42-(2-Tetrazolyl)rapamycin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C52H79N5O12 |
|---|---|
分子量 |
966.2 g/mol |
IUPAC 名称 |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,32-17-,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 |
InChI 键 |
IURNHYDSJVLLPN-QDRBXLRNSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC |
规范 SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of 42-(2-Tetrazolyl)rapamycin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
42-(2-Tetrazolyl)rapamycin, also known as zotarolimus (B251), is a semi-synthetic derivative of rapamycin (B549165) (sirolimus) engineered for potent and targeted inhibition of the mammalian target of rapamycin (mTOR). This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. Zotarolimus exhibits a high affinity for the intracellular receptor FKBP12, forming a complex that allosterically inhibits mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling cascades crucial for cell growth, proliferation, and survival. Primarily utilized in drug-eluting stents to prevent restenosis, zotarolimus's antiproliferative properties are also under investigation for their therapeutic potential in oncology.
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and proliferation. Dysregulation of the mTOR signaling pathway is a hallmark of numerous pathologies, including cancer, metabolic disorders, and autoimmune diseases. Rapamycin and its analogues, or "rapalogs," represent a significant class of mTOR inhibitors. This compound (zotarolimus) is a second-generation rapalog, developed to optimize the therapeutic window of mTOR inhibition, particularly for localized delivery applications such as drug-eluting stents.
Mechanism of Action
The mechanism of action of this compound is analogous to that of its parent compound, sirolimus, involving a series of highly specific molecular interactions.
Formation of the Zotarolimus-FKBP12 Complex
Upon entering the cell, zotarolimus binds with high affinity to the ubiquitously expressed intracellular protein, FK506-binding protein 12 (FKBP12).[1][][3][4] This interaction is a prerequisite for its mTOR-inhibitory activity. The binding affinity of zotarolimus to FKBP12 is slightly lower than that of rapamycin but remains in the nanomolar range, sufficient for potent biological effects.[4]
Allosteric Inhibition of mTOR Complex 1 (mTORC1)
The zotarolimus-FKBP12 complex acts as a molecular "glue," binding to the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This ternary complex formation allosterically inhibits the kinase activity of mTOR Complex 1 (mTORC1).[1] mTORC1 is a multi-protein complex that integrates signals from growth factors, nutrients, and cellular energy status to regulate anabolic processes.
Downstream Signaling Effects
The inhibition of mTORC1 by the zotarolimus-FKBP12 complex prevents the phosphorylation and activation of key downstream effectors, leading to the arrest of cell growth and proliferation.[1][5]
-
Inhibition of Protein Synthesis: mTORC1 normally phosphorylates and activates p70 S6 kinase (S6K1) and inactivates the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][5] Zotarolimus-mediated inhibition of mTORC1 prevents these phosphorylation events. This leads to the dephosphorylation of S6K1 and the continued sequestration of eIF4E by 4E-BP1, ultimately suppressing the translation of key mRNAs required for cell growth and division.
-
Cell Cycle Arrest: By inhibiting the synthesis of critical proteins, including cyclins, the downstream cascade initiated by zotarolimus results in cell cycle arrest at the G1-S phase transition.[1][5] This cytostatic effect is the primary mechanism behind its potent antiproliferative activity.
-
Anti-inflammatory and Anti-metastatic Effects: In the context of cancer, zotarolimus has been shown to reduce the production of inflammatory factors such as IL-1β, TNF-α, and NF-κB.[6] Furthermore, it can inhibit metastasis-related factors including TGF-β, CD44, and VEGF.[6]
References
- 1. Overview of pharmacology and clinical trials program with the zotarolimus-eluting endeavor stent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A Snapshot on Clinical Trials on Zotarolimus DES: A Repurposing Drug against Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 42-(2-Tetrazolyl)rapamycin (Zotarolimus)
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin, more commonly known as zotarolimus (B251) (formerly ABT-578), is a semi-synthetic derivative of rapamycin (B549165) (sirolimus).[1] It is a potent immunosuppressant and anti-proliferative agent specifically designed for local delivery from drug-eluting stents to prevent restenosis following coronary angioplasty.[2][3] Zotarolimus is a cytostatic analog of rapamycin, created by substituting the hydroxyl group at position 42 with a tetrazole ring.[3] This modification results in a highly lipophilic compound with an octanol-water partition coefficient greater than that of sirolimus, which is advantageous for its use in drug-eluting stents.[3]
This technical guide provides a comprehensive overview of zotarolimus, including its mechanism of action, quantitative biological data, detailed experimental protocols for its evaluation, and a summary of its preclinical and clinical development.
Mechanism of Action
Zotarolimus exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[4] The mechanism of action is analogous to that of rapamycin and involves the following key steps:
-
Binding to FKBP12: Zotarolimus first binds with high affinity to the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[4][5]
-
Formation of an Inhibitory Complex: The zotarolimus-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR complex 1 (mTORC1).[4]
-
Inhibition of mTORC1 Activity: This binding event allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its downstream targets.[4]
-
Cell Cycle Arrest: The inhibition of mTORC1 signaling leads to the dephosphorylation of key proteins involved in protein synthesis and cell cycle progression, such as the 40S ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This ultimately results in the arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[4][5]
The primary therapeutic application of zotarolimus in drug-eluting stents is to inhibit the proliferation of vascular smooth muscle cells, a key process in the development of neointimal hyperplasia and subsequent restenosis.[2]
Quantitative Biological Data
The biological activity of zotarolimus has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of Zotarolimus
| Parameter | Cell Type/Target | Value | Reference |
| IC50 | Human Coronary Artery Smooth Muscle Cell Proliferation | Comparable to Sirolimus | [5] |
| Human T-Cell Proliferation | Comparable to Sirolimus | [5] | |
| Rat T-Cell Proliferation | Comparable to Sirolimus | [5] | |
| Binding Affinity | FKBP12 | High Affinity | [5] |
Table 2: Pharmacokinetic Parameters of Zotarolimus in Rats
| Parameter | Route of Administration | Zotarolimus | Sirolimus | Reference |
| Terminal Elimination Half-life (t1/2) | Intravenous | 9.4 hours | 14.0 hours | [5] |
| Oral | 7.9 hours | 33.4 hours | [5] |
Table 3: In Vivo Efficacy in a Porcine Coronary Artery Restenosis Model (28-day follow-up)
| Parameter | Zotarolimus-Eluting Stent | Polymer-Only Stent | p-value | Reference |
| Area Stenosis (%) | 22.4 ± 8.6 | 35.7 ± 13 | 0.01 | [6] |
| Neointimal Area (mm2) | 1.69 ± 0.55 | 2.78 ± 1.07 | 0.01 | [6] |
| Neointimal Thickness (mm) | 0.25 ± 0.07 | 0.38 ± 0.13 | 0.01 | [6] |
| Lumen Area (mm2) | 6.07 ± 1.39 | 5.02 ± 1.3 | 0.01 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of zotarolimus.
FKBP12 Competitive Binding Assay
This assay measures the affinity of a test compound for FKBP12 by its ability to compete with a known radiolabeled or fluorescently labeled ligand.
Materials:
-
Recombinant human FKBP12
-
Labeled ligand (e.g., [3H]FK506 or a fluorescently labeled FKBP12 ligand)
-
Zotarolimus or other test compounds
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Multi-well plates (e.g., 96-well format)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of zotarolimus and a known competitor (e.g., unlabeled FK506) in the assay buffer.
-
In a multi-well plate, add a fixed concentration of recombinant human FKBP12 to each well.
-
Add the diluted zotarolimus or competitor to the wells.
-
Add a fixed concentration of the labeled ligand to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Separate the bound from the free labeled ligand. This can be achieved by methods such as filtration through a glass fiber filter or by using coated plates that capture the FKBP12.
-
Quantify the amount of bound labeled ligand using a scintillation counter or a fluorescence plate reader.
-
The data is then analyzed to determine the IC50 value for zotarolimus, which is the concentration that inhibits 50% of the specific binding of the labeled ligand. This can be converted to a Ki (inhibition constant) value.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This assay assesses the anti-proliferative activity of zotarolimus on VSMCs, which is a key mechanism for preventing restenosis.
Materials:
-
Human coronary artery smooth muscle cells (hCASMCs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and supplements
-
Zotarolimus
-
96-well cell culture plates
-
Reagent for measuring cell proliferation (e.g., MTT, XTT, or a BrdU incorporation kit)
-
Plate reader
Procedure:
-
Seed hCASMCs into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Synchronize the cells by serum starvation (e.g., culturing in medium with low serum or no serum) for 24-48 hours.
-
Prepare serial dilutions of zotarolimus in cell culture medium containing a mitogen (e.g., PDGF or serum) to stimulate proliferation.
-
Replace the starvation medium with the medium containing the different concentrations of zotarolimus. Include appropriate controls (vehicle control, positive control with mitogen only).
-
Incubate the cells for a period of 48-72 hours.
-
At the end of the incubation period, add the proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
After a further incubation period, measure the absorbance or fluorescence using a plate reader.
-
The results are expressed as a percentage of the control (mitogen-stimulated cells without drug), and the IC50 value is calculated.
Porcine Coronary Artery Restenosis Model
This in vivo model is a standard for preclinical evaluation of drug-eluting stents.
Materials:
-
Domestic juvenile swine
-
Zotarolimus-eluting stents and control (e.g., bare-metal or polymer-only) stents
-
Angiography equipment
-
Surgical instruments for vascular access
-
Histology processing reagents and equipment
Procedure:
-
Animal Preparation: Anesthetize the swine and gain vascular access via the carotid or femoral artery. Administer anticoagulants (e.g., heparin) and antiplatelet agents (e.g., aspirin (B1665792) and clopidogrel).
-
Stent Implantation: Under fluoroscopic guidance, advance a guidewire to the target coronary artery (e.g., left anterior descending or circumflex artery). Perform baseline angiography. Advance the stent delivery system over the guidewire to the target lesion and deploy the stent by inflating the balloon to a specified pressure.
-
Follow-up: The animals are recovered and maintained for a predetermined period, typically 28 days.
-
Endpoint Analysis: After the follow-up period, the animals are euthanized, and the stented coronary arteries are harvested.
-
Angiography: Perform final angiography to assess late lumen loss.
-
Histology: The stented segments are fixed, embedded in plastic or paraffin, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin, and elastin (B1584352) stains).
-
Morphometric Analysis: Quantitative morphometric analysis is performed on the histological sections to measure neointimal area, neointimal thickness, lumen area, and percent area stenosis.
-
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway Inhibition by Zotarolimus
The following diagram illustrates the mechanism of action of zotarolimus in the context of the mTOR signaling pathway.
Caption: mTOR signaling pathway and its inhibition by zotarolimus.
Experimental Workflow for Preclinical Evaluation of a Zotarolimus-Eluting Stent
The following diagram outlines a typical workflow for the preclinical assessment of a zotarolimus-eluting stent.
Caption: Preclinical evaluation workflow for a zotarolimus-eluting stent.
Preclinical and Clinical Overview
Zotarolimus has undergone extensive preclinical and clinical evaluation, primarily in the context of drug-eluting stents.
Preclinical Studies:
-
In vitro studies have consistently demonstrated the potent anti-proliferative effects of zotarolimus on vascular smooth muscle cells and T-cells, with activity comparable to sirolimus.[5]
-
Preclinical studies in the porcine coronary artery restenosis model have shown that zotarolimus-eluting stents significantly reduce neointimal formation, area stenosis, and neointimal thickness compared to control stents.[6]
-
Pharmacokinetic studies in rats revealed that zotarolimus has a shorter in vivo half-life compared to sirolimus, which may reduce the potential for systemic immunosuppression.[5]
Clinical Trials:
-
Zotarolimus-eluting stents (ZES) have been evaluated in numerous large-scale clinical trials, including the ENDEAVOR and RESOLUTE series of trials.
-
These trials have demonstrated the safety and efficacy of ZES in a broad range of patients with coronary artery disease.
-
The clinical outcomes of ZES have been compared to other drug-eluting stents, providing valuable data on their relative performance in terms of target lesion failure, stent thrombosis, and other major adverse cardiac events.
Conclusion
This compound (zotarolimus) is a well-characterized mTOR inhibitor with potent anti-proliferative and immunosuppressive properties. Its development has been primarily focused on its application in drug-eluting stents for the prevention of coronary artery restenosis. The extensive preclinical and clinical data available support its efficacy and safety in this indication. This technical guide provides a foundational resource for researchers and drug development professionals interested in zotarolimus and its therapeutic potential.
References
- 1. Zotarolimus - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. What is the mechanism of Zotarolimus? [synapse.patsnap.com]
- 5. Zotarolimus, a novel sirolimus analogue with potent anti-proliferative activity on coronary smooth muscle cells and reduced potential for systemic immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zotarolimus-eluting stents reduce experimental coronary artery neointimal hyperplasia after 4 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Preclinical Characterization of 42-(2-Tetrazolyl)rapamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin (B549165), a macrocyclic lactone produced by Streptomyces hygroscopicus, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a critical kinase in cell growth, proliferation, and survival.[1] Its profound immunosuppressive and antiproliferative properties have spurred the development of numerous analogs, known as rapalogs, with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the discovery of a specific rapamycin analog, 42-(2-Tetrazolyl)rapamycin. It details the synthetic strategies, experimental protocols for key biological assays, and a summary of its activity. This document is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to Rapamycin and its Analogs
Discovered in a soil sample from Easter Island (Rapa Nui), rapamycin (also known as sirolimus) was initially identified for its antifungal properties.[1] Subsequent research revealed its potent immunosuppressive and antiproliferative effects, which are mediated through the inhibition of mTOR.[1][2] Rapamycin first forms a complex with the intracellular protein FKBP12 (FK506-Binding Protein 12).[3] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting the mTOR Complex 1 (mTORC1).[3]
The clinical utility of rapamycin, however, is hampered by poor aqueous solubility and unfavorable pharmacokinetic properties.[4] This has led to the development of rapamycin analogs, or "rapalogs," primarily through modification at the C42 hydroxyl group, to enhance clinical potential.[5] Notable examples include temsirolimus, everolimus, and zotarolimus.[6] This guide focuses on the discovery and characterization of this compound, a derivative with a tetrazole moiety at the C42 position.
Synthesis of this compound
The synthesis of this compound involves a two-step process starting from rapamycin: activation of the C42 hydroxyl group followed by nucleophilic substitution with tetrazole. The C42 hydroxyl is more sterically accessible and reactive compared to the C31 hydroxyl group.[5]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 42-O-Trifluoromethanesulfonylrapamycin (Rapamycin-42-triflate)
-
Reaction Setup: Dissolve rapamycin (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C in a dry ice/acetone bath.
-
Addition of Base: Add a non-nucleophilic base such as pyridine (B92270) (2-3 equivalents) to the solution.
-
Activation: Slowly add trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O; 1.5 equivalents) dropwise to the cooled solution. The triflic anhydride reacts with the C42 hydroxyl group to form a highly reactive triflate leaving group.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion of the starting material.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature and separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude rapamycin-42-triflate is then purified by flash column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified rapamycin-42-triflate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Nucleophilic Substitution: Add 1H-tetrazole (2-5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to the solution. The tetrazole anion acts as a nucleophile and displaces the triflate group at the C42 position.[8]
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) to facilitate the substitution reaction.
-
Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Work-up: After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine to remove DMF and excess reagents.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude this compound is purified by preparative high-performance liquid chromatography (HPLC) to yield the final product.[9]
Biological Evaluation: In Vitro Assays
The biological activity of this compound and other rapamycin analogs is assessed through a series of in vitro assays to determine their binding affinity to FKBP12, their ability to inhibit mTOR kinase activity, and their effect on cell proliferation.
FKBP12 Binding Assay
A fluorescence polarization (FP) assay is a common high-throughput method to determine the binding affinity of rapamycin analogs to FKBP12.[10]
-
Reagents:
-
Recombinant His-tagged FKBP12 protein.
-
A fluorescently labeled FKBP12 ligand (e.g., a fluorescein-labeled analog of FK506).
-
Assay buffer (e.g., phosphate-buffered saline, PBS).
-
Test compounds (rapamycin, this compound, and other analogs).
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add a fixed concentration of the fluorescently labeled ligand and recombinant FKBP12.
-
Add serial dilutions of the test compounds.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The binding of the fluorescent ligand to FKBP12 results in a high FP signal.
-
Competitive binding of the test compounds displaces the fluorescent ligand, leading to a decrease in the FP signal.
-
Plot the FP signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant).
-
mTOR Kinase Inhibition Assay
The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a robust method for measuring the inhibition of mTOR kinase activity.
-
Reagents:
-
Recombinant mTOR kinase.
-
GFP-tagged substrate protein (e.g., GFP-4E-BP1).
-
ATP.
-
Terbium-labeled anti-phospho-substrate antibody.
-
Assay buffer.
-
Test compounds.
-
-
Assay Procedure:
-
In an assay plate, add the mTOR kinase, GFP-substrate, and ATP.
-
Add serial dilutions of the test compounds.
-
Initiate the kinase reaction and incubate at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis:
-
Phosphorylation of the GFP-substrate by mTOR allows the binding of the terbium-labeled antibody, resulting in a high TR-FRET signal.
-
Inhibition of mTOR by the test compounds reduces substrate phosphorylation and decreases the TR-FRET signal.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell proliferation.[11]
-
Cell Culture:
-
Seed cells (e.g., cancer cell lines like MCF-7 or Jurkat) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, from the dose-response curve.
-
Immunomodulatory Activity: Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a functional assay that assesses the immunomodulatory properties of compounds by measuring the proliferation of T-cells in response to allogeneic stimulation.[12]
Experimental Protocol: Human Mixed Lymphocyte Reaction (MLR) Assay
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy human donors using Ficoll-Paque density gradient centrifugation.
-
-
Assay Setup (One-Way MLR):
-
Treat the "stimulator" PBMCs from one donor with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture the stimulator cells with "responder" PBMCs from the second donor in a 96-well plate.
-
Add serial dilutions of the test compounds.
-
-
Incubation:
-
Incubate the co-culture for 5-7 days.
-
-
Proliferation Measurement:
-
Assess T-cell proliferation by adding ³H-thymidine or using a non-radioactive method like BrdU incorporation during the last 18-24 hours of incubation.
-
Harvest the cells and measure the incorporated radioactivity or colorimetric signal.
-
-
Data Analysis:
-
The proliferation of responder T-cells is inhibited by immunosuppressive compounds.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other key rapamycin analogs for comparative purposes.
Table 1: Immunosuppressive Activity of Rapamycin Analogs in Human Mixed Lymphocyte Reaction (MLR) Assay
| Compound | IC₅₀ (nM) ± S.E.M. |
| Rapamycin | 0.91 ± 0.36 |
| This compound (Isomer 1) | 1.70 ± 0.48 |
| This compound (Isomer 2) | 0.66 ± 0.19 |
Data obtained from patent US6015815A.
Table 2: Comparative In Vitro Activity of Rapamycin and Analogs
| Compound | FKBP12 Binding (Kᵢ, nM) | mTORC1 Inhibition (IC₅₀, nM) | Cell Line Proliferation (IC₅₀, nM) |
| Rapamycin | ~0.2 | ~0.1 (in HEK293 cells)[13] | Varies by cell line (e.g., ~2 nM in T98G)[13] |
| Everolimus | Similar to rapamycin | Similar to rapamycin | Varies by cell line |
| Temsirolimus | Similar to rapamycin | Similar to rapamycin | Varies by cell line |
| Zotarolimus | High affinity | Potent | Potent |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Comprehensive, directly comparable quantitative data for this compound across all assays is limited in the public domain. The table provides a framework for comparison with established rapalogs.
Visualizations: Signaling Pathways and Workflows
mTOR Signaling Pathway
// Nodes GF [label="Growth Factors\n(e.g., Insulin, IGF-1)", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TSC [label="TSC1/TSC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1\n(mTOR, Raptor, mLST8)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rapamycin [label="Rapamycin / Analogs", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FKBP12 [label="FKBP12", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Rapa_FKBP12 [label="Rapamycin-FKBP12\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges GF -> RTK [arrowhead=vee]; RTK -> PI3K [arrowhead=vee]; PI3K -> PIP3 [label=" phosphorylates", arrowhead=vee]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [arrowhead=vee]; PDK1 -> Akt [arrowhead=vee]; Akt -> TSC [label=" inhibits", arrowhead=tee, color="#EA4335"]; TSC -> Rheb [label=" inhibits", arrowhead=tee, color="#EA4335"]; Rheb -> mTORC1 [arrowhead=vee]; mTORC1 -> S6K1 [arrowhead=vee]; mTORC1 -> fourEBP1 [arrowhead=vee]; S6K1 -> Protein_Synthesis [arrowhead=vee]; fourEBP1 -> Protein_Synthesis [arrowhead=tee, color="#EA4335"]; mTORC1 -> Autophagy [arrowhead=tee, color="#EA4335"]; Rapamycin -> FKBP12 [arrowhead=vee]; FKBP12 -> Rapa_FKBP12 [style=invis]; Rapa_FKBP12 -> mTORC1 [label=" inhibits", arrowhead=tee, color="#EA4335"];
// Invisible edges for layout GF -> PIP2 [style=invis]; RTK -> PIP2 [style=invis]; PI3K -> PIP2 [style=invis]; PDK1 -> TSC [style=invis]; } }
Caption: Simplified mTORC1 signaling pathway.
Experimental Workflow for Rapamycin Analog Discovery
// Nodes Synthesis [label="Chemical Synthesis\nof Rapamycin Analogs\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(HPLC, LC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; FKBP12_Binding [label="In Vitro Screening:\nFKBP12 Binding Assay\n(Fluorescence Polarization)", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR_Inhibition [label="In Vitro Screening:\nmTOR Inhibition Assay\n(LanthaScreen TR-FRET)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Proliferation [label="In Vitro Screening:\nCell Proliferation Assay\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; MLR [label="Immunomodulatory Assay:\nMixed Lymphocyte Reaction\n(MLR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Selection [label="Lead Candidate\nSelection", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy &\nToxicology Studies\n(Animal Models)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Synthesis -> Purification; Purification -> FKBP12_Binding; Purification -> mTOR_Inhibition; Purification -> Cell_Proliferation; FKBP12_Binding -> Lead_Selection; mTOR_Inhibition -> Lead_Selection; Cell_Proliferation -> Lead_Selection; Lead_Selection -> MLR; MLR -> In_Vivo; }
Caption: Drug discovery workflow for rapamycin analogs.
Conclusion
The discovery of this compound exemplifies the continued efforts to refine the therapeutic potential of rapamycin through medicinal chemistry. By modifying the C42 position, researchers have generated a potent immunosuppressive agent as demonstrated in the human mixed lymphocyte reaction assay. This technical guide provides a foundational understanding of the synthesis and preclinical evaluation of this and similar rapamycin analogs. The detailed experimental protocols serve as a practical resource for scientists aiming to replicate or build upon this research. Further characterization of this compound, particularly regarding its mTOR inhibition and antiproliferative activities in various cell lines, will be crucial in fully elucidating its potential as a clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery of small molecule mechanistic target of rapamycin inhibitors as anti-aging and anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical modification of rapamycin: the discovery of SDZ RAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Quantitative analysis of sirolimus (Rapamycin) in blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective substitution of 31/42-OH in rapamycin guided by an in situ IR technique - PubMed [pubmed.ncbi.nlm.nih.gov]
42-(2-Tetrazolyl)rapamycin (Temsirolimus): A Technical Guide to its Pro-agent Mechanism and Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 42-(2-Tetrazolyl)rapamycin, clinically known as temsirolimus (B1684623). Temsirolimus is a pro-agent derivative of sirolimus (rapamycin) and a potent, selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. This document details its mechanism of action, conversion to its active metabolite sirolimus, and its downstream effects on cellular signaling pathways. Comprehensive quantitative data from preclinical and clinical studies are presented in tabular format for clear comparison. Detailed experimental protocols for key assays are provided to facilitate further research and development. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding of the complex biological processes involved.
Introduction
Temsirolimus is a water-soluble ester of sirolimus, developed to improve the pharmaceutical properties of the parent compound for intravenous administration.[1] It is a key therapeutic agent in oncology, particularly for the treatment of advanced renal cell carcinoma (RCC).[2][3] Temsirolimus functions as a pro-agent, being metabolized in vivo to its active form, sirolimus.[2][4] Both temsirolimus and sirolimus exhibit antitumor activity by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and angiogenesis.[2][5] This guide will explore the core scientific and clinical aspects of temsirolimus as a pro-agent compound.
Mechanism of Action
Temsirolimus exerts its anti-proliferative effects through the inhibition of the mTOR kinase, specifically the mTORC1 complex. The mechanism involves a high-affinity binding to the intracellular protein FK506-binding protein 12 (FKBP-12).[6] The resulting temsirolimus-FKBP12 complex then binds to and allosterically inhibits mTORC1.[7]
Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including the 40S ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to the suppression of protein synthesis required for cell cycle progression, ultimately causing cell cycle arrest in the G1 phase.[8]
Furthermore, temsirolimus demonstrates anti-angiogenic properties by reducing the expression of hypoxia-inducible factors (HIF-1α and HIF-2α).[9] This, in turn, decreases the production of vascular endothelial growth factor (VEGF), a critical signaling protein in the formation of new blood vessels.[5][9]
Pro-agent Conversion
Temsirolimus is a pro-agent that is metabolized to its active metabolite, sirolimus (rapamycin). This conversion is primarily mediated by carboxyesterases and the cytochrome P450 enzyme CYP3A4.[4][10] Sirolimus is also a potent mTOR inhibitor and contributes significantly to the overall therapeutic effect of temsirolimus administration.[2]
Figure 1: Pro-agent conversion of temsirolimus to sirolimus.
mTOR Signaling Pathway
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth and proliferation. Temsirolimus, through its active metabolite sirolimus, disrupts this pathway at the level of mTORC1.
Figure 2: Temsirolimus inhibition of the mTOR signaling pathway.
Quantitative Data
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of temsirolimus has been determined in a variety of cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBr3 | Breast Cancer | 1.6 | [9] |
| BT474 | Breast Cancer | 4.3 | [9] |
| LNCaP | Prostate Cancer | 0.5 | [1] |
| MDA-MB-468 | Breast Cancer | 8 | [1] |
| A498 | Kidney Cancer | 350 | [1] |
| HepG2 | Liver Cancer | 480 | [11] |
| HuH7 | Liver Cancer | 1340 | [11] |
| PLC/PRF/5 | Liver Cancer | 290 | [11] |
| Hep3B | Liver Cancer | 1480 | [11] |
Pharmacokinetic Parameters
Following intravenous administration, temsirolimus is converted to its active metabolite, sirolimus. The pharmacokinetic profiles of both compounds are crucial for understanding the drug's in vivo behavior.
Pharmacokinetics of Temsirolimus and Sirolimus in Adult Cancer Patients (25 mg IV dose)
| Parameter | Temsirolimus | Sirolimus | Reference |
| Mean Half-life (t½) | 17.3 hours | 54.6 hours | [2] |
| Mean Systemic Clearance (CL) | 16.2 L/h | Not directly applicable | [2] |
| Peak Concentration (Cmax) | Occurs at end of infusion | 2 hours post-infusion | [8] |
| Area Under the Curve (AUC) | Dose-dependent, non-proportional | Proportional to temsirolimus dose | [5] |
| Primary Route of Elimination | Feces (78%) | Feces (as metabolites) | [8] |
Pharmacokinetics in Pediatric Patients (75 mg/m² IV dose)
| Parameter | Temsirolimus | Sirolimus | Reference |
| Mean Half-life (t½) | 14.4 - 24.2 hours | ~44 hours | [4] |
| Mean AUC | 13900 ± 24100 ng.hr/mL | - | [4] |
| Mean Cmax | 6280 ± 21000 ng/mL | - | [4] |
Clinical Efficacy in Advanced Renal Cell Carcinoma (Poor Prognosis)
A pivotal Phase III clinical trial demonstrated the superior efficacy of temsirolimus compared to interferon-α (IFN-α) in patients with advanced renal cell carcinoma and poor prognostic features.
| Endpoint | Temsirolimus (25 mg weekly) | IFN-α | p-value | Reference |
| Median Overall Survival (OS) | 10.9 months | 7.3 months | 0.008 | [3] |
| Median Progression-Free Survival (PFS) | 3.8 months | 1.9 months | <0.001 | [3] |
| Objective Response Rate (ORR) | 8.6% | 4.8% | - | [3] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines a general method for assessing the effect of temsirolimus on cancer cell proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Figure 3: Workflow for an MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (typically between 1 x 10^4 and 1.5 x 10^5 cells per well) and allow them to adhere overnight.[12]
-
Drug Treatment: Treat the cells with a serial dilution of temsirolimus for 72 hours.[12]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis of mTOR Pathway Proteins
This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the mTOR pathway following temsirolimus treatment.
Methodology:
-
Cell Lysis: Treat cells with temsirolimus for a specified time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR (Ser2448), mTOR, phospho-p70S6K (Thr389), p70S6K, phospho-4E-BP1 (Thr37/46), 4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C.[15][16][17][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
This protocol describes a general approach for evaluating the in vivo efficacy of temsirolimus in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment and control groups. Administer temsirolimus intravenously or intraperitoneally at a specified dose and schedule (e.g., 20 mg/kg, 5 days a week).[1][19] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, or microvessel density analysis).
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the effect of temsirolimus on the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of temsirolimus.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Imaging and Quantification: Visualize the tube-like structures using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.[20]
Microvessel Density Analysis
This method is used to quantify the extent of angiogenesis in tumor tissue from in vivo studies.
Methodology:
-
Immunohistochemistry: Perform immunohistochemical staining on paraffin-embedded tumor sections using an antibody against an endothelial cell marker, such as CD31.[21][22]
-
Imaging: Acquire images of the stained tumor sections.
-
Quantification: Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area or by measuring the total area of stained vessels.[23][24]
Conclusion
This compound (temsirolimus) is a clinically significant pro-agent that, through its active metabolite sirolimus, effectively inhibits the mTOR signaling pathway. This inhibition leads to potent anti-proliferative and anti-angiogenic effects, which have been successfully translated into improved clinical outcomes for patients with advanced renal cell carcinoma. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and expand the therapeutic applications of this important compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. FDA Approval Summary: Temsirolimus as Treatment for Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of temsirolimus and sirolimus in children with recurrent solid tumours: a report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. temsirolimus | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Temsirolimus | mTOR | Tocris Bioscience [tocris.com]
- 10. Pharmacokinetic profile of temsirolimus with concomitant administration of cytochrome p450-inducing medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Temsirolimus | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]
- 20. Tumor endothelial cell tube-formation model for determining anti-angiogenic activity of a tRNA synthetase cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
In Vitro Profile of 42-(2-Tetrazolyl)rapamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (ABT-578), is a semi-synthetic derivative of rapamycin (B549165) developed for its potent immunosuppressive and antiproliferative activities.[1] Like its parent compound, Zotarolimus exerts its biological effects through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
The antiproliferative activity and binding affinity of this compound have been characterized in various in vitro models. The following tables summarize the key quantitative findings.
| Biological Target | Assay Type | Reported IC50 (nM) | Reference |
| FKBP-12 | Competitive Binding Assay | 2.8 ± 0.39 | [3] |
| Human Coronary Artery Smooth Muscle Cells | 3H-Thymidine Incorporation Assay | 2.9 ± 0.7 | [3] |
| Human Endothelial Cells | Cell Proliferation Assay | 2.6 ± 1.0 | [3] |
Table 1: In Vitro Potency of this compound (Zotarolimus)
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections provide protocols for the key experiments cited.
FKBP-12 Competitive Binding Assay
This assay quantifies the affinity of a test compound for the FK506-binding protein 12 (FKBP-12), the primary intracellular receptor for rapamycin and its analogs.
Materials:
-
Recombinant human FKBP-12
-
Radiolabeled ligand (e.g., [3H]FK506)
-
This compound (or other test compounds)
-
Binding buffer (e.g., 50 mM HEPES, 100 mM KCl, 0.01% Tween-20, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of this compound in the binding buffer.
-
In a multi-well plate, combine the recombinant FKBP-12 protein, the radiolabeled ligand at a fixed concentration, and the various concentrations of the test compound.
-
Incubate the mixture at room temperature for a defined period (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as gel filtration or a filter-binding assay.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis of the competition curve.
Cell Proliferation Assay (3H-Thymidine Incorporation)
This assay measures the antiproliferative effect of a compound by quantifying the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells.
Materials:
-
Human coronary artery smooth muscle cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound
-
[3H]Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
During the final hours of the incubation period (e.g., 4-6 hours), add [3H]Thymidine to each well.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove unincorporated [3H]Thymidine.
-
Precipitate the DNA by adding cold 10% TCA and incubating on ice.
-
Wash the wells with TCA to remove any remaining unincorporated label.
-
Lyse the cells with a solution such as 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
Western Blot Analysis of mTOR Signaling Pathway
Western blotting is used to detect changes in the phosphorylation status of key proteins downstream of mTOR, providing mechanistic insight into the compound's action.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and PVDF membranes
Procedure:
-
Culture cells to a suitable confluency and treat with different concentrations of this compound for a defined time.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on the phosphorylation of mTOR downstream targets.
Mandatory Visualizations
Signaling Pathway
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the in vitro characterization of a rapamycin analog.
Logical Relationship: Mechanism of Action
Caption: The molecular mechanism of action for this compound.
References
The Differential Inhibition of mTORC1 and mTORC2 by Rapalogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanisms by which rapamycin (B549165) and its analogs (rapalogs) inhibit the mechanistic Target of Rapamycin (mTOR) complexes, mTORC1 and mTORC2. It delves into the differential sensitivity of these two complexes to rapalog-mediated inhibition, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Concepts: mTORC1, mTORC2, and Rapalog Action
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3]
-
mTORC1 , characterized by the regulatory protein Raptor, is sensitive to nutrients and growth factors. It promotes anabolic processes such as protein and lipid synthesis by phosphorylating key substrates like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][4]
-
mTORC2 , containing the essential scaffold protein Rictor, is primarily activated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeletal organization.[2][3] A key substrate of mTORC2 is Akt, which it phosphorylates at serine 473, leading to its full activation.[1]
Rapalogs , including the parent compound rapamycin (sirolimus) and its derivatives everolimus (B549166), temsirolimus, and ridaforolimus, are allosteric inhibitors of mTOR.[5] Their mechanism of action involves forming a gain-of-function complex with the intracellular protein FKBP12 (FK506-binding protein 12).[5] This FKBP12-rapalog complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTORC1 complex.[5] This binding event does not directly inhibit the catalytic activity of mTOR but rather interferes with the interaction between mTOR and its substrates, leading to the potent and acute inhibition of mTORC1 signaling.[2]
Differential Inhibition: The Nuanced Effects on mTORC1 and mTORC2
A critical aspect of rapalog pharmacology is the differential sensitivity of mTORC1 and mTORC2 to their inhibitory effects.
Acute Inhibition of mTORC1: Rapalogs are potent and direct inhibitors of mTORC1.[2] This inhibition is rapid and occurs at low nanomolar concentrations.[5] The primary mechanism is the allosteric hindrance of substrate access to the mTOR kinase active site within the mTORC1 complex.[2]
Insensitivity and Indirect Inhibition of mTORC2: In contrast, mTORC2 is largely insensitive to acute inhibition by rapalogs.[1] The FKBP12-rapalog complex does not directly bind to the pre-assembled mTORC2. However, prolonged treatment with rapalogs (typically hours to days) can lead to the indirect inhibition of mTORC2 in some, but not all, cell types.[5][6] This delayed effect is thought to occur by the sequestration of newly synthesized mTOR molecules by the FKBP12-rapalog complex, thereby preventing their incorporation into new mTORC2 complexes and leading to a gradual depletion of functional mTORC2.[5][6] The sensitivity of mTORC2 to long-term rapalog treatment is also influenced by the relative cellular expression of different FKBP family members, such as FKBP12 and FKBP51.[6]
This differential inhibition has significant implications for the therapeutic applications of rapalogs. The acute inhibition of mTORC1 is responsible for many of their anti-proliferative and immunosuppressive effects. Conversely, the long-term inhibition of mTORC2 can lead to undesirable side effects, such as insulin (B600854) resistance, due to the disruption of Akt signaling.[7]
Quantitative Analysis of Rapalog-Mediated Inhibition
Quantifying the differential inhibition of mTORC1 and mTORC2 by rapalogs is crucial for understanding their therapeutic window. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) for specific downstream readouts of each complex.
-
mTORC1 Activity Readout: Phosphorylation of S6K1 at Threonine 389 (p-S6K1 T389) or its substrate, ribosomal protein S6, are highly sensitive and specific markers for mTORC1 activity.[8]
-
mTORC2 Activity Readout: Phosphorylation of Akt at Serine 473 (p-Akt S473) is the canonical and most widely used indicator of mTORC2 activity.[6]
Table 1: Semi-Quantitative Comparison of Rapalog IC50 Values for mTORC1 and mTORC2 Inhibition
| Rapalog | mTORC1 Inhibition (p-S6K1) IC50 Range | mTORC2 Inhibition (p-Akt S473) | Notes |
| Rapamycin | Low nM (e.g., ~0.1-1 nM in sensitive cell lines)[9] | High nM to µM range (time and cell-type dependent)[5] | Significant difference in potency observed. Low doses selectively inhibit mTORC1. |
| Everolimus | Sub-nM to low nM | High nM to µM range (time-dependent)[10][11] | Similar differential sensitivity to rapamycin. |
| Temsirolimus | Low nM | High nM to µM range (time-dependent)[12] | Exhibits dose-dependent differential effects on mTORC1 and mTORC2 signaling. |
| Ridaforolimus | Low nM | High nM to µM range (time-dependent) | Generally considered to have a similar mechanism and differential potency profile to other rapalogs. |
Note: The IC50 values are highly dependent on the cell type, experimental conditions, and duration of treatment. The values for mTORC2 inhibition reflect the indirect effect of prolonged exposure.
Visualizing the Signaling Pathways and Inhibition Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and the mechanism of rapalog inhibition.
The mTORC1 and mTORC2 Signaling Pathways
mTORC1 and mTORC2 signaling pathways.
Mechanism of Rapalog Inhibition
Mechanism of rapalog inhibition of mTORC1 and mTORC2.
Key Experimental Protocols
The following section details standardized protocols for assessing mTORC1 and mTORC2 inhibition by rapalogs.
Western Blotting for Phosphorylated S6K1 and Akt
This is the most common method to assess the activity of mTORC1 and mTORC2 in cells.
Objective: To measure the phosphorylation status of S6K1 (T389) and Akt (S473) in response to rapalog treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells of serum for 4-16 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of the rapalog or vehicle (DMSO) for the desired duration (e.g., 1 hour for acute mTORC1 inhibition, 24-48 hours for potential mTORC2 inhibition).
-
Stimulate cells with a growth factor (e.g., insulin or EGF) for 15-30 minutes to activate the PI3K/Akt/mTOR pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-S6K1 (T389), total S6K1, phospho-Akt (S473), and total Akt overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Plot dose-response curves to determine IC50 values.
-
In Vitro Kinase Assay for mTORC1 and mTORC2
This assay directly measures the enzymatic activity of immunoprecipitated mTORC1 or mTORC2.
Objective: To determine the direct inhibitory effect of rapalogs on the kinase activity of mTORC1 and mTORC2.
Methodology:
-
Immunoprecipitation of mTORC1 and mTORC2:
-
Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTOR complexes.
-
Incubate the cell lysate with an antibody specific for a core component of the desired complex (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2) coupled to protein A/G beads overnight at 4°C.
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated complex in a kinase assay buffer containing MgCl2 and ATP.
-
For mTORC1 assays, add a recombinant, inactive substrate such as GST-S6K1 or 4E-BP1.
-
For mTORC2 assays, add a recombinant, inactive substrate such as GST-Akt1.
-
Add the desired concentrations of the FKBP12-rapalog complex.
-
Initiate the reaction by adding ATP and incubate at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection of Substrate Phosphorylation:
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Perform a Western blot using phospho-specific antibodies against the substrate (e.g., anti-phospho-S6K1 T389 for mTORC1 activity, anti-phospho-Akt S473 for mTORC2 activity).
-
-
Data Analysis:
-
Quantify the phosphorylation signal and normalize it to the total amount of the immunoprecipitated mTOR complex component.
-
Calculate the percentage of inhibition at each rapalog concentration and determine the IC50 value.
-
mTORC1 and mTORC2 Co-Immunoprecipitation
This method is used to assess the integrity of the mTOR complexes.
Objective: To determine if prolonged rapalog treatment disrupts the assembly of mTORC2.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the rapalog or vehicle for an extended period (e.g., 24, 48, 72 hours).
-
Lyse the cells in a gentle, non-denaturing buffer (e.g., CHAPS-based buffer).
-
-
Immunoprecipitation:
-
Immunoprecipitate mTOR using an anti-mTOR antibody.
-
-
Western Blotting:
-
Resolve the immunoprecipitates by SDS-PAGE and perform a Western blot.
-
Probe the membrane with antibodies against mTOR, Raptor (for mTORC1), and Rictor (for mTORC2).
-
-
Data Analysis:
-
A decrease in the amount of Rictor that co-immunoprecipitates with mTOR in rapalog-treated cells compared to control cells indicates a disruption of mTORC2 assembly. The amount of Raptor co-immunoprecipitating with mTOR should remain relatively unchanged.
-
Conclusion
The differential inhibition of mTORC1 and mTORC2 by rapalogs is a cornerstone of their pharmacology. While mTORC1 is acutely and potently inhibited, leading to the primary therapeutic effects, mTORC2 is only indirectly affected by prolonged treatment, a phenomenon that can contribute to adverse effects. A thorough understanding of these distinct mechanisms, supported by robust quantitative data and precise experimental methodologies, is essential for the effective use of rapalogs in research and for the development of next-generation mTOR inhibitors with improved therapeutic profiles. The experimental protocols and visualizations provided in this guide offer a framework for researchers to investigate and further elucidate the complex interplay between rapalogs and the mTOR signaling network.
References
- 1. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic effects of high-dose rapamycin occur in S-phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Modeling and Analysis of the Akt/Mechanistic Target of Rapamycin Complex 1 (mTORC1) Signaling Axis Reveals Cooperative, Feedforward Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The role of everolimus in malignant bone tumor therapy: Molecular mechanisms, preclinical evidence, and advances in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin (Temsirolimus/CCI-779) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 42-(2-Tetrazolyl)rapamycin, also known as Temsirolimus or CCI-779, in cell culture experiments. Temsirolimus is a specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2][3] Its potent anti-proliferative effects make it a valuable tool for cancer research and drug development.
Mechanism of Action
Temsirolimus exerts its biological effects by targeting the mTOR signaling pathway. Upon entering the cell, it forms a complex with the intracellular receptor FKBP12.[4][5] This Temsirolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[5][6]
Inhibition of mTORC1 leads to:
-
Reduced Protein Synthesis: It prevents the phosphorylation of key downstream targets, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][4] Dephosphorylation of 4E-BP1 allows it to bind to eIF4E, preventing the formation of the translation initiation complex and thereby inhibiting cap-dependent translation.[4][7]
-
Cell Cycle Arrest: By inhibiting the synthesis of proteins crucial for cell cycle progression, such as cyclin D1, Temsirolimus causes cells to arrest, typically in the G1/S phase.[4][8]
-
Induction of Autophagy: As a central regulator of cellular metabolism, mTORC1 inhibition by Temsirolimus can trigger autophagy, a cellular self-degradation process.[8]
At higher, micromolar concentrations, Temsirolimus can also inhibit mTOR signaling through an FKBP12-independent mechanism, leading to a more profound repression of global protein synthesis.[9][10]
Data Presentation: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Temsirolimus in various cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 Value | Assay/Duration |
| SKBr3 | Breast Cancer | 1.6 nM | Proliferation Assay |
| BT474 | Breast Cancer | 4.3 nM | Proliferation Assay |
| A498 | Kidney Cancer | 0.35 µM | MTT Assay (72h) |
| HepG2 | Hepatocellular Carcinoma | 1.83 µM | Clonogenic Survival |
| Hep3B | Hepatocellular Carcinoma | 0.23 µM | Clonogenic Survival |
| HuH7 | Hepatocellular Carcinoma | 10.1 µM | Clonogenic Survival |
| PLC | Hepatocellular Carcinoma | 1.12 µM | Clonogenic Survival |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.[8][9][11][12]
Experimental Protocols
Preparation of Temsirolimus Stock Solution
Materials:
-
Temsirolimus (CCI-779) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Temsirolimus is poorly soluble in water but can be dissolved in DMSO.[11][13]
-
To prepare a 1 mg/mL stock solution, dissolve the appropriate amount of Temsirolimus powder in sterile DMSO.[13] For a 10 mM stock (MW: 1030.29 g/mol ), dissolve 10.3 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7]
-
Store the stock solution at -20°C for up to 3 months or as recommended by the supplier.[7][14]
Cell Proliferation/Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of Temsirolimus on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Temsirolimus stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.[1][13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Temsirolimus in complete medium from the stock solution. A typical concentration range might be from 0.1 nM to 100 µM.[1][15] Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Temsirolimus or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 48, 72 hours).[1][13]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of mTOR Pathway Inhibition
This protocol allows for the detection of changes in the phosphorylation status of key mTOR pathway proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Temsirolimus stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-S6 (Ser240/244), anti-S6, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.[15]
-
Treat the cells with various concentrations of Temsirolimus (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2, 6, 24, or 48 hours).[1][10][16]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of Temsirolimus on protein phosphorylation. A decrease in the phosphorylated form of mTOR targets like p70S6K and S6 is expected.[1][16][17]
Visualizations
Caption: Experimental workflow for Temsirolimus in cell culture.
Caption: Temsirolimus inhibits the mTORC1 signaling pathway.
References
- 1. The novel mTOR inhibitor CCI-779 (temsirolimus) induces antiproliferative effects through inhibition of mTOR in Bel-7402 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Target of Rapamycin (mTOR): Conducting the Cellular Signaling Symphony - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 8. Temsirolimus | mTOR | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Temsirolimus | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]
- 15. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mTOR inhibitor CCI-779 induces apoptosis and inhibits growth in preclinical models of primary adult human ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Mammalian Target of Rapamycin Signaling by CCI-779 (Temsirolimus) Induces Growth Inhibition and Cell Cycle Arrest in Cashmere Goat Fetal Fibroblasts (Capra hircus) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin (Zotarolimus) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin, more commonly known as Zotarolimus (ABT-578), is a semi-synthetic derivative of rapamycin (B549165), a potent inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] Zotarolimus was initially developed for use in drug-eluting stents to prevent restenosis following angioplasty due to its potent anti-proliferative properties.[2][4] Its mechanism of action, centered on the critical mTOR signaling pathway, also makes it a compound of significant interest for cancer research. Dysregulation of the mTOR pathway is a frequent event in the progression of many cancers, making it a key therapeutic target.[2][5]
These application notes provide a comprehensive overview of the use of Zotarolimus in a cancer research setting, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action
Zotarolimus exerts its biological effects by inhibiting the mTOR signaling pathway. The process begins with Zotarolimus binding to the intracellular protein FK-binding protein 12 (FKBP12).[4] The resulting Zotarolimus-FKBP12 complex then binds to the mTORC1 complex, a central regulator of cell growth and proliferation.[4] This binding event inhibits the kinase activity of mTORC1, preventing the phosphorylation of its key downstream targets, including p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[4] The inhibition of these downstream effectors leads to a cascade of events culminating in the arrest of the cell cycle in the G1 phase, thereby halting cell proliferation.[4]
Data Presentation
Table 1: In Vitro Activity of Zotarolimus
| Target/Cell Type | Assay | IC50 Value | Reference |
| FKBP-12 Binding | Competitive Binding Assay | 2.8 nM | [] |
| Human Coronary Artery Smooth Muscle Cells | Proliferation Assay | 2.9 nM | [] |
| Human Coronary Artery Endothelial Cells | Proliferation Assay | 2.6 nM | [] |
Table 2: In Vivo Anti-Tumor Efficacy of Zotarolimus in Mouse Xenograft Models
| Cancer Type | Mouse Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Lung Adenocarcinoma | A549 Xenograft | Zotarolimus | 2 mg/kg/day | 31.2% | [7] |
| Lung Adenocarcinoma | A549 Xenograft | Zotarolimus + 5-FU | 2 mg/kg/day + 100 mg/kg/week | 66.7% | [7] |
| Colorectal Adenocarcinoma | HCT-116 Xenograft | Zotarolimus | 2 mg/kg/day | 36.5% | [8] |
| Colorectal Adenocarcinoma | HCT-116 Xenograft | Zotarolimus + 5-FU | 2 mg/kg/day + 50 mg/kg/week | 81.5% | [8] |
Experimental Protocols
In Vitro Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Zotarolimus on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Complete cell culture medium
-
Zotarolimus (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Zotarolimus in complete medium.
-
Remove the medium from the wells and add 100 µL of the Zotarolimus dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Zotarolimus).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
2. Western Blot Analysis of mTOR Pathway Proteins
This protocol allows for the assessment of Zotarolimus's effect on the phosphorylation status of key mTOR pathway proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Zotarolimus
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Zotarolimus for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
In Vivo Protocol
1. Xenograft Tumor Model in Nude Mice
This protocol describes a general procedure for evaluating the anti-tumor activity of Zotarolimus in a xenograft mouse model. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
BALB/c nude mice (4-6 weeks old)
-
Matrigel (optional)
-
Zotarolimus
-
Vehicle solution (for dissolving Zotarolimus)
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer Zotarolimus (e.g., 2 mg/kg/day) via a suitable route (e.g., intraperitoneal injection or oral gavage). The control group should receive the vehicle solution.
-
For combination studies, administer the second agent (e.g., 5-fluorouracil (B62378) at 50-100 mg/kg/week) according to its established protocol.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
Visualizations
References
- 1. Anti-Cancer Effects of Zotarolimus Combined with 5-Fluorouracil Treatment in HCT-116 Colorectal Cancer-Bearing BALB/c Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-Cancer Effects of a Zotarolimus and 5-Fluorouracil Combination Treatment on A549 Cell-Derived Tumors in BALB/c Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anti-Cancer Effects of a Zotarolimus and 5-Fluorouracil Combination Treatment on A549 Cell-Derived Tumors in BALB/c Nude Mice | MDPI [mdpi.com]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 7. researchgate.net [researchgate.net]
- 8. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin (Zotarolimus) in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and protocols for the use of 42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus, in in vivo mouse studies. While Zotarolimus is extensively studied for local delivery via drug-eluting stents, systemic administration in preclinical mouse models is less documented. The following information is based on the available literature and provides a starting point for researchers investigating the systemic effects of this mTOR inhibitor.
Mechanism of Action
Zotarolimus is a semi-synthetic derivative of rapamycin (B549165) and functions as an inhibitor of the mammalian target of rapamycin (mTOR), specifically mTOR Complex 1 (mTORC1).[1] The mechanism involves the formation of a complex with the intracellular protein FK-binding protein 12 (FKBP12). This Zotarolimus-FKBP12 complex then binds to mTORC1, inhibiting its kinase activity.[1] This inhibition disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival by preventing the phosphorylation of key targets like p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1] The ultimate effect is an arrest of the cell cycle in the G1 phase.[1]
References
Application of 42-(2-Tetrazolyl)rapamycin in Autophagy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin, more commonly known as Torin2 , is a second-generation, highly potent, and ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). As a central regulator of cell growth, proliferation, and metabolism, mTOR is a key component of two distinct protein complexes: mTORC1 and mTORC2. Unlike its predecessor rapamycin, which primarily inhibits mTORC1, Torin2 effectively inhibits both mTORC1 and mTORC2. This dual inhibition leads to a more complete and sustained suppression of mTOR signaling, making Torin2 a valuable tool for studying cellular processes regulated by mTOR, particularly autophagy.
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. The mTOR signaling pathway is a major negative regulator of autophagy. By inhibiting both mTORC1 and mTORC2, Torin2 serves as a powerful inducer of autophagy, making it an indispensable compound for researchers investigating the molecular mechanisms of autophagy and its role in various physiological and pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders.
These application notes provide a comprehensive overview of the use of Torin2 in autophagy research, including its mechanism of action, protocols for inducing and assessing autophagy, and quantitative data from various studies.
Mechanism of Action: Torin2-Induced Autophagy
Torin2 induces autophagy by directly inhibiting the kinase activity of mTOR within both mTORC1 and mTORC2 complexes. The canonical pathway for autophagy induction through mTOR inhibition is as follows:
-
Inhibition of mTORC1: Under normal conditions, active mTORC1 phosphorylates and inactivates the ULK1/Atg13/FIP200 complex, a key initiator of autophagy. Torin2-mediated inhibition of mTORC1 prevents this phosphorylation, leading to the activation of the ULK1 complex and the initiation of phagophore formation.
-
Inhibition of mTORC2: While mTORC1 is the primary regulator of autophagy, mTORC2 also plays a role, primarily through its activation of Akt. Akt can, in turn, activate mTORC1. By inhibiting mTORC2, Torin2 prevents the activation of Akt, further ensuring the complete suppression of mTORC1 signaling and a robust induction of autophagy.
This dual-inhibition mechanism makes Torin2 a more potent and consistent inducer of autophagy compared to rapamycin.
Caption: Torin2-mediated inhibition of mTOR signaling to induce autophagy.
Quantitative Data
The following tables summarize the quantitative effects of Torin2 on cell viability and autophagy induction in various cell lines.
Table 1: Cytotoxicity of this compound (Torin2) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay |
| SEM | B-precursor Acute Lymphoblastic Leukemia (B-pre ALL) | ~0.15 µM | 48 hours | MTT |
| BV-173 | B-precursor Acute Lymphoblastic Leukemia (B-pre ALL) | ~0.19 µM | 48 hours | MTT |
| RS4;11 | B-precursor Acute Lymphoblastic Leukemia (B-pre ALL) | ~0.07 µM | 48 hours | MTT |
| NALM-6 | B-precursor Acute Lymphoblastic Leukemia (B-pre ALL) | ~0.12 µM | 48 hours | MTT |
| SUP-B15 | B-precursor Acute Lymphoblastic Leukemia (B-pre ALL) | ~0.18 µM | 48 hours | MTT |
| REH | B-precursor Acute Lymphoblastic Leukemia (B-pre ALL) | ~0.16 µM | 48 hours | MTT |
| DLBCL Cell Lines (unspecified panel) | Diffuse Large B-cell Lymphoma (DLBCL) | 53 nM | Not specified | Cell Viability Assay |
| Kelly | Neuroblastoma | 12 nM | 72 hours | Not specified |
| IMR-32 | Neuroblastoma | 30 nM | 72 hours | Not specified |
Table 2: Effect of this compound (Torin2) on Autophagy Markers
| Cell Line | Torin2 Concentration | Treatment Time | Autophagy Marker | Observation |
| PC9 | Dose-dependent | 24 hours | LC3-II/I Ratio | Significant increase |
| PC9/E | Not specified | Not specified | LC3-II/I Ratio | Higher expression than with erlotinib |
| PC9 and PC9/E | Not specified | Not specified | p62 Levels | Decreased |
| Hep G2 | 1 µM | 3 days | LC3-II, Beclin-1 | Significantly elevated |
| Hep G2 | 1 µM | 3 days | p62 | Markedly reduced |
| SNU-182 | 1 µM | 3 days | LC3-II, Beclin-1 | Significantly elevated |
| SNU-182 | 1 µM | 3 days | p62 | Markedly reduced |
| Hep 3B2.1-7 | 1 µM | 3 days | LC3-II, Beclin-1 | Significantly elevated |
| Hep 3B2.1-7 | 1 µM | 3 days | p62 | Markedly reduced |
Experimental Protocols
The following are detailed protocols for assessing autophagy induced by Torin2.
Protocol 1: Induction of Autophagy with Torin2 in Cultured Cells
This protocol describes the general procedure for treating cultured cells with Torin2 to induce autophagy.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (Torin2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Torin2 Stock Solution: Prepare a stock solution of Torin2 in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the Torin2 stock solution in complete cell culture medium to the desired final concentration. A vehicle control (DMSO) should be prepared at the same final concentration of DMSO as the highest Torin2 concentration used.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Torin2 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After the incubation period, cells can be harvested for downstream analysis, such as Western blotting or immunofluorescence.
Caption: Experimental workflow for studying Torin2-induced autophagy.
Protocol 2: Western Blotting for Autophagy Markers (LC3 and p62)
This protocol details the detection of the autophagy markers LC3-I/II and p62 by Western blotting.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10-12% for p62)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-LC3 and anti-p62)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After Torin2 treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (typically 1:1000 dilution) and p62 (typically 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. The induction of autophagy is indicated by an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels.
Protocol 3: Immunofluorescence for LC3 Puncta Formation
This protocol describes the visualization of autophagosomes as LC3 puncta using immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-LC3)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a multi-well plate and treat with Torin2 as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with anti-LC3 primary antibody (typically 1:200 to 1:400 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. An increase in the number of fluorescent LC3 puncta per cell indicates the induction of autophagy.
Conclusion
This compound (Torin2) is a potent and specific dual mTORC1/mTORC2 inhibitor, making it a superior tool for inducing autophagy in a research setting compared to first-generation mTOR inhibitors. The provided application notes and protocols offer a framework for researchers to effectively utilize Torin2 in their studies of autophagy and its implications in health and disease. Careful optimization of concentrations and treatment times for specific cell lines is recommended to achieve robust and reproducible results.
Application Note: Using 42-(2-Tetrazolyl)rapamycin to Study T-Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction T-lymphocyte (T-cell) proliferation is a cornerstone of the adaptive immune response, critical for clearing pathogens and for immunological memory. This process is tightly regulated by complex signaling networks, with the mechanistic target of rapamycin (B549165) (mTOR) pathway emerging as a master regulator of T-cell activation, growth, differentiation, and proliferation[1][2]. Dysregulation of the mTOR pathway is implicated in various immunological disorders and cancers[3][4].
42-(2-Tetrazolyl)rapamycin is a potent analog of rapamycin (also known as sirolimus), a macrolide known for its immunosuppressive and anti-proliferative properties[3][5][6]. Like its parent compound, this compound is a specific inhibitor of mTOR, making it a valuable tool for studying the molecular mechanisms governing T-cell function and for the development of novel immunomodulatory therapeutics[7][8]. This document provides detailed protocols for utilizing this compound to inhibit and analyze T-cell proliferation in vitro.
Mechanism of Action
This compound exerts its biological effects by first forming a high-affinity complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12)[3][9]. This drug-protein complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR kinase[7]. This interaction allosterically inhibits the mTOR Complex 1 (mTORC1), a critical signaling hub that integrates signals from growth factors and nutrients to control protein synthesis and cell cycle progression[10].
The key downstream effectors of mTORC1 are the S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)[6]. By inhibiting mTORC1, this compound prevents the phosphorylation of these targets, leading to a downstream suppression of protein translation and arresting the cell cycle in the G1 phase, thereby blocking T-cell proliferation[1][11]. While mTORC1 is the primary target, chronic or high-dose treatment with rapamycin analogs can also disrupt the assembly and function of mTOR Complex 2 (mTORC2), further impacting cell survival and metabolism[6][10].
Data Presentation: T-Cell Proliferation Inhibition
The anti-proliferative activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). T-cells are stimulated in the presence of serial dilutions of the compound, and proliferation is measured after 3-5 days. The table below presents representative data for rapamycin analogs, demonstrating potent, dose-dependent inhibition of different CD4+ T-cell subsets.
| T-Cell Subset | Compound Concentration (nM) | % Proliferation Inhibition (Mean ± SD) | IC50 (nM) |
| CD4+ Total | 0.01 | 15.4 ± 3.1 | \multirow{5}{}{~0.45} |
| 0.1 | 48.2 ± 5.5 | ||
| 1.0 | 85.1 ± 4.2 | ||
| 10 | 96.3 ± 2.1 | ||
| 100 | 98.9 ± 1.5 | ||
| Th1 (IFNγ+) | 0.1 | 35.7 ± 6.2 | \multirow{3}{}{~10.0[12]} |
| 1.0 | 60.1 ± 7.8 | ||
| 10 | 91.5 ± 3.9 | ||
| peTh2 (IL-5+) | 0.01 | 30.2 ± 4.8 | \multirow{3}{*}{~0.1[12]} |
| 0.1 | 82.5 ± 5.1 | ||
| 1.0 | 97.8 ± 1.9 |
Note: Data are representative and synthesized from typical results for potent rapamycin analogs. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay via CFSE Dilution
This protocol details the most common method for assessing T-cell proliferation: labeling cells with Carboxyfluorescein Succinimidyl Ester (CFSE) and measuring its dilution over subsequent cell divisions by flow cytometry[13][14][15].
Materials:
-
This compound (prepare a 10 mM stock in DMSO, store at -80°C)[5]
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin
-
Phosphate Buffered Saline (PBS)
-
CellTrace™ CFSE Cell Proliferation Kit[16]
-
Human T-cell activation/expansion beads (anti-CD3/CD28) or plate-bound antibodies[17]
-
Recombinant human IL-2 (optional, 100 U/mL)[15]
-
96-well flat-bottom culture plates
-
Flow cytometry antibodies (e.g., anti-human CD3, CD4, CD8)
-
Flow cytometer
Procedure:
-
Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation[16]. Wash cells twice with PBS. For higher purity, T-cells can be isolated from PBMCs using a negative selection kit[18].
-
CFSE Labeling: Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE stock solution to a final concentration of 1-5 µM[15][19]. Incubate for 20 minutes at 37°C, protected from light[16].
-
Quench Staining: Stop the labeling reaction by adding 5 volumes of cold complete RPMI medium (containing 10% FBS). Incubate for 5 minutes on ice, then centrifuge and wash cells twice with complete medium to remove unbound dye[15].
-
Cell Plating and Treatment: Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI. Plate 100 µL of cell suspension per well in a 96-well plate. Add 50 µL of medium containing the desired concentration of this compound (prepare serial dilutions). Include a DMSO vehicle control.
-
T-Cell Stimulation: Add 50 µL of medium containing T-cell activation beads at the manufacturer's recommended ratio (e.g., 1 bead per 2 cells) or transfer cells to plates pre-coated with anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL)[17].
-
Incubation: Culture the plates for 3 to 5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD8) for 30 minutes on ice.
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer, ensuring the CFSE signal is detected in the appropriate channel (e.g., FITC).
-
Analyze the data by gating on the lymphocyte population, then on CD4+ or CD8+ T-cells. The dilution of CFSE fluorescence indicates cell division; each peak represents a successive generation of divided cells.
-
Protocol 2: Verification of mTOR Inhibition via Western Blot
To confirm that this compound is acting on its intended target, assess the phosphorylation status of a key mTORC1 downstream effector, S6 Kinase (S6K).
Procedure:
-
Cell Treatment: Culture purified T-cells (5 x 10^6 cells/mL) in a 6-well plate. Pre-treat with this compound (e.g., 100 nM) or vehicle control for 2 hours.
-
Stimulation: Stimulate the T-cells with anti-CD3/CD28 beads for 30-60 minutes.
-
Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-phospho-p70 S6 Kinase (Thr389)
-
Rabbit anti-total p70 S6 Kinase
-
Mouse anti-β-Actin (loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash extensively and detect signal using an ECL substrate.
-
-
Analysis: A significant decrease in the ratio of phosphorylated S6K to total S6K in the drug-treated sample compared to the stimulated control confirms mTORC1 pathway inhibition[18].
References
- 1. Regulation of T cells by mTOR: The known knowns and the known unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of inhibiting the signal of mammalian target of rapamycin on memory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rapamycin: An InhibiTOR of Aging Emerges From the Soil of Easter Island - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. Immunosuppressive potency of mechanistic target of rapamycin inhibitors in solid-organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. uvadoc.uva.es [uvadoc.uva.es]
- 19. mucosalimmunology.ch [mucosalimmunology.ch]
Application Notes and Protocols for Assessing mTORC1 Activity Following 42-(2-Tetrazolyl)rapamycin (Torkinib) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine protein kinase that forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2.[1][2] mTORC1 is a central regulator of cell growth, proliferation, and metabolism by integrating signals from growth factors, nutrients, and cellular energy status.[1][3] It controls protein synthesis through the phosphorylation of key substrates, including ribosomal protein S6 kinase 1 (p70S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][4] Dysregulation of the mTORC1 pathway is implicated in various diseases, including cancer, making it a critical target for drug development.
42-(2-Tetrazolyl)rapamycin, also known as torkinib (PP242), is a potent and specific ATP-competitive inhibitor of mTOR.[5] Unlike rapamycin, which allosterically inhibits a subset of mTORC1 functions, torkinib targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[5] This comprehensive inhibition makes torkinib a valuable tool for studying the full spectrum of mTOR signaling and a promising therapeutic agent.
These application notes provide a detailed protocol for assessing the activity of mTORC1 in cultured cells following treatment with torkinib. The primary method described is Western blotting for the phosphorylation status of the well-established mTORC1 downstream targets, p70S6K1 and 4E-BP1.
mTORC1 Signaling Pathway
The following diagram illustrates the mTORC1 signaling pathway and the point of inhibition by torkinib.
Caption: mTORC1 signaling pathway and inhibition by Torkinib.
Experimental Protocol
This protocol details the steps for treating cultured cells with torkinib and subsequently assessing mTORC1 activity via Western blot analysis of key downstream targets.
Materials
-
Cell Lines: Human cancer cell lines with known active PI3K/AKT/mTOR signaling (e.g., HEK293T, MCF7, U87MG).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Torkinib (this compound): Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
The following diagram outlines the major steps in the experimental protocol.
Caption: Experimental workflow for assessing mTORC1 activity.
Procedure
-
Cell Seeding and Culture:
-
Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Torkinib Treatment:
-
The day after seeding, replace the culture medium with fresh medium.
-
Prepare serial dilutions of torkinib in culture medium from the stock solution. A suggested concentration range is 10 nM to 1 µM. Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of torkinib for a specified duration (e.g., 1, 2, 4, or 24 hours). A 2-hour treatment is often sufficient to observe effects on mTORC1 signaling.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10-15 minutes each with TBST.
-
-
Chemiluminescent Detection:
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis and Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to the total protein bands and/or the loading control (β-actin).
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Torkinib Conc. | p-p70S6K (Thr389) / Total p70S6K (Relative Intensity) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Relative Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| 10 nM | Value | Value |
| 50 nM | Value | Value |
| 100 nM | Value | Value |
| 250 nM | Value | Value |
| 500 nM | Value | Value |
| 1 µM | Value | Value |
Values are represented as fold change relative to the vehicle control.
Logical Relationship of the Protocol
The following diagram illustrates the logical flow and rationale of the experimental protocol.
References
- 1. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian Target of Rapamycin Complex 1 (mTORC1) and 2 (mTORC2) Control the Dendritic Arbor Morphology of Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 [escholarship.org]
Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to cognitive decline.[1][2][3] Emerging research has highlighted the therapeutic potential of modulating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway in AD.[4][5][6] Rapamycin, a well-known mTOR inhibitor, and its analogs are being investigated for their ability to mitigate AD pathology.[2][3][7][8] 42-(2-Tetrazolyl)rapamycin is a prodrug of a rapamycin analog, designed to enhance the therapeutic properties of the parent compound.[9] These application notes provide a comprehensive overview of the use of this compound and, by extension, rapamycin, in preclinical Alzheimer's disease research models, summarizing key quantitative data and providing detailed experimental protocols. While much of the available data is on rapamycin (sirolimus), it serves as a crucial foundation for research involving its analogs like this compound.[10][11]
Mechanism of Action
Rapamycin exerts its therapeutic effects primarily through the inhibition of the mTORC1 complex.[12] This inhibition triggers a cascade of downstream cellular events that are highly relevant to Alzheimer's disease pathology:
-
Induction of Autophagy: By inhibiting mTORC1, rapamycin activates autophagy, a cellular process responsible for the degradation and clearance of aggregated proteins, including Aβ and hyperphosphorylated tau.[4][6] This enhanced clearance helps to reduce the pathogenic protein burden in the brain.
-
Reduction of Aβ Production: mTOR signaling can influence the processing of amyloid precursor protein (APP). Inhibition of mTOR has been shown to reduce the production and levels of the toxic Aβ42 peptide.[5][6]
-
Inhibition of Tau Hyperphosphorylation: The mTOR pathway is implicated in the phosphorylation of tau protein.[3] By inhibiting this pathway, rapamycin can decrease the hyperphosphorylation of tau, a key factor in the formation of neurofibrillary tangles.[3]
-
Neuroprotection: Rapamycin has demonstrated neuroprotective effects by improving cerebral blood flow, restoring blood-brain barrier function, and normalizing synaptic plasticity in animal models of AD.[7][8]
Signaling Pathway
The central role of this compound (via its active rapamycin analog) is the inhibition of the mTORC1 signaling pathway. This intervention leads to the activation of autophagy and a reduction in the pathological hallmarks of Alzheimer's disease.
Caption: mTOR signaling pathway in Alzheimer's disease and the inhibitory action of this compound.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative outcomes of rapamycin treatment in various Alzheimer's disease mouse models. These data provide a benchmark for evaluating the efficacy of this compound.
Table 1: Effects of Rapamycin on Cognitive Performance in AD Mouse Models
| Mouse Model | Treatment Duration | Cognitive Test | Result | Reference |
| PDAPP | Long-term | Morris Water Maze | Improved learning on day 4 of training (p=0.036) compared to control. | [4] |
| 3xTg-AD | 16 months (from 2 months of age) | Novel Object Recognition | Significant improvement in recognition memory. | [13] |
| APP/PS1 | 2 months | Morris Water Maze | Alleviated learning and memory deficits. | [14] |
| hAPP(J20) | 16 weeks (from 7 months of age) | Morris Water Maze | Improved cognitive function. | [15] |
Table 2: Effects of Rapamycin on Aβ Pathology in AD Mouse Models
| Mouse Model | Treatment Duration | Measurement | Result | Reference |
| PDAPP | Long-term | Soluble Aβ42 levels | Significantly decreased (p=0.02) | [5][16] |
| 3xTg-AD | 16 months | Soluble Aβ40 levels | 52.18% lower than control. | [17] |
| 3xTg-AD | 16 months | Soluble Aβ42 levels | 38.95% lower than control. | [17] |
| 3xTg-AD | 16 months | Thioflavin-positive plaques | Reduced by 52.36% compared to control. | [17] |
Table 3: Effects of Rapamycin on Tau Pathology in AD Mouse Models
| Mouse Model | Treatment Duration | Measurement | Result | Reference |
| 3xTg-AD | 16 months | Tau phosphorylation (Ser212, Thr214) | Decreased hyperphosphorylation. | [13] |
| 3xTg-AD | 10 weeks | Phospho-tau epitopes | Reduced levels. | [18] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the use of rapamycin in AD mouse models. These should be adapted based on the specific research question and the characteristics of this compound.
Protocol 1: Long-term Oral Administration of Rapamycin in Diet
Objective: To assess the long-term effects of rapamycin on cognitive function and AD pathology.
Materials:
-
Alzheimer's disease mouse model (e.g., PDAPP, 3xTg-AD, APP/PS1)
-
Rapamycin (or this compound)
-
Powdered mouse chow
-
Control diet (without rapamycin)
-
Metabolic cages (for monitoring food intake)
-
Equipment for behavioral testing (e.g., Morris water maze)
-
Materials for tissue collection and analysis (e.g., ELISA kits for Aβ, antibodies for immunohistochemistry)
Workflow Diagram:
Caption: Workflow for long-term oral administration of rapamycin in AD mouse models.
Procedure:
-
Animal Model Selection: Choose an appropriate AD mouse model and determine the age of treatment initiation. Early intervention may prevent pathology, while later treatment can assess therapeutic effects.[15][18]
-
Diet Preparation: Prepare the rapamycin-formulated diet. A commonly used concentration is 14 parts per million (ppm) in the chow, which corresponds to approximately 2.24 mg/kg of body weight per day.[15] Ensure homogenous mixing of the compound in the powdered chow. Prepare a control diet without the drug.
-
Treatment: House the mice in groups and provide the rapamycin-containing or control diet and water ad libitum for the specified duration (e.g., several months).[15]
-
Monitoring: Monitor food consumption and body weight regularly to ensure the dosage is consistent and to check for any adverse effects.
-
Behavioral Testing: At designated time points, perform cognitive assessments such as the Morris water maze to evaluate learning and memory.
-
Tissue Collection: At the end of the study, euthanize the animals and harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analyses.
-
Analysis:
-
Biochemical: Use ELISA to quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.[16] Use Western blotting to assess levels of phosphorylated tau and markers of autophagy (e.g., LC3-II).
-
Histological: Perform immunohistochemistry with specific antibodies to visualize Aβ plaques and neurofibrillary tangles. Thioflavin S staining can be used to detect fibrillar amyloid deposits.[17]
-
Protocol 2: Intranasal Administration of Rapamycin
Objective: To deliver rapamycin directly to the brain, potentially reducing systemic side effects and assessing its impact on central AD pathology.
Materials:
-
Alzheimer's disease mouse model (e.g., Ts65Dn)
-
Rapamycin (or this compound)
-
Vehicle for solubilization (e.g., DMSO, saline)
-
Micropipette for intranasal delivery
Workflow Diagram:
Caption: Workflow for intranasal administration of rapamycin in AD mouse models.
Procedure:
-
Animal Handling: Acclimatize mice to handling to reduce stress during administration.
-
Solution Preparation: Prepare the rapamycin solution at the desired concentration. For example, a dose of 1 µg per mouse has been used.[19]
-
Administration: Gently restrain the mouse and administer a small volume (e.g., 1-2 µL) of the solution into each nostril using a micropipette. Alternate between nostrils to allow for absorption.
-
Treatment Schedule: Repeat the administration according to the planned schedule (e.g., daily or several times a week) for the duration of the study (e.g., 12 weeks).[19]
-
Behavioral and Molecular Analysis: Following the treatment period, proceed with behavioral testing and subsequent tissue collection and analysis as described in Protocol 1, focusing on brain regions of interest.
Conclusion
The mTOR inhibitor rapamycin, and by extension its analog this compound, holds significant promise as a therapeutic agent for Alzheimer's disease. Preclinical studies have consistently demonstrated its ability to reduce key pathological features of AD and improve cognitive function in various mouse models. The provided quantitative data and experimental protocols offer a valuable resource for researchers aiming to further investigate the potential of this class of compounds in the context of Alzheimer's disease drug discovery and development. Careful consideration of the specific research question, animal model, and compound properties will be crucial for designing effective future studies.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Rapamycin Responds to Alzheimer’s Disease: A Potential Translational Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of mTOR by rapamycin abolishes cognitive deficits and reduces amyloid-beta levels in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the effect of rapamycin treatment in Alzheimer’s disease and aging using in vivo imaging: the ERAP phase IIa clinical study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. drugs.com [drugs.com]
- 11. Sirolimus - Wikipedia [en.wikipedia.org]
- 12. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Geroprotective interventions in the 3xTg mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapamycin Activates Mitophagy and Alleviates Cognitive and Synaptic Plasticity Deficits in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of mTOR by Rapamycin Abolishes Cognitive Deficits and Reduces Amyloid-β Levels in a Mouse Model of Alzheimer's Disease | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Rapamycin and Alzheimer disease: a hypothesis for the effective use of rapamycin for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intranasal rapamycin ameliorates Alzheimer-like cognitive decline in a mouse model of Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-S6K Inhibition by 42-(2-Tetrazolyl)rapamycin via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin, also known as temsirolimus, is a potent and specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival.[1] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[2][3] Temsirolimus, an analog of rapamycin, primarily inhibits mTORC1, which subsequently leads to a reduction in the phosphorylation of its downstream effectors, including the 70 kDa ribosomal protein S6 kinase (S6K).[1][4] The phosphorylation of S6K at threonine 389 (p-S6K) is a key indicator of mTORC1 activity.[5][6] Therefore, Western blotting for p-S6K is a widely used method to assess the pharmacodynamic activity of mTOR inhibitors like this compound.[7][8] This document provides a detailed protocol for the detection and quantification of changes in p-S6K levels following treatment with this compound.
Signaling Pathway
The mTOR signaling pathway plays a central role in cellular regulation. Upon activation by growth factors and nutrients, mTORC1 phosphorylates S6K, leading to protein synthesis and cell growth. This compound inhibits mTORC1, thereby blocking the phosphorylation of S6K and inhibiting downstream signaling.
Experimental Protocol: Western Blot for p-S6K
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-S6K (Thr389).
Materials:
-
Cell culture medium and supplements
-
This compound (Temsirolimus)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[9]
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)[9]
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))[10]
-
Primary antibodies:
-
Rabbit anti-phospho-S6K (Thr389)
-
Rabbit anti-total S6K
-
Mouse anti-β-actin or GAPDH (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate[9]
-
Chemiluminescence imaging system[9]
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified duration (e.g., 24 hours).[9] Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer with inhibitors to each plate.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[11]
-
Incubate the membrane with the primary antibody against p-S6K (Thr389) (diluted in blocking buffer) overnight at 4°C with gentle shaking.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Repeat the immunoblotting process for total S6K and the loading control (β-actin or GAPDH) on separate blots or by stripping and re-probing the same membrane.
-
-
Signal Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.[9]
-
Quantify the band intensities using image analysis software. Normalize the p-S6K band intensity to the total S6K band intensity. Further normalization to the loading control can also be performed.
-
Experimental Workflow
Data Presentation
The following table presents hypothetical quantitative data from a Western blot experiment investigating the dose-dependent effect of this compound on the phosphorylation of S6K in a cancer cell line after 24 hours of treatment. Data is presented as the relative band intensity of phosphorylated S6K normalized to total S6K and then to the vehicle control.
| Treatment | Concentration (nM) | Relative p-S6K (Thr389) Intensity |
| Vehicle (DMSO) | 0 | 1.00 |
| This compound | 10 | 0.68 |
| This compound | 50 | 0.35 |
| This compound | 100 | 0.15 |
Table 1: Dose-dependent inhibition of S6K phosphorylation by this compound.
Conclusion
This application note provides a comprehensive protocol for the detection of p-S6K by Western blot following treatment with the mTOR inhibitor this compound. The provided signaling pathway diagram, experimental workflow, and data table structure offer a complete guide for researchers investigating the effects of this compound on the mTOR signaling pathway. Accurate and consistent execution of this protocol will enable reliable assessment of the on-target activity of this compound and other mTOR inhibitors.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY: map04150 [kegg.jp]
- 4. researchgate.net [researchgate.net]
- 5. mTOR is the Rapamycin-Sensitive Kinase that Confers Mechanically-Induced Phosphorylation of the Hydrophobic Motif Site Thr(389) in p70S6k - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Evaluating the Anti-Proliferative Effects of 42-(2-Tetrazolyl)rapamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the anti-proliferative effects of 42-(2-Tetrazolyl)rapamycin, a derivative of rapamycin (B549165). These methodologies are essential for preclinical assessment and understanding the compound's mechanism of action.
Introduction
This compound is an analog of rapamycin, a potent inhibitor of the mammalian target of rapamycin (mTOR).[1] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making mTOR a key target for anti-cancer drug development.[4][5] Evaluating the anti-proliferative efficacy of novel rapamycin analogs like this compound is a crucial step in the drug discovery process. This document outlines standard in vitro assays to quantify its effects on cell proliferation and elucidate its impact on cell cycle progression.
Key Experimental Approaches
Several robust methods are available to assess the anti-proliferative activity of therapeutic compounds. The following are standard assays for characterizing the effects of this compound:
-
MTT Assay: A colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]
-
BrdU Incorporation Assay: A method to quantify new DNA synthesis, providing a direct measure of cell proliferation.[8][9][10]
-
Flow Cytometry for Cell Cycle Analysis: A technique to determine the distribution of cells in different phases of the cell cycle, revealing potential cell cycle arrest.[11][12]
Data Presentation
The quantitative data generated from the described experimental protocols should be summarized for clear interpretation and comparison.
| Assay | Parameter Measured | Quantitative Output | Example Data for this compound |
| MTT Assay | Cell Viability / Metabolic Activity | IC50 (Half-maximal inhibitory concentration) | IC50 = 15 µM (in Ca9-22 cells)[13] |
| BrdU Assay | DNA Synthesis Rate | Percentage of BrdU-positive cells | Dose-dependent decrease in BrdU incorporation |
| Flow Cytometry | Cell Cycle Distribution | Percentage of cells in G0/G1, S, and G2/M phases | Increased percentage of cells in G1 phase[11] |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is adapted from standard methodologies to assess the effect of this compound on cell viability.[14][15]
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.05 N HCl in isopropanol)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[17]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 650 nm can be used to subtract background.[6]
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
BrdU Incorporation Assay
This protocol measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.[8][9][18]
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing Solution
-
Anti-BrdU detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2).
-
BrdU Labeling: Following compound treatment for the desired duration (e.g., 24 hours), add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 1X. Incubate for 2-24 hours at 37°C.[8][10]
-
Fixation and Denaturation: Remove the labeling medium. Add 100 µL/well of Fixing/Denaturing Solution and incubate for 30 minutes at room temperature.[18]
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL/well of diluted anti-BrdU detection antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the wells. Add 100 µL/well of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature. Wash again and add 100 µL of TMB substrate. Incubate for 30 minutes at room temperature.[18]
-
Measurement: Add 100 µL of stop solution and measure the absorbance at 450 nm.
-
Data Analysis: A decrease in absorbance in treated wells compared to control wells indicates inhibition of cell proliferation.
Flow Cytometry for Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) to stain cellular DNA and analyze cell cycle distribution by flow cytometry.[12][15]
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.[15]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G1 phase would suggest a G1 cell cycle arrest.[11]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the MTT cell proliferation assay.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‑proliferative effect of cardamonin on mTOR inhibitor‑resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell cycle evaluation by flow cytometry [bio-protocol.org]
- 13. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Rapamycin in Oral Cancer Cell Line Experiments
Disclaimer: Extensive literature searches did not yield specific experimental data on the effects of 42-(2-Tetrazolyl)rapamycin in oral cancer cell lines. The following application notes and protocols are based on studies conducted with rapamycin (B549165) , a closely related and well-characterized mTOR inhibitor. This information serves as a comprehensive guide to the methodologies and expected outcomes for a compound of this class in the context of oral cancer research. The direct applicability and quantitative results for this compound may vary.
Application Notes
Rapamycin is a macrolide compound that potently and specifically inhibits the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1] The mTOR signaling pathway is frequently hyperactivated in various human cancers, including oral squamous cell carcinoma (OSCC), making it a prime target for therapeutic intervention.[2] Rapamycin and its analogs (rapalogs) have demonstrated significant anti-tumor activity in numerous preclinical cancer models by inducing cell cycle arrest, apoptosis, and autophagy.[3][4]
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
Rapamycin exerts its anti-cancer effects primarily through the allosteric inhibition of mTOR Complex 1 (mTORC1). It achieves this by first forming a complex with the intracellular receptor FKBP12. This FKBP12-rapamycin complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which is a core component of mTORC1.[5][6] This binding event disrupts the signaling cascade downstream of mTORC1, leading to the dephosphorylation of its key effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7] The inhibition of this pathway ultimately results in a decrease in protein synthesis and cell proliferation.[5]
Effects on Oral Cancer Cells
-
Inhibition of Proliferation and Survival: Rapamycin has been shown to inhibit the proliferation of oral cancer cell lines in a dose-dependent manner.[3] It can selectively affect cancer cells at lower concentrations while having minimal impact on normal oral epithelial cells at similar doses.[3] This inhibition of cell growth is also evidenced by a reduction in the ability of cancer cells to form colonies.[3][8]
-
Induction of Apoptosis: Treatment with rapamycin leads to an increase in programmed cell death (apoptosis) in oral cancer cells.[2][4] This is often mediated by the activation of caspases, such as caspase-3 and caspase-9.[9]
-
Promotion of Autophagy: Rapamycin is a well-known inducer of autophagy, a cellular process of self-digestion of damaged organelles and proteins.[3] In the context of some cancers, the induction of autophagy can contribute to cell death.[10]
-
Suppression of Multiple Signaling Pathways: Beyond the core mTOR pathway, rapamycin has been observed to suppress other cancer-promoting pathways in oral cancer cells, including the MAPK, NF-κB, and β-catenin pathways.[9] It can also induce cellular stress through the generation of reactive oxygen species (ROS) and cause DNA damage.[3][10]
Data Presentation
The following tables summarize quantitative data from studies on rapamycin in oral cancer cell lines.
| Cell Line | Assay | IC50 Value | Treatment Duration | Reference |
| Ca9-22 | MTT Assay | ~15 µM | 24 hours | [3] |
| Ca9-22 | LDH Assay | ~15 µM | 24 hours | [3] |
| Ca9-22 | MTT Assay | 10 µM | 24 hours | [4] |
| Cell Line | Treatment | Effect | Observation | Reference |
| Ca9-22 | 10 µM Rapamycin | Induction of Apoptosis | Increase in late-stage apoptotic cells from 3% to 20% | [4] |
| Ca9-22 | 10 µM Rapamycin | Induction of Autophagy | Increase in autophagic cells from 29.2% to 38.7% | [4] |
| Ca9-22 | 10 µM Rapamycin | Induction of Autophagy | Increase in autophagic cell death from 0.9% to 3.1% | [10] |
| Ca9-22 | 20 µM Rapamycin | Induction of Autophagy | Increase in autophagic cell death from 0.9% to 82.2% | [10] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human gingival epithelial carcinoma cell line Ca9-22.[3]
-
Culture Medium: RPMI-1640 supplemented with 5% fetal bovine serum (FBS).[3]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[3]
Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of a compound on cancer cells.[1]
-
Cell Seeding: Seed Ca9-22 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Drug Treatment: Prepare serial dilutions of the test compound (e.g., rapamycin) in culture medium from a stock solution (typically in DMSO). Remove the existing medium and add 100 µL of the drug dilutions to the wells. Include a vehicle control (medium with DMSO) and an untreated control.[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of inhibition against the drug concentration.[3]
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.
-
Cell Seeding: Seed Ca9-22 cells in 6-well plates at a low density (e.g., 2000 cells per well) and allow them to attach for 24 hours.[3]
-
Drug Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Colony Formation: After treatment, replace the drug-containing medium with fresh medium and incubate for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Staining: Fix the colonies with 4% paraformaldehyde and stain with a solution of crystal violet.[3]
-
Quantification: Count the number of colonies (typically defined as containing >50 cells) or dissolve the stain and measure the absorbance to quantify colony formation.[3]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat Ca9-22 cells with the desired concentrations of the test compound for a specified time (e.g., 24 hours).[3]
-
Cell Harvesting: Detach the cells using a gentle trypsin-EDTA solution and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3]
Western Blotting
This technique is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-mTOR, phospho-S6K, total mTOR, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH) to determine the relative changes in protein levels.[7]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Rapamycin Induces Phenotypic Alterations in Oral Cancer Cells That May Facilitate Antitumor T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
Application Notes and Protocols for Monitoring Autophagy Induction by 42-(2-Tetrazolyl)rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin (B549165), a well-established inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[2][3] A key function of mTOR, particularly the mTORC1 complex, is the suppression of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[4][5] By inhibiting mTORC1, rapamycin and its analogs induce autophagy.[1][6] These application notes provide detailed protocols for monitoring autophagy induction by this compound, focusing on the assessment of autophagic flux, which is a measure of the complete autophagic process.[7][8] It is strongly recommended to use multiple assays to obtain a comprehensive understanding of the autophagic response.[7][9]
Key Concepts: Autophagic Flux
Monitoring autophagy requires more than just observing an increase in the number of autophagosomes.[7][8] An accumulation of autophagosomes can indicate either an induction of autophagy or a blockage in the later stages of the pathway, such as fusion with lysosomes or degradation of the cargo.[7][8] Therefore, it is essential to measure autophagic flux , which reflects the entire dynamic process from autophagosome formation to degradation.[10] This is often achieved by comparing the levels of autophagy markers in the presence and absence of lysosomal inhibitors, which block the final degradation step.[11][12]
Signaling Pathway: mTOR-Dependent Autophagy Induction
This compound, as a rapamycin analog, is expected to induce autophagy by inhibiting the mTORC1 complex. This inhibition relieves the suppression of the ULK1 complex (containing ULK1, ATG13, FIP200, and ATG101), a critical initiator of autophagy. The activated ULK1 complex then proceeds to phosphorylate downstream targets, initiating the formation of the phagophore, the precursor to the autophagosome.
Caption: mTOR signaling pathway and autophagy induction by this compound.
Experimental Protocols
Protocol 1: LC3 Turnover Assay by Western Blotting
This is one of the most widely used methods to measure autophagic flux by monitoring the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II).[11] The amount of LC3-II generally correlates with the number of autophagosomes.[11] To assess flux, the accumulation of LC3-II is measured in the presence of lysosomal inhibitors.[11]
Experimental Workflow:
Caption: Workflow for the LC3 turnover assay by Western blotting.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-LC3B
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to achieve 70-80% confluency at the time of treatment.
-
Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 nM) for a specified time (e.g., 6, 12, 24 hours).
-
For each concentration of this compound, include a parallel set of wells co-treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the incubation period.
-
Include vehicle control (DMSO) and lysosomal inhibitor-only control groups.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Prepare protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis:
-
Perform densitometry to quantify the band intensities of LC3-II and the loading control.
-
Normalize the LC3-II signal to the loading control.
-
Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor.
-
Data Presentation:
| Treatment Group | This compound (nM) | Lysosomal Inhibitor | Normalized LC3-II Level (Arbitrary Units) |
| Vehicle Control | 0 | - | |
| Vehicle Control | 0 | + | |
| Experimental | 10 | - | |
| Experimental | 10 | + | |
| Experimental | 50 | - | |
| Experimental | 50 | + | |
| Experimental | 100 | - | |
| Experimental | 100 | + | |
| Experimental | 200 | - | |
| Experimental | 200 | + |
Protocol 2: p62/SQSTM1 Degradation Assay by Western Blotting
p62/SQSTM1 is a protein that recognizes and binds to ubiquitinated cargo, delivering it to the autophagosome for degradation.[13][14] p62 itself is degraded during the autophagic process, so its levels are inversely correlated with autophagic activity.[13][15] A decrease in p62 levels indicates an increase in autophagic flux.
Procedure: The procedure is similar to the LC3 turnover assay, but the membrane is probed with an anti-p62/SQSTM1 antibody.
Data Presentation:
| Treatment Group | This compound (nM) | Normalized p62 Level (Arbitrary Units) |
| Vehicle Control | 0 | |
| Experimental | 10 | |
| Experimental | 50 | |
| Experimental | 100 | |
| Experimental | 200 |
Protocol 3: Fluorescence Microscopy of LC3 Puncta
This method allows for the visualization and quantification of autophagosomes as fluorescent puncta in cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3). An increase in the number of puncta per cell suggests an increase in autophagosome formation.
Experimental Workflow:
Caption: Workflow for fluorescence microscopy of LC3 puncta.
Materials:
-
Cells stably or transiently expressing GFP-LC3
-
Glass-bottom dishes or coverslips
-
This compound
-
Lysosomal inhibitors
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI for nuclear staining (optional)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treatment: Treat cells as described in Protocol 1.
-
Fixation and Staining:
-
Wash cells with PBS.
-
Fix cells with 4% PFA.
-
Permeabilize the cells.
-
(Optional) Stain nuclei with DAPI.
-
Mount coverslips onto slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Count the number of GFP-LC3 puncta per cell in a significant number of cells for each condition.
-
Autophagic flux can be inferred by comparing the number of puncta in the presence and absence of lysosomal inhibitors.
-
Data Presentation:
| Treatment Group | This compound (nM) | Lysosomal Inhibitor | Average Number of LC3 Puncta per Cell |
| Vehicle Control | 0 | - | |
| Vehicle Control | 0 | + | |
| Experimental | 10 | - | |
| Experimental | 10 | + | |
| Experimental | 50 | - | |
| Experimental | 50 | + | |
| Experimental | 100 | - | |
| Experimental | 100 | + | |
| Experimental | 200 | - | |
| Experimental | 200 | + |
Conclusion
The provided protocols offer a robust framework for monitoring the induction of autophagy by this compound. By employing a combination of these assays, researchers can confidently assess the compound's effect on autophagic flux, providing valuable insights for drug development and scientific research. It is crucial to remember that the optimal concentrations of this compound and incubation times may vary depending on the cell type and experimental conditions, and therefore should be empirically determined.
References
- 1. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 6. Combination of autophagy inducer rapamycin and oncolytic adenovirus improves antitumor effect in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 8. Guidelines for the use and interpretation of assays for monitoring autophagy. [sites.broadinstitute.org]
- 9. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover [frontiersin.org]
- 13. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Rapamycin Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the poorly water-soluble macrolide, rapamycin (B549165), and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of rapamycin?
Rapamycin is practically insoluble in water. Its aqueous solubility is reported to be approximately 2.6 µg/mL.[1][2][3][4][5] This low solubility is attributed to its large, hydrophobic, and crystalline structure, and the absence of ionizable functional groups within a pH range of 1-10, which prevents salt formation as a method of solubilization.[1][3][6]
Q2: Why does my rapamycin precipitate when I dilute my DMSO stock solution in aqueous media?
This is a common issue due to the drastic change in solvent polarity. Rapamycin is highly soluble in organic solvents like DMSO but poorly soluble in aqueous buffers or cell culture media.[2][7] When a concentrated DMSO stock is added to an aqueous solution, the rapamycin molecules can aggregate and precipitate out of the solution.
Q3: What are the most common strategies to improve the aqueous solubility of rapamycin and its derivatives?
Several formulation strategies can be employed to enhance the aqueous solubility of rapamycin. These include:
-
Cosolvents: Using water-miscible organic solvents.
-
Facilitated Hydrotropy: A technique using a combination of water-miscible cosolvents and partially water-miscible aromatic solutes.
-
Lipid-Based Formulations: Encapsulating rapamycin in lipidic carriers.[8][9][10]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.[8][9][11]
-
Polymer Conjugation: Covalently attaching water-soluble polymers like polyethylene (B3416737) glycol (PEG).[6]
-
Nanotechnology: Reducing particle size to the nanoscale to increase surface area and dissolution rate.[3][9][10][12]
-
Solid Dispersions: Dispersing rapamycin in an amorphous form within a hydrophilic carrier.[8][9][10]
Q4: Are there any rapamycin derivatives with improved solubility?
Yes, several analogues, often called "rapalogs," have been developed with enhanced aqueous solubility. For instance, Everolimus (RAD001) is a hydroxyl-ethyl ether of rapamycin, and Deforolimus (AP23573) is a phosphate-conjugated derivative designed for better water solubility and oral bioavailability.[6] However, even these derivatives often have limited aqueous solubility and may require formulation with cosolvents for intravenous administration.[6]
Troubleshooting Guides
Issue 1: Precipitation of Rapamycin in Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the cell culture media after adding the rapamycin stock solution.
-
Inconsistent or lack of biological effect in cell-based assays.[2]
Troubleshooting Steps:
-
Modify the Dilution Method: Instead of adding the small volume of concentrated rapamycin stock directly to the large volume of media, try adding the media to the tube containing the rapamycin stock. Vortex immediately to facilitate rapid mixing and reduce precipitation.[2][13]
-
Pre-warm the Aqueous Medium: Warming the cell culture medium or buffer to 37°C before adding the rapamycin stock can help improve its solubility.[2][13]
-
Perform Serial Dilutions: For high dilutions, a serial dilution in the cell culture medium itself can prevent a sudden, drastic change in solvent polarity.[2]
-
Use Sonication: Brief sonication can help redissolve small precipitates. However, avoid prolonged sonication as the heat generated could potentially degrade the rapamycin.[2]
-
Visual Confirmation: Always visually inspect the final working solution for any signs of precipitation before adding it to your cells.[2]
Issue 2: Inconsistent Efficacy in Animal Studies
Symptoms:
-
High variability in pharmacokinetic profiles between subjects.
-
Poor oral bioavailability.[5]
-
Lack of a clear dose-response relationship.
Troubleshooting Steps:
-
Optimize the Formulation: For in vivo studies, a simple DMSO stock dilution is often insufficient. Consider using a more sophisticated formulation strategy.
-
Select an Appropriate Vehicle: The choice of vehicle is critical. Common vehicles for preclinical studies include combinations of solvents and surfactants.
-
Particle Size Reduction: If using a suspension, reducing the particle size of the rapamycin can improve the dissolution rate and absorption.[14]
-
Evaluate Different Formulation Strategies: Depending on the route of administration and desired pharmacokinetic profile, explore options such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or amorphous solid dispersions.[8][10][14]
Experimental Protocols & Data
Protocol 1: Preparation of a Rapamycin Working Solution for In Vitro Assays
This protocol provides a general guideline for preparing a rapamycin working solution for cell culture experiments.
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, pre-warmed (37°C) cell culture medium or buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of rapamycin (e.g., 10 mM) in DMSO. Ensure the rapamycin is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[15]
-
For preparing the working solution, thaw an aliquot of the DMSO stock.
-
Perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture medium to achieve the final desired concentration.
-
When diluting, add the medium to the rapamycin stock and vortex immediately.
-
Visually inspect the final solution for any signs of precipitation before use.
Protocol 2: Facilitated Hydrotropy for Enhanced Rapamycin Solubility
This method can achieve a dramatic increase in the aqueous solubility of rapamycin.[1][3][16]
Materials:
-
Rapamycin
-
Propylene (B89431) glycol
-
Benzyl (B1604629) alcohol
-
Benzoate (B1203000) buffer (equal amounts of benzoic acid and sodium benzoate)
-
Distilled water
Procedure:
-
Prepare a cosolvent mixture of ethanol and propylene glycol in water.
-
To this cosolvent mixture, add a hydrotrope such as benzyl alcohol or benzoate buffer. The cosolvents help to solubilize the partially water-miscible hydrotrope.
-
Once the hydrotrope is fully dissolved, add the rapamycin powder.
-
Equilibrate the solution by gentle agitation (e.g., on an end-over-end rotator) at a controlled temperature (e.g., 25°C) for an extended period (e.g., 72 hours) in the dark to reach saturation.
-
After equilibration, filter the solution to remove any undissolved rapamycin before determining the concentration.
Quantitative Data on Rapamycin Solubility
The following tables summarize the solubility of rapamycin in various solvent systems.
Table 1: Solubility of Rapamycin in Pure Cosolvents
| Solvent | Approximate Solubility |
| Water | 2.6 µg/mL[1] |
| DMSO | ~20 mg/mL[17] |
| Ethanol | <1 mg/mL[17] |
| Benzyl Alcohol | >400 mg/mL[1] |
Table 2: Solubility of Rapamycin in Cosolvent and Hydrotrope Mixtures
| Solvent System Composition | Rapamycin Solubility (mg/mL) | Fold Increase (approx.) |
| Water | 0.0026 | 1 |
| 10% Ethanol, 40% Propylene Glycol in Water | >0.1 | >38 |
| 10% Ethanol, 40% Propylene Glycol, 5% Benzyl Alcohol in Water | >1 | >384 |
| 10% Ethanol, 40% Propylene Glycol, 5% Benzoate Buffer in Water | >1 | >384 |
| 10% Ethanol, 40% Propylene Glycol, 5% Benzyl Alcohol, 5% Benzoate Buffer in Water | >10 | >3846 |
Data adapted from Simamora et al., 2001.
Table 3: In Vivo Formulations for Rapamycin
| Formulation Composition | Concentration | Administration Route |
| 2% DMSO + 30% PEG 300 + 5% Tween 80 + ddH₂O | 5 mg/mL (suspension)[17] | Not specified |
| 0.5% CMC-Na + 1% Tween-80 in Saline | 1.98 mg/mL (suspension)[17] | Not specified |
| 10% PEG400 + 10% Tween 80 + Ethanol (for stock) | 1 mg/mL[18] | Intraperitoneal (i.p.) |
Visualizations
Signaling Pathway
Caption: The mTOR signaling pathway, a key regulator of cell growth, is inhibited by rapamycin.
Experimental Workflow
Caption: A logical workflow for selecting and optimizing a formulation to improve rapamycin solubility.
Decision Logic for Troubleshooting
Caption: A decision-making diagram for troubleshooting inconsistent experimental results with rapamycin.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanomicellar Topical Aqueous Drop Formulation of Rapamycin for Back-of-the-Eye Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin-Loaded Lipid Nanocapsules Induce Selective Inhibition of the mTORC1-Signaling Pathway in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel rapamycin-polymer conjugate based on a new poly(ethylene glycol) multiblock copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Solubilization of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]
- 18. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
42-(2-Tetrazolyl)rapamycin stability and storage conditions
Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed to assist researchers, scientists, and drug development professionals by providing detailed information on the stability and storage of this compound, along with troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to keep the compound as a powder. When dissolved in a solvent, it should be stored at ultra-low temperatures.
Q2: What is the shelf life of this compound under recommended storage conditions?
A2: The shelf life of this compound depends on its form (powder or in solvent) and the storage temperature. Following the recommended guidelines will help ensure the compound's stability for the specified durations.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For cellular assays, it is important to consider the potential effects of the solvent on the cells and to use a final concentration of DMSO that is not cytotoxic.
Q4: How does the stability of this compound compare to its parent compound, rapamycin (B549165)?
Quantitative Stability Data
The stability of this compound and its parent compound, rapamycin, is summarized below. This data is compiled from manufacturer specifications and published research.
Table 1: Storage and Stability of this compound [1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
Table 2: Solubility of this compound [1]
| Solvent | Solubility |
| DMSO | ≥ 130 mg/mL (134.55 mM) |
Experimental Protocols
Protocol 1: General Handling and Preparation of Stock Solutions
To ensure the stability and performance of this compound in your experiments, follow these handling guidelines:
-
Acclimatization: Before opening, allow the vial to warm to room temperature to prevent condensation, which can introduce moisture and affect stability.
-
Weighing: If weighing the powder, do so in a clean, dry, and controlled environment.
-
Solvent Preparation: Use anhydrous grade DMSO to prepare the stock solution. Hygroscopic DMSO can impact the solubility and stability of the compound.[1]
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term use or -20°C for short-term use, protected from light.[1]
Signaling Pathway
This compound is an analog of rapamycin, a known inhibitor of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.
Caption: The mTOR signaling pathway and the inhibitory action of rapamycin analogs.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions from a stock solution for each experiment. |
| Solvent Effects | High concentrations of DMSO can be toxic to cells. Include a vehicle control (cells treated with the same concentration of DMSO without the compound) to differentiate between compound and solvent effects. |
| Cell Line Sensitivity | The sensitivity to mTOR inhibitors can vary between cell lines. Confirm the expression and activity of the mTOR pathway in your cell line. Titrate the concentration of this compound to determine the optimal working concentration for your specific cell model. |
| Experimental Conditions | Ensure consistent cell seeding densities and incubation times. Variations in these parameters can lead to inconsistent results. |
Issue 2: Precipitation of the compound in cell culture medium.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | Although soluble in DMSO, this compound, like its parent compound, may have low aqueous solubility. When diluting the DMSO stock solution into aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. |
| High Final Concentration | The final concentration of the compound in the culture medium may exceed its solubility limit. Try using a lower final concentration. If a high concentration is necessary, consider using a solubilizing agent, but be sure to validate its compatibility with your assay. |
Experimental Workflow
The following workflow is recommended for assessing the stability of this compound under specific experimental conditions.
Caption: A general workflow for conducting a stability study.
Logical Troubleshooting Workflow
This diagram provides a logical approach to troubleshooting unexpected experimental outcomes.
Caption: A step-by-step guide for troubleshooting unexpected experimental results.
References
Technical Support Center: Minimizing Off-target Effects of Tetrazolyl-Rapamycin (Zotarolimus)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of tetrazolyl-rapamycin (zotarolimus), with a focus on minimizing its off-target effects. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tetrazolyl-rapamycin (zotarolimus) and how does it work?
A1: Tetrazolyl-rapamycin, known as zotarolimus (B251), is a semi-synthetic derivative of rapamycin (B549165).[1] It functions as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[1][2][3] The mechanism of action is similar to that of rapamycin; zotarolimus first binds to the intracellular protein FK506-binding protein 12 (FKBP12).[2][4][5] This zotarolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[2] This inhibition leads to a reduction in cell division, growth, and proliferation.[1]
Q2: How does the specificity of tetrazolyl-rapamycin compare to rapamycin or other rapalogs like everolimus?
Q3: What are the known or potential off-target effects of tetrazolyl-rapamycin?
A3: The known side effects of zotarolimus, observed in a clinical setting, are generally related to its immunosuppressive and anti-proliferative activities. These can include anemia, diarrhea, dry skin, headache, and increased susceptibility to infections.[2] At a molecular level, off-target effects could arise from interactions with other kinases or cellular proteins. While rapamycin itself is known to be highly specific for mTOR when complexed with FKBP12, high concentrations or cell-type-specific factors could potentially lead to engagement with other targets. A thorough off-target assessment for zotarolimus using techniques like kinase selectivity profiling is recommended to fully characterize its specificity in a given experimental system.
Q4: How can I minimize the off-target effects of tetrazolyl-rapamycin in my experiments?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the minimal concentration of zotarolimus required to achieve the desired on-target effect (e.g., inhibition of S6K phosphorylation) through dose-response studies.
-
Perform rigorous control experiments: Include vehicle-only controls and, if possible, a negative control compound that is structurally related but inactive.
-
Confirm on-target engagement: Use methods like Western blotting to confirm the modulation of known downstream targets of mTORC1.
-
Assess specificity: For in-depth studies, consider performing a kinase selectivity screen to identify potential off-target interactions.
-
Monitor cell health: Be aware of potential cytotoxic effects at higher concentrations and distinguish these from specific off-target effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of mTOR signaling (e.g., no change in p-S6K levels) | 1. Compound Degradation: Zotarolimus, like rapamycin, may be unstable in certain aqueous solutions or subject to freeze-thaw cycles. 2. Incorrect Concentration: Calculation error or use of a concentration below the effective range for the specific cell line. 3. Cell Line Insensitivity: Some cell lines may have intrinsic resistance mechanisms or altered mTOR signaling pathways. 4. Precipitation: Zotarolimus is lipophilic and may precipitate in aqueous media if not prepared correctly. | 1. Prepare fresh stock solutions in DMSO and aliquot for single use to avoid freeze-thaw cycles. Store at -20°C or -80°C. 2. Verify calculations and perform a dose-response experiment (e.g., 0.1 nM to 1 µM) to determine the optimal concentration. 3. Confirm mTOR pathway activity in your cell line. Consider using a different cell line as a positive control. 4. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and that the compound is well-solubilized before adding to cells. |
| High levels of cell death or unexpected phenotypes | 1. Off-target Toxicity: At higher concentrations, zotarolimus may engage off-target proteins, leading to cytotoxicity. 2. Solvent Toxicity: The vehicle (e.g., DMSO) may be at a toxic concentration. 3. On-target Toxicity: Complete inhibition of mTOR can be detrimental to some cell lines. | 1. Lower the concentration of zotarolimus. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays. 2. Ensure the final solvent concentration is consistent across all conditions and is non-toxic to your cells. 3. Titrate the zotarolimus concentration to achieve partial mTOR inhibition if complete inhibition is cytotoxic. |
| Variability between experiments | 1. Inconsistent Cell Culture Conditions: Differences in cell passage number, confluency, or media composition. 2. Inconsistent Compound Handling: Variations in the age or storage of stock solutions. 3. Technical Variability in Assays: Inconsistent antibody dilutions or incubation times in Western blotting. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and plate at a consistent density.[6] 2. Use freshly prepared or properly stored aliquots of zotarolimus for each experiment. 3. Standardize all assay protocols and ensure consistent execution. |
Quantitative Data Summary
Binding Affinity and On-Target Activity
| Parameter | Description | Typical Method of Assessment | Expected Outcome with Zotarolimus |
| FKBP12 Binding | Direct interaction of zotarolimus with its intracellular receptor. | Fluorescence Polarization, Surface Plasmon Resonance (SPR) | High-affinity binding, comparable to other rapalogs. |
| mTORC1 Inhibition | Functional inhibition of the mTORC1 complex. | Western blot for p-S6K (Thr389) or p-4E-BP1 (Thr37/46). | Dose-dependent decrease in phosphorylation. |
Comparative Clinical Efficacy (Drug-Eluting Stents)
Clinical trials have compared zotarolimus-eluting stents (ZES) with everolimus-eluting stents (EES), providing indirect comparative data.
| Endpoint (1-Year) | Zotarolimus-Eluting Stent (ZES) | Everolimus-Eluting Stent (EES) | Reference |
| Target-Lesion Failure | 8.2% | 8.3% | [7] |
| Stent Thrombosis | 2.3% | 1.5% | [7] |
Note: These clinical outcomes reflect the performance of the entire stent system (including the drug, polymer, and stent platform) and may not directly correlate with the off-target profiles of the drugs themselves in an in-vitro setting.
Experimental Protocols
Protocol 1: Assessing On-Target mTOR Pathway Inhibition by Western Blot
This protocol details the steps to measure the phosphorylation status of key mTORC1 and mTORC2 downstream targets.
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. The following day, treat cells with varying concentrations of zotarolimus (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for the desired duration (e.g., 2, 6, or 24 hours).
2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing intermittently. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins on an SDS-polyacrylamide gel.[8] c. Transfer the proteins to a PVDF or nitrocellulose membrane.[8] d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9] e. Incubate the membrane overnight at 4°C with primary antibodies. Recommended antibodies include:
- Phospho-S6K (Thr389) - mTORC1 target
- Total S6K
- Phospho-4E-BP1 (Thr37/46) - mTORC1 target
- Total 4E-BP1
- Phospho-Akt (Ser473) - mTORC2 target
- Total Akt
- GAPDH or β-actin as a loading control f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10] h. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
5. Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 2: General Protocol for Kinase Selectivity Profiling
To assess the specificity of zotarolimus, a kinase selectivity panel is recommended. This can be performed in-house or through commercial services.[12][13][14][15]
1. Compound Preparation: a. Prepare a high-concentration stock solution of zotarolimus in 100% DMSO. b. Provide the exact concentration and formulation details to the screening service.
2. Kinase Panel Selection: a. Choose a panel that covers a broad representation of the human kinome. Panels of over 400 kinases are commercially available.[15] b. Alternatively, select a smaller, more focused panel based on kinases that are structurally related to mTOR or implicated in potential off-target pathways.
3. Screening: a. The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel. b. The percent inhibition of each kinase is determined.
4. Data Analysis and Follow-up: a. Analyze the screening data to identify any kinases that are significantly inhibited by zotarolimus. A common threshold for a significant "hit" is >50% inhibition. b. For any identified off-target hits, perform follow-up dose-response assays (IC50 determination) to confirm the interaction and determine the potency. c. Compare the IC50 values for off-target kinases to the on-target IC50 for mTORC1 to determine the selectivity window.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target in a cellular environment.[16][17][18]
1. Cell Treatment: a. Culture cells to ~80% confluency. b. Treat cells with zotarolimus at a concentration expected to result in target engagement (e.g., 10x the IC50 for mTORC1 inhibition) or with a vehicle control for 1 hour.
2. Heating: a. Harvest the cells and resuspend them in PBS supplemented with protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
3. Lysis and Separation: a. Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.
4. Analysis: a. Collect the supernatant (soluble fraction). b. Analyze the amount of soluble mTOR and a control protein (e.g., GAPDH) in each sample by Western blot.
5. Data Interpretation: a. Plot the amount of soluble protein as a function of temperature for both the vehicle- and zotarolimus-treated samples. b. A shift in the melting curve to a higher temperature in the zotarolimus-treated samples indicates thermal stabilization of the target protein upon drug binding, confirming target engagement.
Signaling Pathways and Workflows
mTOR Signaling Pathway and Inhibition by Tetrazolyl-Rapamycin
Caption: mTOR signaling pathway and the inhibitory action of tetrazolyl-rapamycin.
Workflow for Assessing and Minimizing Off-Target Effects
Caption: Workflow for assessing and minimizing off-target effects of tetrazolyl-rapamycin.
References
- 1. The Anti-Cancer Effects of a Zotarolimus and 5-Fluorouracil Combination Treatment on A549 Cell-Derived Tumors in BALB/c Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Snapshot on Clinical Trials on Zotarolimus DES: A Repurposing Drug against Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Identification of Zotarolimus (ABT-578) Metabolites Generated by Human Liver Microsomes Using Ion-Trap and High-Resolution Time-of-Flight Mass Spectrometry in Combination with the Analysis of Fragmentation Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zotarolimus-eluting stents reduce experimental coronary artery neointimal hyperplasia after 4 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in drug eluting stents – focus on the Endeavor® zotarolimus stent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. adl.usm.my [adl.usm.my]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. benchchem.com [benchchem.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. confluencediscovery.com [confluencediscovery.com]
- 14. Kinase Selectivity Profiling Systems—General Panel [promega.ca]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 42-(2-Tetrazolyl)rapamycin for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 42-(2-Tetrazolyl)rapamycin in cell viability assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of rapamycin (B549165), a well-characterized inhibitor of the mammalian target of rapamycin (mTOR). It functions as a potent and specific inhibitor of mTOR Complex 1 (mTORC1), a crucial signaling hub that regulates cell growth, proliferation, and metabolism. By forming a complex with the intracellular protein FKBP12, it allosterically inhibits mTORC1, leading to the dephosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in cell cycle arrest and inhibition of protein synthesis.[1]
Q2: What is a suitable starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration is highly cell-type dependent. For initial experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). Based on data for this compound and its parent compound, rapamycin, a starting range of 0.1 nM to 10 µM is advisable. For instance, the IC50 for this compound has been reported to be 3.3 nM in human T-cells and 1500 nM in rat T-cells.[1] For other cell lines, rapamycin has shown effects in the nanomolar to low micromolar range, such as an IC50 of 84.14 nM in B16 melanoma cells and significant viability reduction in HeLa cells at 100-400 nM.[2][3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations of ≥ 130 mg/mL.[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, for example, 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the aliquots at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.[1] When preparing working dilutions, ensure the final DMSO concentration in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.
Q4: Which cell viability assay is most suitable for use with this compound?
A4: Several colorimetric and fluorometric assays are suitable, with the most common being MTT, MTS, and resazurin-based assays. These assays measure the metabolic activity of viable cells. It is important to be aware that mTOR inhibitors can affect cellular metabolism, which might influence the readout of these assays. Therefore, it is crucial to validate your results, potentially with a secondary assay that measures a different viability parameter, such as cell counting (e.g., trypan blue exclusion) or ATP content.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the microplate; Contamination. | Ensure thorough cell mixing before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Regularly check for and address any sources of contamination. |
| No significant effect on cell viability, even at high concentrations | Cell line is resistant to mTOR inhibition; Compound has degraded; Insufficient incubation time. | Confirm the expression and activity of the mTOR pathway in your cell line. Prepare a fresh stock solution of the compound. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. |
| Unexpectedly high cytotoxicity at low concentrations | High sensitivity of the cell line; Solvent toxicity. | Use a wider range of dilutions, starting from the picomolar range. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle-only control. |
| Precipitation of the compound in the culture medium | Poor solubility of the compound at the tested concentration. | Ensure the stock solution is fully dissolved before making dilutions. When preparing working solutions, add the compound to the medium with gentle mixing. Consider using a lower concentration range or a different solvent system if solubility issues persist. |
| Discrepancy between metabolic assays (e.g., MTT) and cell count assays | mTOR inhibition can alter cellular metabolism, affecting the reduction of tetrazolium salts without directly causing cell death. | Supplement your metabolic assay with a direct cell counting method (e.g., trypan blue exclusion or automated cell counter) or an assay that measures membrane integrity (e.g., LDH release) to confirm the cytotoxic effect. |
Data Summary
| Compound | Cell Type | Assay | IC50 / Effective Concentration |
| This compound | Human T-cells | Mixed Lymphocyte Reaction | 3.3 nM[1] |
| This compound | Rat T-cells | Mixed Lymphocyte Reaction | 1500 nM[1] |
| Rapamycin | B16 Melanoma Cells | MTT Assay | 84.14 nM[2] |
| Rapamycin | HeLa Cells | MTT Assay | Significant viability reduction at 100-400 nM[3] |
| Rapamycin | Oral Cancer Cells (Ca9-22) | MTT Assay | IC50 of ~20 µM[4] |
| Rapamycin | HT22 Hippocampal Cells | - | Increased viability at 100-500 nM under hypoxic conditions[5] |
| Rapamycin | MDA-MB-231 Breast Cancer Cells | MTT Assay | IC50 of 7.39 µM after 72h[6] |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol is essential to ensure that cells are in the exponential growth phase throughout the experiment.
-
Cell Preparation: Culture the desired cell line to ~80% confluency. Harvest the cells using standard trypsinization methods and resuspend them in fresh culture medium to create a single-cell suspension.
-
Cell Seeding: Prepare a serial dilution of the cell suspension. Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well) in a final volume of 100 µL per well. Include blank wells containing medium only.
-
Incubation: Incubate the plate for a period that corresponds to your planned drug treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT or resazurin).
-
Data Analysis: Plot the absorbance or fluorescence values against the number of cells seeded. The optimal seeding density will be the highest cell number within the linear portion of the curve.
Protocol 2: Dose-Response Curve for this compound using MTT Assay
This protocol determines the IC50 value of the compound for your specific cell line.
-
Cell Seeding: Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A 10-point, 2-fold serial dilution starting from 10 µM is a good starting point. Include a vehicle-only control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percent viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 5. Rapamycin treatment increases hippocampal cell viability in an mTOR-independent manner during exposure to hypoxia mimetic, cobalt chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Resistance to mTOR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with mTOR inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to an mTOR inhibitor (e.g., rapamycin (B549165), everolimus) compared to published data. What are the common causes?
A1: Reduced sensitivity to mTOR inhibitors can arise from several factors. A primary cause is the activation of pro-survival signaling pathways that bypass mTOR inhibition. One of the most well-documented mechanisms is the feedback activation of the PI3K/AKT pathway. Inhibition of mTORC1 can relieve a negative feedback loop, leading to increased AKT phosphorylation and activity, which promotes cell survival and proliferation.[1] Additionally, incomplete inhibition of downstream effectors like 4E-BP1 can allow for continued protein synthesis, contributing to resistance. It is also crucial to consider the possibility of cell line-specific differences, the development of resistant subpopulations over time in culture, or issues with the inhibitor's stability and concentration. One user reported an IC50 for everolimus (B549166) in MCF-7 cells in the micromolar range, while published data suggested a nanomolar IC50, highlighting potential issues with the drug's potency or the specific cell line's characteristics.[2]
Q2: I am not seeing the expected decrease in phosphorylation of S6 kinase (S6K) or ribosomal protein S6 (S6) after treating my cells with an mTOR inhibitor. What could be wrong?
A2: If you are not observing the expected decrease in p-S6K or p-S6 levels, there are several potential experimental and biological reasons to consider.
-
Experimental Issues:
-
Inactive Inhibitor: Ensure the mTOR inhibitor is active and used at the correct concentration. Prepare fresh stock solutions and verify the final concentration in your experiment.
-
Insufficient Treatment Time: The kinetics of dephosphorylation can vary between cell lines. Perform a time-course experiment to determine the optimal treatment duration.
-
Western Blotting Problems: Issues with your Western blot protocol can lead to a lack of signal. This includes problems with antibody quality, buffer composition (e.g., using milk as a blocking agent for phospho-antibodies), or the presence of phosphatases in your lysate.[3][4] Always include phosphatase inhibitors in your lysis buffer.[3][5][6]
-
-
Biological Reasons:
-
Alternative Signaling Pathways: Other signaling pathways, such as the MAPK/ERK pathway, can also lead to the phosphorylation of S6.[7] Consider investigating the activation status of these pathways.
-
mTOR-Independent Phosphorylation: In some resistant cells, S6K and S6 phosphorylation may be maintained through mTOR-independent mechanisms.
-
Q3: My mTOR inhibitor is increasing the phosphorylation of AKT. Is this expected, and what does it signify?
A3: Yes, an increase in AKT phosphorylation (specifically at Ser473) upon treatment with mTORC1 inhibitors like rapamycin is a known feedback mechanism.[1] This occurs because mTORC1 normally phosphorylates and inactivates substrates that suppress receptor tyrosine kinase (RTK) signaling. When mTORC1 is inhibited, this negative feedback is lost, leading to the upregulation of RTKs like IGF-1R, which in turn activates the PI3K/AKT pathway.[1] This feedback activation of AKT can counteract the anti-proliferative effects of the mTOR inhibitor and is a key mechanism of resistance.
Troubleshooting Guides
Guide 1: Investigating Feedback Activation of the PI3K/AKT Pathway
If you suspect feedback activation of the PI3K/AKT pathway is contributing to mTOR inhibitor resistance, this guide provides a workflow to investigate this phenomenon.
Workflow for investigating feedback activation of the PI3K/AKT pathway.
Guide 2: Assessing Incomplete Inhibition of 4E-BP1
Incomplete inhibition of the translational repressor 4E-BP1 is another mechanism of resistance. This guide outlines how to assess the phosphorylation status of 4E-BP1.
Workflow for assessing 4E-BP1 phosphorylation.
Signaling Pathway Diagram
mTOR signaling pathway and mechanisms of resistance.
Quantitative Data Summary
| Cell Line | Inhibitor | IC50 (Resistant) | IC50 (Sensitive) | Key Findings | Reference |
| 786-O EveR | Everolimus | > 2.5 µM | ~0.1 µM | Resistant cells show persistent Met phosphorylation. | [7][8] |
| HCT116 | Everolimus | > 2.5 µM | N/A | Demonstrates intrinsic resistance to everolimus. | [7][8] |
| T47D-PR | Palbociclib | N/A | N/A | Increased S6 phosphorylation in palbociclib-resistant cells, rendering them more sensitive to rapamycin. | [2] |
| MCF-7 | Everolimus | 11.11µM - 33.33µM | ~0.005 nM | Discrepancy highlights potential for acquired resistance or experimental variability. | [2] |
| mTOR Kinase Inhibitor | Target(s) | IC50 (mTOR) | Notes | Reference |
| AZD2014 | mTOR | 2.8 nM | Highly selective for mTOR over PI3K isoforms. | [9] |
| OSI-027 | mTORC1/mTORC2 | 22 nM (mTORC1), 65 nM (mTORC2) | Over 100-fold selectivity for mTOR over PI3Ks. | [9] |
| Torin 1 | mTORC1/mTORC2 | 2-10 nM | Selective for mTOR over related kinases. | [9] |
| PKI-587 | mTOR/PI3Kα | 1.6 nM (mTOR), 0.4 nM (PI3Kα) | Dual mTOR/PI3K inhibitor. | |
| NVP-BEZ235 | mTOR/PI3K | 20.7 nM (mTOR), 4-75 nM (PI3K isoforms) | Dual mTOR/PI3K inhibitor. |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol provides a detailed methodology for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.
1. Cell Lysis and Protein Extraction:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., 1 mM PMSF, 1 mM sodium orthovanadate, 10 mM sodium fluoride).
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
- Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run at 110V for 40-60 minutes.[10]
- Transfer proteins to a PVDF membrane at 100V for 1 hour.
3. Immunoblotting:
- Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphorylated proteins as it contains casein, a phosphoprotein that can increase background.[3][4]
- Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. Recommended primary antibodies and dilutions:
- Phospho-Akt (Ser473) (1:1000)
- Total Akt (1:1000)
- Phospho-S6 (Ser235/236) (1:2000)
- Total S6 (1:1000)
- Phospho-4E-BP1 (Thr37/46) (1:1000)
- Total 4E-BP1 (1:1000)
- β-actin (1:5000) or GAPDH (1:5000) as a loading control.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate with HRP-conjugated secondary antibody (1:2000) in 5% BSA in TBST for 1 hour at room temperature.
- Wash the membrane three times for 5 minutes each with TBST.
4. Detection:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system or X-ray film.
5. Data Analysis:
- Quantify band intensities using image analysis software.
- Normalize the intensity of the phospho-protein to the total protein for each sample.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This protocol describes how to perform an MTT assay to determine the half-maximal inhibitory concentration (IC50) of an mTOR inhibitor.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubate for 24 hours to allow for cell attachment.
2. Drug Treatment:
- Prepare a serial dilution of the mTOR inhibitor in complete growth medium. A common concentration range to test is 0.01 nM to 10 µM.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO, if used as a solvent) and a no-treatment control.
- Incubate for 72 hours.
3. MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
- Incubate for 4 hours at 37°C until a purple precipitate is visible.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
- Shake the plate for 10 minutes at a low speed.
4. Data Acquisition and Analysis:
- Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9]
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Immunoprecipitation of mTORC1
This protocol provides a method for the immunoprecipitation of the mTORC1 complex.
1. Cell Lysis:
- Wash cells with ice-cold PBS and lyse in a CHAPS-containing lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS, and protease/phosphatase inhibitors) to preserve the mTORC1 complex integrity.
- Incubate on ice for 30 minutes and clarify the lysate by centrifugation.
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 30-60 minutes at 4°C.
- Incubate the pre-cleared lysate with an anti-Raptor or anti-mTOR antibody overnight at 4°C with gentle rotation.
- Add protein A/G agarose beads and incubate for 1-3 hours at 4°C.[11]
3. Washing and Elution:
- Wash the beads five times with lysis buffer.[11]
- Elute the mTORC1 complex by boiling the beads in SDS sample buffer.
4. Analysis:
- Analyze the immunoprecipitated complex by Western blotting using antibodies against mTOR, Raptor, and other known mTORC1 components. You can also perform an in vitro kinase assay using the immunoprecipitated complex and a substrate like GST-4E-BP1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Everolimus induces Met inactivation by disrupting the FKBP12/Met complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
dealing with hygroscopic DMSO when dissolving 42-(2-Tetrazolyl)rapamycin
Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully handling and dissolving this compound, with a focus on addressing the challenges posed by the hygroscopic nature of Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of rapamycin (B549165) (also known as Sirolimus), a macrolide compound.[1] Like rapamycin, it is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[2][3] It functions by forming a complex with the immunophilin FKBP12, which then binds to the mTOR Complex 1 (mTORC1), inhibiting its activity.[4][5]
Q2: What is DMSO and why is it used as a solvent for this compound?
A2: Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with the ability to dissolve a wide range of both polar and nonpolar compounds.[6][7] It is frequently used in biological research to prepare stock solutions of compounds that have poor water solubility.[8] Rapamycin and its analogs are typically soluble in DMSO.[4][9]
Q3: What does it mean that DMSO is "hygroscopic" and why is this a concern?
A3: "Hygroscopic" means that DMSO readily absorbs moisture from the atmosphere.[10][11] This is a significant concern because the presence of water in DMSO can decrease the solubility of many compounds, leading to precipitation.[10][12] For lipophilic compounds, the presence of water in DMSO can make it more difficult to dissolve the compound.[12] This can lead to inaccurate concentrations in your experiments and potentially compromise your results.
Q4: How should I store this compound powder and DMSO?
A4: this compound powder should be stored at -20°C for long-term stability.[1] Anhydrous (water-free) DMSO should be stored in a tightly sealed, preferably glass, container in a cool, dry, and well-ventilated place away from direct sunlight.[13][14][15][16] It is recommended to store it at a constant temperature between 15°C and 30°C.[15] To minimize water absorption, it is best practice to aliquot the DMSO into smaller, single-use volumes under an inert gas like argon or nitrogen.[16]
Q5: My DMSO has solidified. Is it still usable?
A5: Yes. DMSO has a relatively high freezing point of around 18.5°C (65°F).[14] If it solidifies, it can be gently warmed to room temperature or in a warm water bath to return it to a liquid state without affecting its quality.[14] Ensure the container remains tightly sealed during this process to prevent moisture absorption.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in DMSO.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve or forms a suspension. | 1. Hygroscopic DMSO: The DMSO has absorbed water from the atmosphere, reducing its solvating power for your compound.[10][12] 2. Compound Degradation: The this compound may have degraded due to improper storage. 3. Incorrect Solvent Volume: Insufficient DMSO was used for the amount of compound. 4. Low Temperature: The temperature of the DMSO may be too low, affecting solubility. | 1. Use a fresh, unopened bottle of anhydrous DMSO or a properly stored aliquot.[17] 2. Ensure the compound has been stored correctly at -20°C. 3. Verify your calculations for the desired concentration. 4. Gently warm the solution to room temperature. Sonication in an ultrasonic bath can also aid dissolution.[12][17] |
| Precipitation occurs after initial dissolution. | 1. Supersaturated Solution: The initial concentration may be too high, leading to precipitation over time. 2. Temperature Fluctuation: Freeze-thaw cycles can increase the probability of crystallization.[10] 3. Water Contamination: Even small amounts of absorbed water can cause a dissolved compound to precipitate.[10][12] | 1. Prepare a more dilute stock solution. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[18] 3. Ensure all equipment is dry and handle DMSO in a low-humidity environment if possible. |
| Inconsistent experimental results. | 1. Inaccurate Concentration: Due to incomplete dissolution or precipitation, the actual concentration of the compound in solution is lower than calculated. 2. DMSO Cytotoxicity: High concentrations of DMSO can be toxic to cells.[6] | 1. Visually inspect your stock solution for any precipitate before each use. If present, try to redissolve using the methods above. 2. Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, although this can be cell-line dependent.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Anhydrous DMSO
Molecular Weight of this compound is assumed to be analogous to rapamycin (~914.17 g/mol ) for this example. Please use the exact molecular weight provided by the manufacturer.
Materials:
-
This compound powder
-
Anhydrous DMSO (stored in small, sealed aliquots)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the this compound powder and an aliquot of anhydrous DMSO to room temperature.
-
In a sterile environment, weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 109.4 µL of anhydrous DMSO to the tube. This will yield a 10 mM stock solution.
-
Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particles.
-
If dissolution is difficult, sonicate the tube in a water bath for a few minutes.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C. For working solutions, a single aliquot should be thawed at room temperature immediately before use.[19]
Visualizations
Caption: Workflow for dissolving this compound in DMSO.
Caption: A decision tree for troubleshooting solubility problems.
Caption: Inhibition of the mTORC1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The local mammalian target of rapamycin (mTOR) modulation: a promising strategy to counteract neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ziath.com [ziath.com]
- 11. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ziath.com [ziath.com]
- 13. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 14. dmsostore.com [dmsostore.com]
- 15. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: 42-(2-Tetrazolyl)rapamycin (Temsirolimus) Stability
This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of 42-(2-Tetrazolyl)rapamycin, also known as temsirolimus (B1684623), with a focus on storage at -80°C. While specific public data on the long-term stability of temsirolimus at -80°C is limited, this guide offers best practices based on the stability of related compounds and general principles of chemical storage.
Frequently Asked Questions (FAQs)
Q1: What are the official recommendations for storing this compound?
Q2: Is there any data on the long-term stability of this compound at -80°C?
A2: Currently, there is a lack of specific, publicly available long-term stability data for this compound stored at -80°C. Stability studies have primarily focused on refrigerated and room temperature conditions for its clinical formulation.[1][2] However, the structurally related compound, sirolimus (rapamycin), has been shown to be stable through multiple freeze-thaw cycles when stored in whole blood, which suggests that a frozen state is generally protective. For optimal long-term preservation of temsirolimus, storage at -80°C in a suitable solvent, protected from light, and with minimized freeze-thaw cycles is the recommended best practice.
Q3: What are the potential degradation pathways for temsirolimus during storage?
A3: Temsirolimus, like other rapamycin (B549165) analogs, is susceptible to degradation through several pathways. The primary routes of degradation are hydrolysis and oxidation.[6] The macrolide ring structure can undergo hydrolysis, and the conjugated triene system is sensitive to oxidation.[7][8] Additionally, exposure to light can lead to photodegradation. Proper storage in a dark, cold, and dry environment is crucial to minimize these degradation processes. Temsirolimus is also known to be metabolized by CYP3A4, leading to various hydroxylated and demethylated products, although this is more relevant to in vivo stability.[9][10]
Q4: How does this compound inhibit cell signaling?
A4: this compound is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[11][12][13][14] Temsirolimus first binds to the intracellular protein FKBP12. This complex then binds to mTOR Complex 1 (mTORC1), inhibiting its activity.[15] This inhibition disrupts the phosphorylation of downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[11][12]
Troubleshooting Guide
This guide provides troubleshooting for assessing the stability of this compound in your experiments.
Issue: Inconsistent or unexpected experimental results with stored temsirolimus.
This could be due to degradation of the compound. The following workflow can help you diagnose the problem.
Data on Temsirolimus Stability
While -80°C data is unavailable, the following table summarizes the stability of temsirolimus in a 100 mg/L infusion solution under different conditions, as reported in a study. This data is for informational purposes and is not directly applicable to long-term storage of a concentrated stock solution at -80°C.
| Storage Condition | Light Exposure | Degradation Rate | Remaining Concentration | Reference |
| 20°C | Room Light | ~0.25% per hour | 92.5% after 1 day | [11] |
| 20°C | Protected from Light | ~1.56% per day | - | [11] |
| 4°C | Protected from Light | ~1.0% per day | - | [11] |
| Outdoor | Daylight | >10% loss after 1 hour | - | [11] |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity and detecting degradation products of temsirolimus. Specific parameters may need optimization based on the available equipment and reagents.
Objective: To determine the percentage of intact temsirolimus and quantify any major degradation products in a stored sample.
Materials:
-
Temsirolimus sample (stored at -80°C)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade methanol
-
Formic acid (optional, for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 10 cm x 2.1 mm, 1.9 µm particles)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Equilibrate the frozen stock solution of temsirolimus to room temperature.
-
Prepare a working solution by diluting the stock solution in the mobile phase to a final concentration within the linear range of the detector (e.g., 100 µg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: Titan C18, 10 cm x 2.1 mm, 1.9 µm particles
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: 75% B for 2 minutes, then ramp to 90% B over 10 minutes, hold at 90% B for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 55°C
-
Detection Wavelength: 276 nm
-
Injection Volume: 2.0 µL
-
-
Analysis:
-
Inject a freshly prepared standard of temsirolimus to determine its retention time and peak area.
-
Inject the stored sample.
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the purity of the stored sample by comparing the peak area of temsirolimus to the total peak area of all detected compounds.
-
% Purity = (Area of Temsirolimus Peak / Total Area of All Peaks) x 100
-
A significant decrease in purity or the appearance of major degradation peaks indicates instability under the storage conditions.
-
Disclaimer: This information is intended for research professionals and is based on currently available scientific literature. It is not a substitute for a formal stability study conducted under controlled conditions. Researchers should always validate their own storage and handling procedures.
References
- 1. drugs.com [drugs.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pfizermedical.com [pfizermedical.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. These highlights do not include all the information needed to use TEMSIROLIMUS INJECTION safely and effectively. See full prescribing information for TEMSIROLIMUS INJECTION. TEMSIROLIMUS injection, for intravenous use Initial U.S. Approval: 2007 [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Manipulation of the C(22)-C(27) region of rapamycin: stability issues and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Temsirolimus metabolic pathways revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. mTOR - Wikipedia [en.wikipedia.org]
- 15. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Rapamycin Analogs in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of rapamycin (B549165) and its analogs (rapalogs).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo bioavailability of rapamycin and its analogs?
A1: The limited oral bioavailability of rapamycin and its analogs is multifactorial, primarily due to:
-
Poor Aqueous Solubility: These macrolide compounds are highly lipophilic and sparingly soluble in water, which limits their dissolution in the gastrointestinal tract.[1][2]
-
First-Pass Metabolism: Rapamycin and its analogs are extensively metabolized in the gut wall and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3][4] This significantly reduces the amount of active drug reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: They are substrates for the P-gp efflux pump, an ATP-dependent transporter that actively pumps the drugs out of enterocytes back into the intestinal lumen, further decreasing absorption.[1][5]
-
Instability: Rapamycin can be unstable in aqueous solutions, posing challenges for certain formulations.[2]
Q2: My rapamycin analog shows good in vitro efficacy but fails to produce the expected results in my animal model. What could be the issue?
A2: This is a common issue often linked to poor in vivo bioavailability. Several factors could be at play:
-
Inadequate Formulation: The formulation used for in vivo administration may not be effectively solubilizing the compound or protecting it from degradation and metabolism. A simple suspension may not be sufficient.
-
Suboptimal Route of Administration: The chosen route (e.g., oral gavage) may be subject to significant first-pass metabolism and P-gp efflux.
-
Dosing and Regimen: The dose might be too low to achieve therapeutic concentrations at the target site, or the dosing frequency may be inappropriate given the compound's half-life.[6]
-
Individual Variability: Biological factors within the animal model, such as variations in CYP3A4 and P-gp expression, can lead to inconsistent absorption.[4][7]
Q3: What are the most common strategies to improve the bioavailability of rapamycin analogs?
A3: Several formulation and administration strategies can be employed:
-
Nanoparticle-Based Formulations: Encapsulating rapamycin analogs in nanoparticles (e.g., nanocrystals, liposomes, polymeric nanoparticles, solid lipid nanoparticles) can enhance solubility, protect the drug from degradation, and facilitate absorption.[1][2][8][9] The FDA-approved formulation Rapamune® utilizes nanocrystal technology.[1]
-
Prodrugs: Modifying the chemical structure to create a prodrug can improve solubility and metabolic stability. For instance, temsirolimus (B1684623) is a prodrug of sirolimus.[10][11]
-
Co-administration with Inhibitors of CYP3A4 and P-gp: Co-administering with substances that inhibit CYP3A4 and/or P-gp can significantly increase bioavailability. A well-known example is grapefruit juice.[12]
-
Administration with Fatty Meals: Taking rapamycin with a high-fat meal can increase its absorption.[12]
-
Alternative Routes of Administration: For preclinical studies, intraperitoneal (IP) or intravenous (IV) injections can bypass first-pass metabolism, though these may not be clinically relevant for all applications.[13] Subcutaneous delivery using nanocarriers is another emerging approach.[14]
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of my rapamycin analog across experimental animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation Preparation | Ensure the formulation is homogenous. For suspensions, ensure consistent particle size and uniform dispersion before each administration. For solutions, confirm complete dissolution. |
| Variability in Food Intake | Standardize the feeding schedule. Administer the drug consistently with or without food, as food intake can affect absorption.[12] |
| Biological Variation in Metabolism | Acknowledge inherent biological variability. Increase the number of animals per group to improve statistical power. Consider using genetically homogenous animal strains. |
| Inaccurate Dosing | Double-check dose calculations and the accuracy of administration volumes. Use calibrated equipment for dosing. |
Problem 2: Low or undetectable plasma concentrations of the rapamycin analog after oral administration.
| Possible Cause | Troubleshooting Step |
| Poor Formulation | Re-evaluate the formulation strategy. Consider advanced formulations like nanoparticles or lipid-based systems to improve solubility and absorption.[1][2][8] |
| Extensive First-Pass Metabolism | If technically feasible and relevant to the research question, consider co-administration with a CYP3A4 inhibitor. Note that this can complicate the interpretation of results. |
| P-gp Efflux | Similar to metabolism, co-administration with a P-gp inhibitor could be explored, with the same caveats. |
| Degradation in the GI Tract | Assess the stability of your compound under simulated gastric and intestinal conditions. Encapsulation strategies can offer protection. |
| Incorrect Administration Technique | Ensure proper oral gavage technique to avoid accidental administration into the trachea. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Rapamycin Formulations in Mice
| Formulation | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Unformulated Rapamycin | PO | 4 mg/kg | ~15 | ~2 | ~100 | 100 | [2] |
| Rapatar (Pluronic block co-polymers) | PO | 4 mg/kg | ~60 | ~1 | ~350 | ~350 | [2] |
| Rapatar | IV | 0.4 mg/kg | - | - | ~200 | - | [2] |
| Commercial (Generic) Rapamycin | PO | 1 mg | - | - | 0.87 ng/mL per 1 mg dose | ~322 vs Compounded | [15] |
| Compounded Rapamycin | PO | 1 mg | - | - | 0.27 ng/mL per 1 mg dose | 100 | [15] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of a Rapamycin Suspension
This protocol is a common method for preparing rapamycin for oral gavage in mice.[13]
Materials:
-
Rapamycin powder
-
Vehicle: 0.5% (w/v) methylcellulose (B11928114) or 2% (w/v) carboxymethylcellulose (CMC) in sterile water.[13][16]
-
Mortar and pestle or a homogenizer
-
Sterile water
-
Oral gavage needles
Procedure:
-
Calculate the required amount of rapamycin and vehicle based on the desired dose and the number of animals.
-
Prepare the vehicle solution. For example, to make a 0.5% methylcellulose solution, dissolve 0.5 g of methylcellulose in 100 mL of sterile water.
-
Weigh the rapamycin powder accurately.
-
Create a paste. Place the rapamycin powder in a mortar and add a small amount of the vehicle. Triturate with the pestle to form a smooth, uniform paste. This step is crucial to break down clumps.[13]
-
Gradually add the remaining vehicle while continuously mixing to obtain a homogenous suspension.[13] Alternatively, use a homogenizer for more consistent results.
-
Administer the suspension to the animal using an appropriately sized oral gavage needle. The typical volume for mice is 100-200 µL. Ensure the suspension is well-mixed immediately before drawing each dose.
Protocol 2: Preparation of Rapamycin-Loaded Polymeric Nanoparticles
This protocol provides a general method for encapsulating rapamycin into PLGA nanoparticles using a single emulsion-solvent evaporation technique, as described in literature.[1]
Materials:
-
Rapamycin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA) or another surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of rapamycin and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v).
-
Emulsification: Add the organic phase to the aqueous phase while stirring. Immediately sonicate the mixture on an ice bath to form an oil-in-water (o/w) emulsion. The sonication parameters (power, time) will need to be optimized to achieve the desired particle size.
-
Solvent Evaporation: Leave the resulting emulsion under magnetic stirring at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles.
-
Washing: Wash the nanoparticles by resuspending the pellet in deionized water and centrifuging again. Repeat this step 2-3 times to remove residual PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the washed nanoparticles can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.
Visualizations
Caption: Simplified mTOR signaling pathway and its inhibition by rapamycin.
Caption: General workflow for troubleshooting poor bioavailability.
Caption: Logical guide for troubleshooting in vivo efficacy issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Rapamycin-encapsulated nanoparticle delivery in polycystic kidney disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improve Bioavailability of Rapamycin (2) - Rapamycin Longevity News [rapamycin.news]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]
impact of freeze-thaw cycles on 42-(2-Tetrazolyl)rapamycin activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling and stability of 42-(2-Tetrazolyl)rapamycin, a potent mTOR inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows, with a focus on the impact of freeze-thaw cycles on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: How should I store my stock solution of this compound?
For long-term storage, it is recommended to keep stock solutions of this compound at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is also acceptable.[1] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q2: I subjected my this compound solution to multiple freeze-thaw cycles. Is it still active?
Repeated freeze-thaw cycles can potentially impact the stability and activity of this compound. While specific data for this analog is limited, studies on other molecules have shown that multiple freeze-thaw cycles can lead to degradation or changes in concentration. For instance, the concentration of amyloid beta (1-42) decreased by 20% after three freeze-thaw cycles.[2] It is crucial to validate the activity of your compound if it has undergone more than the recommended number of freeze-thaw cycles.
Q3: What are the visible signs of degradation in my this compound solution?
Visual inspection of your solution is the first step in assessing its integrity. Look for any signs of precipitation, crystallization, or changes in color.[3] The presence of any of these may indicate compound degradation or insolubility, which could affect its biological activity.
Q4: Can I store my diluted, ready-to-use this compound solution at 4°C?
Q5: What analytical methods can I use to assess the stability of this compound after freeze-thaw cycles?
High-Performance Liquid Chromatography (HPLC) is a robust method to assess the chemical stability and purity of this compound.[5] This technique can detect degradation products and quantify the amount of intact compound remaining. Additionally, bioassays that measure the inhibition of mTOR signaling can be used to determine the biological activity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity in the experiment. | 1. Compound degradation due to improper storage or multiple freeze-thaw cycles. 2. Precipitation of the compound out of solution. | 1. Use a fresh aliquot of this compound that has not undergone multiple freeze-thaw cycles. 2. Visually inspect the solution for any precipitates. If present, gently warm and vortex the solution to redissolve the compound. Consider the solubility properties of the compound in your experimental buffer.[6] |
| Inconsistent results between experiments. | 1. Variability in the number of freeze-thaw cycles for the compound aliquots used. 2. Inconsistent thawing procedures. | 1. Standardize the handling of the compound by using aliquots that have undergone the same number of freeze-thaw cycles (ideally, only one). 2. Implement a consistent thawing protocol, such as thawing on ice or at room temperature for a specified duration.[7] |
| Visible precipitate in the stock solution upon thawing. | 1. Poor solubility of the compound in the chosen solvent. 2. Compound degradation or isomerization. | 1. Ensure the compound is fully dissolved in the appropriate solvent at the correct concentration. Gentle warming and vortexing may be necessary. 2. Assess the purity of the compound using an analytical technique like HPLC.[5] |
Quantitative Data Summary
The following table presents hypothetical data on the stability of this compound after multiple freeze-thaw cycles, based on general knowledge of compound stability and data from similar molecules.[2] This data is for illustrative purposes and should be confirmed by experimental analysis.
| Number of Freeze-Thaw Cycles | Percentage of Intact Compound Remaining (Hypothetical) |
| 0 (Control) | 100% |
| 1 | 98% |
| 3 | 90% |
| 5 | 82% |
Experimental Protocols
Protocol for Assessing the Impact of Freeze-Thaw Cycles on this compound Stability
This protocol outlines a general procedure to evaluate the stability of this compound after repeated freeze-thaw cycles.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquot the stock solution into multiple microcentrifuge tubes to avoid repeated freeze-thaw of the main stock.[8]
2. Freeze-Thaw Cycling:
-
Subject the aliquots to a defined number of freeze-thaw cycles. A typical cycle consists of:
-
Include control samples that are not subjected to any freeze-thaw cycles.
3. Analytical Testing:
-
After the designated number of cycles, analyze the samples to assess stability.[10]
-
Chemical Stability: Use HPLC to quantify the percentage of the parent compound remaining and to detect any degradation products.[5]
-
Biological Activity: Perform a cell-based assay to measure the compound's ability to inhibit the mTOR pathway. This can be done by assessing the phosphorylation status of downstream targets like S6 Kinase (S6K) or 4E-BP1 via Western blot or ELISA.
4. Data Analysis:
-
Compare the results from the cycled samples to the control samples to determine the percentage of degradation or loss of activity after each freeze-thaw cycle.[10]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. microchemlab.com [microchemlab.com]
- 4. Effects of Storage Temperature and Time on Stability of Serum Tacrolimus and Cyclosporine A Levels in Whole Blood by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]
- 9. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 10. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
Validation & Comparative
42-(2-Tetrazolyl)rapamycin vs. Rapamycin: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 42-(2-Tetrazolyl)rapamycin and its parent compound, rapamycin (B549165). The following sections present quantitative data on their immunosuppressive and anti-proliferative activities, detailed experimental protocols for the cited assays, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Efficacy Comparison
The immunosuppressive and anti-proliferative potencies of this compound and rapamycin have been evaluated in various in vitro assays. The following tables summarize the key quantitative data, primarily presented as half-maximal inhibitory concentration (IC50) values, to facilitate a direct comparison of their efficacy.
Table 1: Immunosuppressive Activity
The immunosuppressive effects were determined using a human mixed lymphocyte reaction (MLR) assay, which measures the proliferation of T-cells in response to alloantigens.
| Compound | Isomer | IC50 (nM) |
| Rapamycin | - | 0.7 |
| 42-Epi-(tetrazolyl)-rapamycin | Less Polar | 1.9 |
| 42-Epi-(tetrazolyl)-rapamycin | More Polar | 2.6 |
Data extracted from US Patent 6,015,815.
Table 2: Anti-Proliferative Activity
The anti-proliferative activities of rapamycin have been established across various cancer cell lines. While specific IC50 values for this compound are not publicly available, the data for rapamycin is provided for context and as a benchmark for future comparative studies.
| Cell Line | Cancer Type | Rapamycin IC50 |
| SCC61 | Head and Neck Squamous Cell Carcinoma | 5 ± 1 µM |
| SQ20B | Head and Neck Squamous Cell Carcinoma | 12 ± 2 µM |
| HEP2 | Head and Neck Squamous Cell Carcinoma | 20 ± 2 µM |
| Ca9-22 | Gingival Carcinoma | ~15 µM[1] |
| Y79 | Retinoblastoma | 0.136 ± 0.032 µmol/L[2] |
| HRP | Human Retinal Pericytes | 423 ng/ml[3] |
Experimental Protocols
Human Mixed Lymphocyte Reaction (MLR) Assay
This assay is a standard method to assess the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation.
Objective: To determine the concentration of the test compound that inhibits the proliferation of lymphocytes by 50% (IC50).
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy human donors.
-
Co-culture: Co-culture the PBMCs from the two donors in a 96-well plate. One set of PBMCs acts as the "responder" cells, and the other, irradiated or treated with mitomycin C, acts as the "stimulator" cells.
-
Compound Treatment: Add serial dilutions of the test compounds (rapamycin and its analogs) to the co-culture.
-
Incubation: Incubate the plates for a period of 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Measurement: During the last 18-24 hours of incubation, add a proliferation marker, such as ³H-thymidine or BrdU, to each well.
-
Data Analysis: Harvest the cells and measure the incorporation of the proliferation marker using a scintillation counter or an ELISA reader. The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration.
MTT Assay for Anti-Proliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period, typically 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[2][4][5]
Visualizations
mTOR Signaling Pathway
The following diagram illustrates the canonical mTOR signaling pathway, which is the primary target of rapamycin and its analogs.
Caption: The mTOR signaling pathway and the inhibitory action of rapamycin.
Experimental Workflow for Efficacy Comparison
The logical flow for comparing the efficacy of this compound and rapamycin is depicted below.
Caption: Workflow for comparing the in vitro efficacy of rapamycin analogs.
References
- 1. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 2. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic properties of rapamycin on human retinal pericytes in an in vitro model of neovascular AMD via inhibition of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
A Comparative Guide to mTOR Inhibitors: Everolimus, Temsirolimus, and the Novel Analog 42-(2-Tetrazolyl)rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established mTOR inhibitors everolimus (B549166) and temsirolimus (B1684623), alongside an analysis of the novel rapamycin (B549165) analog, 42-(2-Tetrazolyl)rapamycin. The information presented is based on available preclinical and clinical data, with a focus on mechanism of action, potency, and pharmacokinetic profiles. Due to the limited publicly available data for this compound, this guide will focus on a comprehensive comparison of everolimus and temsirolimus, while introducing the novel analog and discussing its potential characteristics based on patent information.
Introduction to mTOR and its Inhibition
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a key target for anti-cancer drug development. Everolimus and temsirolimus are well-established, first-generation mTOR inhibitors, often referred to as rapalogs, that have been approved for the treatment of various cancers. This compound is a more recent analog of rapamycin, with modifications designed to alter its properties.
Mechanism of Action: Allosteric Inhibition of mTORC1
Everolimus, temsirolimus, and this compound are all allosteric inhibitors of mTOR Complex 1 (mTORC1). They first bind to the intracellular protein FKBP12 (FK506-binding protein 12). This drug-protein complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity. This inhibition disrupts the phosphorylation of downstream effectors of mTORC1, primarily p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which ultimately results in the suppression of protein synthesis and cell cycle arrest at the G1 phase.
Comparative Performance: Everolimus vs. Temsirolimus
Direct preclinical comparisons of everolimus and temsirolimus are limited, but available data from various studies allow for an indirect assessment of their relative potency. Temsirolimus is a prodrug of sirolimus (rapamycin), while everolimus is a derivative of sirolimus.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in vitro. The following table summarizes representative IC50 values for everolimus and temsirolimus in different cancer cell lines. It is important to note that these values can vary depending on the cell line and the assay conditions.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Everolimus | Caki-2 | Renal Cell Carcinoma | 1610 (72h) | [1] |
| Temsirolimus | Caki-2 | Renal Cell Carcinoma | 23200 (72h) | [1] |
| Everolimus | 786-O | Renal Cell Carcinoma | 17700 (72h) | [1] |
| Temsirolimus | 786-O | Renal Cell Carcinoma | 7760 (72h) | [1] |
Note: The provided IC50 values are from a single study and are in µM, which have been converted to nM for consistency. These values for 72-hour exposure did not show significant differences between the parent and everolimus-resistant cell lines in that particular study[1]. However, in long-term (168h) exposure, the resistant cell lines showed significantly higher IC50 values[1].
Pharmacokinetic Properties
The pharmacokinetic profiles of everolimus and temsirolimus differ, which influences their dosing schedules and clinical applications.
| Parameter | Everolimus | Temsirolimus | Reference |
| Administration | Oral | Intravenous | [2] |
| Bioavailability | ~44% | N/A (IV) | |
| Half-life (t½) | ~30 hours | ~17 hours (parent drug) | [2] |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 to sirolimus | [2] |
A Novel Analog: this compound
This compound is a rapamycin analog where the hydroxyl group at the C42 position is replaced with a tetrazole ring. This modification is intended to alter the physicochemical and pharmacokinetic properties of the parent molecule. Information on this compound is primarily available through patent literature[3].
Chemical Structure and Rationale
The introduction of a tetrazole moiety is a common strategy in medicinal chemistry. Tetrazoles are often used as bioisosteres for carboxylic acids and can improve metabolic stability and pharmacokinetic properties. In the case of this compound, this modification may lead to a different absorption, distribution, metabolism, and excretion (ADME) profile compared to other rapalogs.
Preclinical Data
Direct comparative studies of this compound with everolimus and temsirolimus in cancer models are not publicly available. However, a patent for a related compound, 42-Epi-(tetrazolyl)-rapamycin, provides some initial insights[3].
-
Immunosuppressive Activity: In a human mixed lymphocyte reaction (MLR) assay, 42-Epi-(tetrazolyl)-rapamycin demonstrated effective immunomodulatory activity at nanomolar concentrations, comparable to rapamycin[3].
-
Pharmacokinetics: A pharmacokinetic study in cynomolgus monkeys following a single intravenous dose of 2.5 mg/kg showed that 42-Epi-(tetrazolyl)-rapamycin has a shorter half-life compared to other rapamycin analogs[3]. This suggests that the tetrazole modification may lead to faster clearance, which could potentially reduce long-term side effects.
| Compound | Assay | Result | Reference |
| 42-Epi-(tetrazolyl)-rapamycin | Human Mixed Lymphocyte Reaction (MLR) | Effective at nanomolar concentrations | [3] |
| 42-Epi-(tetrazolyl)-rapamycin | Pharmacokinetics (monkey, IV) | Shorter half-life than other analogs | [3] |
Disclaimer: The data for 42-Epi-(tetrazolyl)-rapamycin is from a patent and has not been peer-reviewed in a scientific journal. Further independent studies are required to validate these findings and to fully characterize the anti-cancer properties of this compound.
Experimental Protocols
To facilitate further research and direct comparison of these mTOR inhibitors, detailed protocols for key experimental assays are provided below.
Western Blotting for mTOR Pathway Activation
This protocol is used to assess the phosphorylation status of key downstream effectors of mTORC1, such as S6K1 and 4E-BP1.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the mTOR inhibitors (e.g., 0.1, 1, 10, 100 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1.
-
Immunoprecipitation of mTORC1: Lyse treated or untreated cells and immunoprecipitate mTORC1 using an antibody against a component of the complex (e.g., Raptor).
-
Kinase Reaction: Resuspend the immunoprecipitated mTORC1 beads in a kinase buffer containing a substrate (e.g., recombinant 4E-BP1) and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitors on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of the mTOR inhibitors.
-
Incubation: Incubate the cells for a specified period (e.g., 72 or 96 hours).
-
Assay: Add the MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Conclusion
Everolimus and temsirolimus are established mTOR inhibitors with proven clinical efficacy. While both target mTORC1, their distinct pharmacokinetic profiles necessitate different administration routes and dosing schedules. The available preclinical data suggests that their in vitro potency can be cell-line dependent.
This compound represents a novel direction in the development of rapamycin analogs. The inclusion of a tetrazole ring is a rational design strategy to potentially improve the drug's pharmacokinetic properties. Preliminary data from a related compound suggests that this modification may lead to a shorter half-life, which could translate to a more favorable safety profile. However, a comprehensive evaluation of its anti-cancer efficacy and a direct comparison with everolimus and temsirolimus are necessary to determine its therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. As research in this area progresses, a clearer understanding of the relative advantages and disadvantages of these mTOR inhibitors will emerge, guiding the development of more effective cancer therapies.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6015815A - Tetrazole-containing rapamycin analogs with shortened half-lives - Google Patents [patents.google.com]
Validating mTOR Inhibition with 42-(2-Tetrazolyl)rapamycin: A Comparative Guide Using RNA-Seq
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mTOR (mechanistic target of rapamycin) inhibitory activity of the novel compound 42-(2-Tetrazolyl)rapamycin using RNA sequencing (RNA-seq). As no public RNA-seq data currently exists for this specific compound, this document outlines a detailed experimental protocol and presents expected transcriptomic signatures based on data from well-established mTOR inhibitors, rapamycin (B549165) and its analogs (rapalogs) like everolimus (B549166). This guide will enable researchers to design robust experiments and effectively interpret their findings in comparison to known mTOR inhibitors.
Introduction to mTOR and its Inhibition
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from growth factors, nutrients, and cellular energy levels. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a prime target for therapeutic intervention.[2] mTOR exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is sensitive to rapamycin and its analogs and primarily controls protein synthesis and cell growth, while mTORC2 is generally considered rapamycin-insensitive and is involved in cell survival and cytoskeletal organization.
Rapamycin, everolimus, and temsirolimus (B1684623) are well-characterized mTOR inhibitors that have been extensively studied and are used in clinical settings. This compound is a novel analog of rapamycin. Validating its mechanism of action and comparing its transcriptomic footprint to existing drugs is a critical step in its preclinical development. RNA-seq offers a powerful, unbiased approach to globally assess the changes in gene expression induced by a compound, providing deep insights into its on-target and potential off-target effects.
Comparative RNA-Seq Data of mTOR Inhibitors
While specific data for this compound is not yet available, the following table summarizes the expected changes in gene expression for key mTOR pathway-related genes based on studies with rapamycin and everolimus. This table serves as a benchmark for what researchers might anticipate when analyzing RNA-seq data from cells treated with a potent mTORC1 inhibitor. The inhibition of mTORC1 is expected to lead to a significant downregulation of genes involved in processes like ribosome biogenesis and protein synthesis, and the upregulation of genes related to cellular stress responses and autophagy.
Table 1: Expected Differentially Expressed Genes Following mTORC1 Inhibition
| Gene Symbol | Gene Name | Function | Expected Regulation |
| Downregulated Genes | |||
| RPS6 | Ribosomal Protein S6 | Component of the 40S ribosomal subunit | Down |
| RPLP0 | Ribosomal Protein Lateral Stalk Subunit P0 | Component of the 60S ribosomal subunit | Down |
| EIF4EBP1 | Eukaryotic Translation Initiation Factor 4E Binding Protein 1 | Repressor of translation initiation | Down |
| MYC | MYC Proto-Oncogene | Transcription factor regulating cell growth | Down |
| CCND1 | Cyclin D1 | Cell cycle regulator | Down |
| Upregulated Genes | |||
| ULK1 | Unc-51 Like Autophagy Activating Kinase 1 | Key initiator of autophagy | Up |
| ATG5 | Autophagy Related 5 | Essential for autophagosome formation | Up |
| SQSTM1/p62 | Sequestosome 1 | Autophagy receptor | Up |
| HMOX1 | Heme Oxygenase 1 | Oxidative stress response | Up |
| DDIT4/REDD1 | DNA Damage Inducible Transcript 4 | Negative regulator of mTOR | Up |
Experimental Protocols
A robust and well-controlled RNA-seq experiment is crucial for obtaining high-quality, interpretable data. The following protocol provides a detailed methodology for validating mTOR inhibition by this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with a well-characterized and active mTOR pathway. Cancer cell lines such as MCF-7 (breast cancer), U-87 MG (glioblastoma), or PC-3 (prostate cancer) are common models.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Treatment:
-
Treat cells with a range of concentrations of this compound to determine the optimal dose for transcriptomic analysis (e.g., based on IC50 values for cell viability).
-
Include a vehicle control (e.g., DMSO) and a positive control with a known mTOR inhibitor like rapamycin or everolimus at a well-established effective concentration.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) to capture both early and late transcriptional responses.
-
Perform at least three biological replicates for each treatment condition.
-
RNA Extraction and Quality Control
-
RNA Isolation: Lyse the cells directly in the culture plates and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase digestion to remove any contaminating genomic DNA.
-
RNA Quality Control:
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value of >8 is recommended for high-quality RNA-seq data.
-
RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 100 ng to 1 µg of total RNA per sample.
-
Prepare sequencing libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA or NEBNext Ultra II Directional RNA Library Prep Kit). This typically involves:
-
Poly(A) selection to enrich for mRNA.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
A-tailing and adapter ligation.
-
PCR amplification of the library.
-
-
-
Library Quality Control:
-
Assess the library size distribution using an Agilent Bioanalyzer.
-
Quantify the library concentration using qPCR (e.g., KAPA Library Quantification Kit).
-
-
Sequencing:
-
Pool the libraries in equimolar concentrations.
-
Perform paired-end sequencing (e.g., 2x75 bp or 2x150 bp) on an Illumina sequencing platform (e.g., NextSeq or NovaSeq) to a depth of at least 20 million reads per sample.
-
Bioinformatic Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification of Gene Expression: Generate a count matrix of reads per gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Perform differential expression analysis between treatment groups and the vehicle control using packages like DESeq2 or edgeR in R.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).
-
-
Pathway and Functional Enrichment Analysis:
-
Use the list of differentially expressed genes to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) using tools like DAVID, Metascape, or GSEA. This will reveal the biological processes and signaling pathways affected by the compound.
-
Visualizations
mTOR Signaling Pathway
The following diagram illustrates the core components of the mTOR signaling pathway, highlighting the central role of mTORC1 in regulating downstream processes like protein synthesis and autophagy. A potent inhibitor like this compound is expected to block the phosphorylation of key mTORC1 substrates such as S6K1 and 4E-BP1.
Caption: The mTORC1 signaling pathway and its downstream effectors.
RNA-Seq Experimental Workflow
The following diagram outlines the key steps in the RNA-seq experimental workflow, from cell culture to data analysis.
Caption: A typical experimental workflow for RNA-seq analysis of drug treatment.
Conclusion
RNA-seq is an indispensable tool for elucidating the mechanism of action of novel therapeutic compounds. By following the detailed experimental protocol and using the provided comparative data and visualizations as a guide, researchers can effectively validate the mTOR inhibitory activity of this compound. A successful RNA-seq experiment will not only confirm its on-target effects but also provide a global view of its transcriptomic consequences, which is essential for its continued development as a potential therapeutic agent. The comparison of its gene expression signature to that of established mTOR inhibitors will be critical in defining its unique properties and potential clinical advantages.
References
Comparative Efficacy of 42-(2-Tetrazolyl)rapamycin (Zotarolimus) Across Diverse Cell Lines: A Cros-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus or ABT-578, across various cell lines. As a derivative of rapamycin (B549165), Zotarolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival. This document summarizes key experimental data on its antiproliferative activity and impact on the mTOR signaling pathway, offering a comparative perspective with other well-known rapalogs like rapamycin and everolimus (B549166).
Executive Summary
Zotarolimus demonstrates potent antiproliferative effects in a range of cell types, including cancer cell lines and non-cancerous cells like smooth muscle and endothelial cells. Its mechanism of action, like other rapalogs, involves the inhibition of the mTORC1 signaling complex. While direct comparative studies across a broad panel of cancer cell lines are limited in publicly available literature, existing data suggests its efficacy is comparable to that of rapamycin in specific contexts. This guide collates available data to facilitate a clearer understanding of its cross-validated effects.
Data Presentation: Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the antiproliferative potency of a compound. The following table summarizes the available IC50 values for Zotarolimus and provides a comparison with rapamycin and everolimus in various cell lines.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| Human Coronary Artery Smooth Muscle Cells | - | Zotarolimus | Comparable to Sirolimus | [1] |
| Human Coronary Artery Smooth Muscle Cells | - | Sirolimus (Rapamycin) | ~0.38 | [2] |
| Human T-cells | - | Zotarolimus | Comparable to Sirolimus | [1] |
| Human T-cells | - | Sirolimus (Rapamycin) | ~0.95 | [2] |
| A549 | Lung Adenocarcinoma | Zotarolimus | In vivo tumor growth inhibition | [3][4] |
| HCT-116 | Colorectal Adenocarcinoma | Zotarolimus | In vivo tumor growth inhibition | [5] |
Mechanism of Action: mTOR Signaling Pathway
Zotarolimus, like rapamycin and everolimus, exerts its effects by inhibiting the mTORC1 signaling pathway. This inhibition leads to the dephosphorylation of key downstream effectors, namely the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these proteins ultimately results in the suppression of protein synthesis and cell cycle arrest at the G1 phase.
dot
Caption: mTORC1 signaling pathway and the inhibitory action of Zotarolimus.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the effects of this compound.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the dose-dependent effect of a compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound (Zotarolimus), rapamycin, and everolimus in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentration of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
dot
Caption: Workflow for a typical MTT cell proliferation assay.
Western Blot Analysis for mTOR Pathway Inhibition
Objective: To assess the phosphorylation status of key proteins in the mTOR signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of Zotarolimus, rapamycin, or everolimus for a specified time (e.g., 2, 6, 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Conclusion
This compound (Zotarolimus) is a potent mTOR inhibitor with significant antiproliferative effects. While in vivo studies have demonstrated its efficacy in reducing tumor growth, a lack of comprehensive in vitro IC50 data across a wide range of cancer cell lines limits a direct, broad-spectrum comparison with other rapalogs like rapamycin and everolimus. The available data suggests a comparable mechanism of action centered on the inhibition of the mTORC1 pathway. Further research providing detailed in vitro comparative data will be crucial for fully elucidating the therapeutic potential of Zotarolimus in oncology.
References
- 1. Zotarolimus, a novel sirolimus analogue with potent anti-proliferative activity on coronary smooth muscle cells and reduced potential for systemic immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anti-Cancer Effects of a Zotarolimus and 5-Fluorouracil Combination Treatment on A549 Cell-Derived Tumors in BALB/c Nude Mice [mdpi.com]
- 4. The Anti-Cancer Effects of a Zotarolimus and 5-Fluorouracil Combination Treatment on A549 Cell-Derived Tumors in BALB/c Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Effects of Zotarolimus Combined with 5-Fluorouracil Treatment in HCT-116 Colorectal Cancer-Bearing BALB/c Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 42-(2-Tetrazolyl)rapamycin vs. OSI-027 in mTOR Inhibition
In the landscape of targeted cancer therapy, inhibitors of the mammalian target of rapamycin (B549165) (mTOR) have emerged as a critical class of drugs. This guide provides a detailed comparison of two distinct mTOR inhibitors: 42-(2-Tetrazolyl)rapamycin, a rapamycin analog, and OSI-027, a dual mTORC1/mTORC2 inhibitor. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research decisions.
Executive Summary
This compound, a derivative of rapamycin, is expected to function primarily as an allosteric inhibitor of mTOR Complex 1 (mTORC1). While specific data for this compound is limited, its mechanism is analogous to other well-characterized rapalogs. In contrast, OSI-027 is an ATP-competitive inhibitor that targets the kinase activity of both mTORC1 and mTORC2, offering a more comprehensive blockade of the mTOR signaling pathway. This fundamental difference in their mechanism of action leads to distinct biochemical and cellular effects, with OSI-027 demonstrating a broader inhibitory profile and efficacy in rapamycin-insensitive models.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the key quantitative data for this compound and OSI-027, providing a direct comparison of their inhibitory activities. Due to the limited public data for this compound, representative data for its parent compound, rapamycin, is included for a more comprehensive comparison of an mTORC1-selective inhibitor versus a dual inhibitor.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound / Rapamycin | OSI-027 | Reference |
| Target | mTORC1 | mTORC1 and mTORC2 | [1],[2] |
| Mechanism of Action | Allosteric mTORC1 inhibitor | ATP-competitive mTOR kinase inhibitor | [1],[2] |
| Biochemical IC50 (mTORC1) | Not Available | 22 nM | [2][3] |
| Biochemical IC50 (mTORC2) | Not Applicable (Inactive) | 65 nM | [2][3] |
| Cellular Antiproliferative IC50 | 3.3 nM (T-cell proliferation) | Varies by cell line (nM to low µM range) | [4],[2] |
| Selectivity | Highly selective for mTORC1 | >100-fold selective for mTOR over PI3Kα, β, γ, and DNA-PK | [2] |
Table 2: Preclinical In Vivo Efficacy
| Parameter | Rapamycin (as a representative mTORC1 inhibitor) | OSI-027 | Reference |
| Animal Model | Mouse xenograft models (e.g., colon, breast) | Mouse xenograft models (e.g., colon, breast, ovarian) | [2],[5] |
| Dosing Route | Intraperitoneal (i.p.) or Oral | Oral | [5], |
| Reported Efficacy | Tumor growth inhibition | Robust tumor growth inhibition, superior to rapamycin in some models | [2],[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: mTOR signaling pathway showing inhibition points of this compound and OSI-027.
Caption: General experimental workflow for preclinical evaluation of mTOR inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro mTOR Kinase Assay
Objective: To determine the direct inhibitory effect of the compounds on mTORC1 and mTORC2 kinase activity.
Protocol:
-
Preparation of mTOR Complexes: mTORC1 and mTORC2 complexes are immunoprecipitated from cell lysates (e.g., HeLa or HEK293T cells) using antibodies against Raptor (for mTORC1) or Rictor (for mTORC2).[3]
-
Kinase Reaction: The immunoprecipitated complexes are incubated with a substrate (e.g., recombinant 4E-BP1 for mTORC1 or inactive AKT1 for mTORC2), ATP (including [γ-³²P]ATP for radioactive detection or unlabeled ATP for antibody-based detection), and varying concentrations of the inhibitor (e.g., OSI-027) in a kinase buffer.
-
Detection: The phosphorylation of the substrate is measured. For radioactive assays, this is done by autoradiography after SDS-PAGE. For non-radioactive assays, phosphorylated substrates are detected by Western blotting using phospho-specific antibodies or by homogenous assays like HTRF or AlphaScreen.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitors on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the inhibitor (e.g., this compound or OSI-027) for a specified period (typically 72 hours).
-
Viability Measurement: Cell viability is determined using a colorimetric or luminescent assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
-
Data Analysis: The absorbance or luminescence readings are normalized to untreated controls, and IC50 values are determined by plotting cell viability against inhibitor concentration.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: The inhibitor is administered to the treatment group via the appropriate route (e.g., oral gavage for OSI-027). The control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated. Tumors can also be used for pharmacodynamic studies (e.g., Western blotting for target modulation).
Concluding Remarks
The comparison between this compound and OSI-027 highlights a critical distinction in mTOR inhibition strategies. As a rapamycin analog, this compound is a highly potent and selective inhibitor of mTORC1. This targeted approach can be effective in certain contexts but may be limited by the activation of feedback loops involving AKT, which is regulated by the uninhibited mTORC2.
OSI-027, by dually targeting both mTORC1 and mTORC2, offers a more complete shutdown of mTOR signaling. This can lead to broader and more potent anti-proliferative and pro-apoptotic effects, particularly in cancer cells that are resistant to rapamycin and its analogs.[2] The preclinical data for OSI-027 demonstrates its robust anti-tumor activity across various models and its superiority to rapamycin in some instances.[2][5]
The choice between a selective mTORC1 inhibitor and a dual mTORC1/mTORC2 inhibitor will depend on the specific research question, the genetic background of the cancer model, and the desired therapeutic window. This guide provides the foundational data and methodologies to aid in making these informed decisions.
References
assessing the specificity of 42-(2-Tetrazolyl)rapamycin for mTORC1
A detailed comparison of 42-(2-Tetrazolyl)rapamycin (tora-rap) with other mTOR inhibitors reveals its superior specificity for mTORC1, offering researchers a more precise instrument for dissecting cellular signaling and potentially reducing off-target effects observed with broader-acting compounds. This guide provides an objective analysis of tora-rap's performance against other mTOR inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection of appropriate research tools.
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial protein kinase that orchestrates cell growth, proliferation, and metabolism through two distinct complexes: mTORC1 and mTORC2.[1][2][3] While rapamycin and its analogs (rapalogs) have been instrumental in studying mTORC1, their clinical utility can be hampered by incomplete inhibition of mTORC1 and off-target effects on mTORC2, particularly with prolonged use.[4][5][6] This has spurred the development of more specific inhibitors like tora-rap.
Unveiling the Specificity of Tora-Rap
Recent studies have identified this compound, also known as DL001, as a highly selective inhibitor of mTORC1.[7][8] Experimental data demonstrates that tora-rap is significantly more selective for mTORC1 over mTORC2 compared to the parent compound, rapamycin.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of tora-rap and rapamycin against mTORC1 and mTORC2, highlighting the enhanced selectivity of tora-rap.
| Inhibitor | Target | IC50 (in vitro assay) | Selectivity (mTORC1 vs mTORC2) |
| This compound (DL001) | mTORC1 | 1.5 nM[7] | ~40-fold more selective for mTORC1 than rapamycin[7][8] |
| mTORC2 | >100 nM[7] | ||
| Rapamycin | mTORC1 | ~0.5 nM[9] | |
| mTORC2 | ~20 nM[7] |
Note: IC50 values can vary depending on the specific assay conditions.
Dissecting the mTOR Signaling Pathway
The diagram below illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the points of intervention for different classes of mTOR inhibitors. Tora-rap, as a highly selective mTORC1 inhibitor, primarily targets the downstream signaling of mTORC1, which is heavily involved in protein synthesis and cell growth.
Caption: The mTOR signaling pathway highlighting mTORC1 and mTORC2 complexes and the inhibitory action of Tora-Rap on mTORC1.
Experimental Methodologies for Assessing Specificity
The determination of an mTOR inhibitor's specificity for mTORC1 versus mTORC2 relies on robust and well-defined experimental protocols. The most common methods involve analyzing the phosphorylation status of key downstream substrates of each complex.
Western Blotting
Western blotting is a widely used technique to assess the inhibition of mTORC1 and mTORC2 activity in cells.[10] This is achieved by measuring the phosphorylation levels of specific downstream targets.
-
mTORC1 activity: Inhibition is assessed by a decrease in the phosphorylation of S6 Kinase 1 (S6K1) at threonine 389 (p-S6K1 T389) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) at threonine 37/46 (p-4E-BP1 T37/46).[7][11]
-
mTORC2 activity: Inhibition is determined by a reduction in the phosphorylation of Akt at serine 473 (p-Akt S473).[7][12]
A typical workflow for a Western blot experiment to assess mTOR inhibitor specificity is outlined below.
Caption: A generalized workflow for assessing mTOR inhibitor specificity using Western blotting.
In Vitro Kinase Assay
In vitro kinase assays provide a direct measure of the inhibitor's effect on the enzymatic activity of isolated mTORC1 and mTORC2 complexes.[10] These assays typically involve immunoprecipitating the respective mTOR complex from cell lysates and then incubating it with a specific substrate and ATP in the presence of the inhibitor. The level of substrate phosphorylation is then quantified.
-
mTORC1 Substrate: Recombinant 4E-BP1 or S6K1.
-
mTORC2 Substrate: Recombinant Akt.
Conclusion
The available data strongly indicate that this compound (tora-rap/DL001) is a highly selective inhibitor of mTORC1.[7][8] Its significantly reduced activity against mTORC2 compared to rapamycin makes it a valuable tool for researchers aiming to dissect the specific roles of mTORC1 in various cellular processes without the confounding effects of mTORC2 inhibition. For drug development professionals, the enhanced specificity of tora-rap could translate to a more favorable therapeutic window with fewer side effects, a critical consideration in the advancement of mTOR-targeted therapies. The use of rigorous experimental methods, such as those detailed above, is essential for the continued characterization and comparison of novel mTOR inhibitors.
References
- 1. Mammalian Target of Rapamycin (mTOR): Conducting the Cellular Signaling Symphony - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. cusabio.com [cusabio.com]
- 4. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mTORC2 signaling network: targets and cross-talks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical correlates of mTOR inhibition by the rapamycin ester CCI-779 and tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Metabolic Side Effects of Rapamycin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) inhibitors, including the parent compound rapamycin (sirolimus) and its analogs (rapalogs) such as everolimus (B549166), temsirolimus (B1684623), and ridaforolimus, are pivotal drugs in oncology and transplant medicine.[1][2] Their therapeutic efficacy stems from the inhibition of the mTOR protein kinase, a central regulator of cell growth, proliferation, and metabolism.[3] However, the clinical utility of these compounds is often complicated by a shared profile of metabolic side effects, primarily dyslipidemia and hyperglycemia.[4][5][6] Understanding the nuances in the metabolic consequences of these different agents is critical for patient management and the development of safer, next-generation mTOR inhibitors.
This guide provides an objective comparison of the metabolic side effects associated with rapamycin and its key analogs, supported by quantitative data from clinical meta-analyses and preclinical studies. It includes detailed experimental protocols for assessing these effects and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.
The mTOR Signaling Pathway and Metabolic Regulation
The metabolic effects of rapamycin and its analogs are intrinsically linked to their mechanism of action on the two distinct mTOR complexes: mTORC1 and mTORC2.
-
mTOR Complex 1 (mTORC1): This complex is acutely sensitive to rapamycin.[7] It integrates signals from growth factors and nutrients to control protein synthesis, lipid synthesis, and cell growth while limiting catabolic processes like autophagy.[7][8]
-
mTOR Complex 2 (mTORC2): Traditionally considered rapamycin-insensitive, mTORC2 can be inhibited by chronic or prolonged exposure to rapamycin and its analogs.[9][10] This complex is a critical activator of the protein kinase Akt, which plays a central role in insulin (B600854) signaling and glucose uptake.[7]
The metabolic side effects of rapalogs are largely attributed to the disruption of both complexes. While mTORC1 inhibition is crucial for the drugs' therapeutic effects, it also disrupts a negative feedback loop that can initially enhance insulin signaling.[2][11] However, the long-term, "off-target" inhibition of mTORC2 assembly and function impairs Akt signaling, leading to insulin resistance, glucose intolerance, and hyperglycemia.[2][6][12][13]
Figure 1: mTOR Signaling and Rapamycin Inhibition.
Comparative Analysis of Metabolic Side Effects
Clinical and preclinical data reveal significant metabolic disturbances associated with mTOR inhibitor therapy. While all rapalogs share this characteristic, subtle differences between the analogs are emerging from preclinical studies.
Clinical Evidence from Meta-Analyses
Meta-analyses of randomized controlled trials in cancer patients consistently show that treatment with mTOR inhibitors significantly increases the risk of metabolic adverse events compared to control groups.[14][15]
| Metabolic Adverse Event | Overall Incidence (All Grades) | Relative Risk (All Grades) vs. Control (95% CI) | Overall Incidence (Grade 3-4) | Relative Risk (Grade 3-4) vs. Control (95% CI) |
| Hyperglycemia | 39.7%[15] | 2.95 (2.14 - 4.05)[14] | 4.1%[15] | 5.25 (3.07 - 9.00)[14] |
| Hypertriglyceridemia | 29.8% (from one study) | 2.49 (1.76 - 3.52)[14] | 3.4% (from one study) | 2.01 (0.65 - 6.27)[14] |
| Hypercholesterolemia | 26.5% (from one study) | 3.35 (2.17 - 5.18)[14] | 1.8% (from one study) | 6.51 (1.48 - 28.59)[14] |
| Table 1: Incidence and Risk of Metabolic Complications with mTOR Inhibitors in Clinical Trials. Data compiled from meta-analyses of trials involving everolimus, temsirolimus, and ridaforolimus.[14][15] |
Preclinical Comparative Data
Direct comparative studies in animal models allow for a more controlled assessment of the metabolic effects of different rapalogs. A key study in C57BL/6J mice compared daily administration of rapamycin, everolimus, and temsirolimus at equimolar doses.[16] The results suggest that while all three drugs inhibit mTORC1 effectively, they have a differential impact on glucose homeostasis and mTORC2 signaling.
| Parameter | Vehicle (Control) | Rapamycin (Sirolimus) | Everolimus | Temsirolimus |
| Glucose Tolerance (GTT AUC) | Lower | Significantly Higher | Higher (less than Rapamycin) | Higher |
| Pyruvate (B1213749) Tolerance (PTT AUC) | Lower | Significantly Higher | Higher (less than Rapamycin) | Higher |
| Fasting Insulin | Baseline | Increased | No Significant Change | Increased |
| mTORC1 Inhibition (p-S6) | Baseline | Strongly Inhibited | Strongly Inhibited | Strongly Inhibited |
| mTORC2 Inhibition (p-Akt S473) | Baseline | Significantly Inhibited | No Significant Inhibition | Significantly Inhibited |
| Table 2: Comparative Metabolic Effects of Rapalogs in Mice. This table summarizes findings from Arriola Apelo et al., 2015, showing everolimus had a reduced impact on glucose tolerance and mTORC2 signaling in muscle compared to rapamycin and temsirolimus.[16] |
These preclinical findings suggest that everolimus may have a more favorable metabolic profile, potentially because it causes less disruption to the mTORC2-Akt signaling axis in key metabolic tissues like muscle.[16]
Key Experimental Methodologies
The assessment of metabolic side effects relies on standardized in vivo tests. The protocols below are based on methodologies used in comparative preclinical studies of rapalogs.[16]
Experimental Protocol 1: Glucose Tolerance Test (GTT)
This test measures the ability of an organism to clear a glucose load from the bloodstream, providing a global assessment of glucose homeostasis and insulin sensitivity.
Methodology:
-
Animal Model: Male C57BL/6J mice, approximately 9 weeks old.
-
Acclimation & Treatment: Animals are housed under standard conditions and treated daily with the vehicle or respective rapalog (e.g., 2 mg/kg rapamycin or equimolar amounts of analogs) via intraperitoneal injection for a specified period (e.g., 2-5 weeks).
-
Fasting: Prior to the test, mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Measurement (t=0): A baseline blood glucose reading is taken from the tail vein using a standard glucometer.
-
Glucose Administration: A bolus of D-glucose (e.g., 1 g/kg body weight) is administered via intraperitoneal injection.
-
Serial Blood Glucose Monitoring: Blood glucose levels are measured at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: The results are plotted as blood glucose concentration versus time. The Area Under the Curve (AUC) is calculated to provide a quantitative measure of glucose intolerance.
Figure 2: Standard Workflow for a Glucose Tolerance Test (GTT).
Experimental Protocol 2: Pyruvate Tolerance Test (PTT)
This test is used to assess the rate of hepatic gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). mTOR inhibitors have been shown to increase gluconeogenesis, contributing to hyperglycemia.
Methodology: The protocol is identical to the GTT, with the critical exception that sodium pyruvate (e.g., 2 g/kg body weight) is injected instead of glucose in step 5. The subsequent blood glucose measurements reflect the liver's capacity to produce glucose.
Summary and Future Directions
The available evidence confirms that metabolic disturbances, including hyperglycemia, insulin resistance, and dyslipidemia, are significant class-wide side effects of rapamycin and its analogs.[4][14][15] These effects are mechanistically linked to the chronic inhibition of both mTORC1 and, critically, mTORC2.
While clinical meta-analyses provide broad risk assessments, preclinical studies offer a more nuanced comparison, suggesting that analogs like everolimus might possess a slightly attenuated impact on glucose homeostasis compared to rapamycin and temsirolimus.[16] This appears to correlate with a reduced inhibition of mTORC2.
For drug development professionals and researchers, these findings underscore the importance of designing mTOR inhibitors with greater selectivity for mTORC1 or developing strategies that mitigate mTORC2 disruption. Alternative approaches, such as intermittent dosing schedules, are being actively investigated to widen the therapeutic window, maximizing the benefits of mTORC1 inhibition while minimizing the adverse metabolic consequences of mTORC2 interference.[6][17][[“]] Continued research into the distinct metabolic footprints of each rapalog is essential for optimizing their clinical use and guiding the development of safer therapeutic strategies.
References
- 1. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. oncotarget.com [oncotarget.com]
- 5. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 6. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Judicious Toggling of mTOR Activity to Combat Insulin Resistance and Cancer: Current Evidence and Perspectives [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Rapamycin has a biphasic effect on insulin sensitivity in C2C12 myotubes due to sequential disruption of mTORC1 and mTORC2 [frontiersin.org]
- 14. Metabolic complications with the use of mTOR inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Risk of Metabolic Complications in Patients with Solid Tumors Treated with mTOR inhibitors: Meta-analysis | Anticancer Research [ar.iiarjournals.org]
- 16. Alternative rapamycin treatment regimens mitigate the impact of rapamycin on glucose homeostasis and the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. consensus.app [consensus.app]
Unraveling the Impact of mTOR Inhibition on Amyloid-Beta 42 Levels in Alzheimer's Disease Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of mTOR inhibitors on amyloid-beta 42 (Aβ42) levels in various Alzheimer's disease (AD) models. While the novel rapamycin (B549165) analog, 42-(2-Tetrazolyl)rapamycin, is an emerging compound of interest, a lack of published experimental data necessitates a broader examination of its parent compound, rapamycin, and other well-documented analogs (rapalogs) such as everolimus (B549166) and temsirolimus.
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cellular processes such as growth, proliferation, and autophagy.[1] Its dysregulation has been implicated in the pathogenesis of Alzheimer's disease, particularly in the accumulation of Aβ42, a primary component of the amyloid plaques found in the brains of AD patients.[2] Inhibition of mTOR is therefore a promising therapeutic strategy, with rapamycin and its analogs being the most studied compounds in this class.[3]
This guide synthesizes findings from multiple preclinical studies to offer a comparative perspective on the efficacy of these compounds in modulating Aβ42 levels. It aims to provide a clear, data-driven overview to inform future research and drug development efforts.
Comparative Efficacy of mTOR Inhibitors on Aβ42 Levels
The effect of rapamycin and its analogs on Aβ42 levels has been investigated in a variety of in vitro and in vivo AD models. The results, however, are not always consistent, suggesting that the therapeutic outcome may be influenced by the specific model, the timing of intervention, and the compound's unique properties.
| Compound | AD Model | Dose & Administration | Duration | Effect on Aβ42 Levels | Reference |
| Rapamycin | PDAPP(J20) mice | 2.24 mg/kg/day (oral in diet) | 13 weeks | ↓ Lowered Aβ42 levels | [4] |
| Rapamycin | 3xTg-AD mice | Microencapsulated in diet | Early administration | ↓ Reduced soluble and insoluble Aβ42 | [5] |
| Rapamycin | 3xTg-AD mice | Microencapsulated in diet | Late administration | Less effect on Aβ42 | [5] |
| Rapamycin | Tg2576 mice | 3 mg/kg/day (i.p. injection) | 2 weeks | ↑ Increased Aβ levels | [4] |
| Rapamycin | 5XFAD mice | Not specified | 3 to 6 months of age | ↑ Increased Aβ42 accumulation | [6] |
| Everolimus | 3xTg-AD mice | Intracerebroventricular infusion | Not specified | ↓ Reduced APP/Aβ levels | [5] |
| Temsirolimus | APP/PS1 mice | Not specified | 60 days from 5 months of age | ↓ Reduced soluble and insoluble Aβ42 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used in key studies investigating the effects of mTOR inhibitors on Aβ42 levels.
In Vivo Study in PDAPP(J20) Mice
-
Animal Model: Transgenic PDAPP(J20) mice, which overexpress a mutant form of human amyloid precursor protein (APP V717F).[4]
-
Treatment: Rapamycin was administered orally as part of the diet at a concentration of 2.24 mg/kg/day.[4]
-
Duration: The treatment was carried out for 13 weeks.[4]
-
Aβ42 Measurement: Brain tissue was homogenized and soluble Aβ42 levels were quantified using a specific enzyme-linked immunosorbent assay (ELISA).
In Vivo Study in Tg2576 Mice
-
Animal Model: Tg2576 mice, which overexpress human APP with the Swedish mutation (K670N/M671L).[4]
-
Treatment: Rapamycin was administered via intraperitoneal (i.p.) injection at a dose of 3 mg/kg/day.[4]
-
Duration: The treatment period was 2 weeks.[4]
-
Aβ42 Measurement: Brain homogenates were analyzed for Aβ levels. The specific method of quantification was not detailed in the abstract.[4]
General Aβ42 Quantification in Mouse Brain Tissue
-
Tissue Preparation: Brain tissue is typically harvested and snap-frozen. For analysis, it is homogenized in a lysis buffer containing protease inhibitors. The homogenate is then centrifuged to separate soluble and insoluble fractions.
-
ELISA: The most common method for quantifying Aβ42 is a sandwich ELISA. This involves using two antibodies that are specific to different epitopes of the Aβ42 peptide. The concentration is determined by comparing the signal to a standard curve of known Aβ42 concentrations.
-
Immunohistochemistry: This technique is used to visualize Aβ plaques in brain sections. Slices of the brain are incubated with an antibody specific to Aβ42, which is then detected using a secondary antibody conjugated to a fluorescent or chromogenic marker.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes involved, the following diagrams are provided.
Caption: mTOR signaling pathway in relation to Aβ production and clearance.
Caption: Generalized workflow for evaluating mTOR inhibitors in AD mouse models.
Concluding Remarks
The inhibition of the mTOR pathway presents a compelling, yet complex, therapeutic avenue for Alzheimer's disease. While rapamycin and its analogs have demonstrated the potential to reduce Aβ42 levels in several preclinical models, likely through the enhancement of autophagic clearance, the conflicting findings underscore the need for further investigation.[7] Factors such as the specific AD model, the stage of pathology at the time of treatment, and the distinct pharmacological profiles of different mTOR inhibitors appear to be critical determinants of the therapeutic outcome.[8]
For the novel compound this compound, its structural similarity to rapamycin suggests it will also function as an mTOR inhibitor.[9] However, without direct experimental evidence, its specific effects on Aβ42 levels and its overall potential as an AD therapeutic remain to be elucidated. Future studies should focus on head-to-head comparisons of different rapalogs in standardized models and explore the therapeutic window to maximize efficacy and minimize potential adverse effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tau and mTOR: The Hotspots for Multifarious Diseases in Alzheimer's Development [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. Pharmacological mTOR inhibitors in ameliorating Alzheimer’s disease: current review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR signaling and Alzheimer's disease: What we know and where we are? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin and Alzheimer disease: a hypothesis for the effective use of rapamycin for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin Responds to Alzheimer’s Disease: A Potential Translational Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mammalian target of rapamycin at the crossroad between cognitive aging and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Rapalogs in Anti-Aging Research
For Researchers, Scientists, and Drug Development Professionals
The quest to slow the aging process has identified the mechanistic target of rapamycin (B549165) (mTOR) pathway as a key regulator of cellular senescence and longevity. Rapamycin, and its analogs known as rapalogs, are potent inhibitors of this pathway and have demonstrated significant promise in extending lifespan and healthspan in various model organisms. This guide provides a comparative analysis of the most prominent rapalogs used in anti-aging research, offering a synthesis of current experimental data to inform further investigation and drug development.
Comparative Efficacy and Characteristics of Key Rapalogs
The following table summarizes the key characteristics and findings from preclinical and clinical studies of rapamycin (sirolimus), everolimus, and temsirolimus. While direct head-to-head anti-aging studies are limited, this comparative overview is compiled from numerous studies to provide a snapshot of their relative profiles.
| Feature | Rapamycin (Sirolimus) | Everolimus | Temsirolimus |
| Primary Indication | Immunosuppressant, Lymphangioleiomyomatosis | Immunosuppressant, Oncology (Renal Cell Carcinoma, etc.)[1][2] | Oncology (Renal Cell Carcinoma)[] |
| Half-life | ~62 hours | ~30 hours | ~17 hours (metabolite sirolimus has a longer half-life) |
| Lifespan Extension (Mice) | Up to 26% increase in median lifespan[4] | Demonstrated anti-tumor effects that contribute to survival in cancer models[5] | Primarily studied in cancer contexts, lifespan extension data in non-cancer models is less available. |
| Key Anti-Aging Findings | Extends lifespan in yeast, worms, flies, and mice[4][6]. Improves markers of immune function in the elderly[7][8]. Delays age-related diseases such as cancer and cardiovascular disease[9]. | Shown to improve immune response to influenza vaccine in older adults[8]. Potentially better brain penetration than sirolimus[5]. | Primarily investigated for its anti-cancer properties, which are relevant to age-related disease[][6]. |
| Common Side Effects | Immunosuppression, metabolic dysregulation (hyperglycemia, hyperlipidemia), stomatitis, anemia[1][4]. | Similar to Sirolimus: stomatitis, infections, metabolic abnormalities[10]. | Myelosuppression, hyperglycemia, hyperlipidemia, fatigue[]. |
| Clinical Trial Status (Anti-aging) | Several clinical trials are ongoing to assess its effects on aging and age-related diseases in healthy older adults[11]. | Investigated for its effects on immune function in the elderly[8]. | Primarily in oncology trials, with less focus on general anti-aging[]. |
The mTOR Signaling Pathway and Rapalog Intervention
Rapalogs exert their anti-aging effects primarily through the inhibition of the mTORC1 complex. The following diagram illustrates the central role of mTOR in cellular processes related to aging and how rapalogs intervene.
Key Experimental Methodologies
The following protocols provide a generalized framework for the types of experiments commonly cited in rapalog anti-aging research.
Lifespan and Healthspan Studies in Mice
A common experimental design to assess the anti-aging effects of rapalogs involves long-term studies in mice.
Protocol:
-
Animal Model: Genetically heterogeneous mice are often preferred to model human genetic diversity. Both male and female mice are typically included.
-
Housing and Diet: Mice are housed under specific pathogen-free conditions with a standard diet.
-
Treatment: Rapalogs are often administered orally, either microencapsulated in the food or via gavage, to ensure consistent dosing. A control group receives a placebo. Treatment is often initiated in middle-aged mice to model a more clinically relevant scenario for anti-aging interventions.
-
Monitoring: Animals are monitored throughout their lifespan for general health, body weight, and food consumption.
-
Lifespan Assessment: The primary endpoint is the lifespan of each animal, from which median and maximum lifespan for each group are calculated.
-
Healthspan Assessment: A variety of non-invasive tests are performed at different ages to assess physiological function, including tests for motor coordination, muscle strength, and metabolic health.
-
Pathology: At the time of death, a detailed necropsy and histopathological analysis are performed to determine the cause of death and the prevalence of age-related pathologies.
Cellular Senescence Assays
Cellular senescence is a hallmark of aging, and rapalogs are known to suppress this process.
Protocol:
-
Cell Culture: Primary human or animal cells (e.g., fibroblasts) are cultured under standard conditions.
-
Induction of Senescence: Senescence is induced by various stressors such as ionising radiation, replicative exhaustion, or treatment with chemotherapeutic agents.
-
Rapalog Treatment: Cells are treated with the rapalog of interest at various concentrations, either before, during, or after the induction of senescence.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This is a widely used biomarker for senescent cells. Cells are fixed and incubated with a staining solution containing X-gal at pH 6.0. Senescent cells stain blue.
-
Immunofluorescence for Senescence Markers: Cells are stained for other markers of senescence, such as p16INK4a, p21, and Lamin B1.
-
Analysis: The percentage of senescent cells in the treated and control groups is quantified by microscopy or flow cytometry.
Future Directions and Considerations
While the anti-aging potential of rapalogs is well-established in preclinical models, their translation to human clinical practice faces several hurdles, primarily related to their side-effect profile.[1][4] The immunosuppressive and metabolic side effects associated with chronic rapalog use necessitate the development of safer therapeutic strategies.[1][4]
Future research is likely to focus on:
-
Intermittent Dosing: Investigating dosing schedules that maximize anti-aging benefits while minimizing side effects.
-
Next-Generation mTOR Inhibitors: Developing new mTOR inhibitors with greater specificity for mTORC1 over mTORC2, which may offer a better safety profile.[1][4]
-
Combination Therapies: Exploring the synergistic effects of rapalogs with other potential anti-aging interventions, such as metformin (B114582) or senolytics.[9]
-
Biomarker Development: Identifying reliable biomarkers to monitor the biological effects of rapalogs and predict individual responses.
References
- 1. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 2. Toward rapamycin analog (rapalog)-based precision cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Everolimus instead of Sirolimus / Rapamycin? Anyone else trying? - Rapamycin Longevity News [rapamycin.news]
- 6. Rapalogs in cancer prevention: Anti-aging or anticancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin Shows Limited Evidence for Longevity Benefits in Healthy Adults | Aging [aging-us.com]
- 8. The potential of rapalogs to enhance resilience against SARS-CoV-2 infection and reduce the severity of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From rapalogs to anti-aging formula - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel rapalog shows improved safety vs. efficacy in a human organoid model of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myagingtests.com [myagingtests.com]
A Comparative Analysis of mTORC2 Sensitivity: Rapamycin vs. 42-(2-Tetrazolyl)rapamycin (Temsirolimus)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mTORC2 sensitivity profiles of the canonical mTOR inhibitor, rapamycin (B549165), and its derivative, 42-(2-Tetrazolyl)rapamycin (temsirolimus). While both compounds are renowned for their potent inhibition of mTOR Complex 1 (mTORC1), their effects on mTOR Complex 2 (mTORC2) are more nuanced and of significant interest in preclinical and clinical research. This document synthesizes available experimental data, details relevant methodologies, and presents signaling pathways to elucidate the subtle but critical differences between these two widely used rapalogs.
Executive Summary
Rapamycin and its ester analog, temsirolimus (B1684623), are classified as allosteric inhibitors of mTORC1.[1] It is widely accepted that acute treatment with either drug has minimal direct inhibitory effect on mTORC2. However, prolonged exposure to rapamycin has been demonstrated to disrupt the assembly of mTORC2, leading to the inhibition of its downstream signaling, notably the phosphorylation of Akt at the Serine 473 (Ser473) residue.[2] Temsirolimus is believed to function similarly, with its primary differences from rapamycin relating to pharmacokinetic properties rather than its core mechanism of action.[3]
Quantitative Data Summary
The following tables summarize the known effects of rapamycin and temsirolimus on mTORC1 and mTORC2, based on available literature. It is important to note the absence of direct comparative IC50 values for mTORC2 inhibition.
Table 1: Comparative Effects on mTORC1 and mTORC2
| Feature | Rapamycin | This compound (Temsirolimus) | References |
| Primary Target | mTORC1 | mTORC1 | [1][5] |
| mTORC1 Inhibition (IC50) | Low nM range | Low nM range (potency considered identical to rapamycin) | [3] |
| mTORC2 Inhibition | Indirect, requires prolonged exposure | Indirect, requires prolonged exposure | [2][6] |
| Mechanism of mTORC2 Inhibition | Prevents assembly of newly synthesized mTOR into the mTORC2 complex | Presumed to be the same as rapamycin | [7] |
Table 2: Observed Effects on Downstream Signaling
| Downstream Effector | Effect of Rapamycin | Effect of Temsirolimus | Key Findings | References |
| p-S6K (mTORC1 substrate) | Potent inhibition | Potent inhibition | Both compounds effectively block mTORC1 signaling. | [1] |
| p-Akt (Ser473) (mTORC2 substrate) | Inhibition with chronic treatment, can be cell-type dependent | Inhibition observed in certain cancer cell lines and patient samples with treatment | Temsirolimus has been shown to decrease p-Akt (Ser473) in AML cells. | [6] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical mTOR signaling pathway, highlighting the differential effects of acute versus chronic rapamycin/temsirolimus treatment on mTORC1 and mTORC2.
Caption: mTOR signaling pathway and points of inhibition by rapamycin/temsirolimus.
Experimental Protocols
To facilitate further research in this area, we provide a detailed protocol for a key experiment designed to compare the effects of rapamycin and temsirolimus on mTORC2 activity.
Experiment: Western Blot Analysis of Akt Ser473 Phosphorylation
This experiment aims to quantify the dose- and time-dependent effects of rapamycin and temsirolimus on the phosphorylation of Akt at Ser473, a direct downstream target of mTORC2.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., PC3, U937, or a researcher-specific line of interest) in appropriate media and conditions until they reach 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours before treatment.
-
Treat cells with a range of concentrations of rapamycin (e.g., 1, 10, 100, 1000 nM) and temsirolimus (e.g., 1, 10, 100, 1000 nM) for various time points (e.g., 1, 6, 24, 48 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To normalize for protein loading, probe the same membrane with a primary antibody for total Akt and/or a housekeeping protein like GAPDH or β-actin.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-Akt (Ser473) to total Akt for each treatment condition to determine the relative inhibition.
The workflow for this experiment is illustrated below.
Caption: Experimental workflow for comparing mTORC2 inhibition.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does Temsirolimus inhibit mTORC2 with prolonged or high dosing? - Rapamycin Longevity News [rapamycin.news]
- 4. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Rapamycin derivatives reduce mTORC2 signaling and inhibit AKT activation in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 42-(2-Tetrazolyl)rapamycin: A Guide for Laboratory Professionals
For Immediate Reference: Treat 42-(2-Tetrazolyl)rapamycin as a cytotoxic and hazardous chemical agent. All waste materials, including the compound itself, contaminated labware, and personal protective equipment (PPE), must be segregated and disposed of as hazardous waste according to institutional and local regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, a rapamycin (B549165) analog. As a potent mTOR inhibitor, this compound and its analogs are classified as hazardous and potentially cytotoxic, requiring stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment.
Waste Classification and Handling
Due to its cytotoxic potential and classification as a suspected carcinogen and reproductive toxin, all waste generated from the handling of this compound must be treated as hazardous chemical waste.[1][2][3] This includes:
-
Unused or expired compound: Pure this compound.
-
Contaminated materials: Items that have come into direct contact with the compound, such as gloves, pipette tips, vials, and absorbent pads.[4][5]
-
Contaminated solutions: Any solutions containing this compound.
-
Sharps: Needles and syringes used for handling solutions of the compound.[4][5]
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data for this compound and its parent compound, rapamycin, to inform safe handling and disposal practices.
| Property | This compound | Rapamycin (Sirolimus) | Reference |
| Molecular Formula | Not explicitly found | C₅₁H₇₉NO₁₃ | [5] |
| Molecular Weight | Not explicitly found | 914.2 g/mol | [5] |
| Solubility | ≥ 130 mg/mL in DMSO | Ethanol: ~0.25 mg/mLDMSO: ~10 mg/mLDimethyl formamide (B127407) (DMF): ~10 mg/mL | [5][6][7] |
| Storage Temperature | -80°C (6 months), -20°C (1 month) | -20°C | [4][6] |
| Hazard Classification | Inferred as cytotoxic/hazardous | Suspected carcinogen, Suspected of damaging fertility or the unborn child | [1][2][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
Personnel Safety:
-
All personnel handling this compound and its waste must be trained in handling hazardous chemicals.
-
Required Personal Protective Equipment (PPE) includes a lab coat, safety goggles, and disposable nitrile gloves. Gloves should be changed frequently.
Waste Segregation and Collection:
-
Designated Waste Containers: Use clearly labeled, leak-proof hazardous waste containers.
-
Solid Waste:
-
Place all contaminated solid waste, including gloves, absorbent pads, and empty vials, into a designated hazardous waste container.
-
Empty stock vials should be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous liquid waste. The defaced, rinsed vial can then be disposed of in a cardboard box.[4][5]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not dispose of liquid waste containing this compound down the sink.[4]
-
-
Sharps Waste:
Decontamination:
-
Decontaminate work surfaces with a detergent solution followed by a thorough rinse. All cleaning materials must be disposed of as hazardous waste.[4]
Final Disposal:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for waste pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
Experimental Workflow and Disposal Pathway Diagrams
The following diagrams illustrate the key decision-making and operational steps for handling and disposing of this compound.
Caption: General Disposal Workflow for this compound.
Caption: Spill Response Protocol for this compound.
References
Essential Safety and Logistics for Handling 42-(2-Tetrazolyl)rapamycin
Disclaimer: A specific Safety Data Sheet (SDS) for 42-(2-Tetrazolyl)rapamycin was not located. The following guidance is based on safety information for the parent compound, rapamycin, other potent pharmaceutical compounds, and tetrazole-containing molecules. It is imperative to handle this compound with caution, assuming it is a potent substance.
This compound is a derivative of rapamycin, a potent mTOR inhibitor.[1][2] Due to its pharmacological activity, it should be handled as a hazardous substance.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various tasks.
| Task | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (in a certified chemical fume hood or glove box) | - Double nitrile gloves- Disposable gown with tight-fitting cuffs[3]- Safety goggles or a full-face shield[3]- N95 respirator or higher (e.g., PAPR) for handling powders[3][4] |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant disposable gown- Safety goggles and face shield- Appropriate respirator (based on spill size and potential for aerosolization) |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses with side shields |
Operational Plan
A systematic approach to handling this compound is essential for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed, clearly labeled container.
-
Store in a secure, designated area, such as a locked cabinet or refrigerator, away from incompatible materials. Recommended storage is at -20°C for one month or -80°C for six months for stock solutions.[1]
2. Weighing and Aliquoting:
-
All handling of the solid compound must be performed in a certified chemical fume hood, a ducted biosafety cabinet, or a glove box to control airborne particles.
-
Use dedicated spatulas and weighing boats.
-
Clean the work area and all equipment with an appropriate solvent (e.g., 70% ethanol) after handling.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Use a plastic-backed absorbent pad to contain any potential spills.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
1. Contaminated Materials:
-
All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
This container must be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound.
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant container.
-
Do not pour any waste down the drain.[5]
-
The waste container should be properly labeled with its contents.
3. Unused Compound:
-
Unused or expired solid compound should be disposed of as hazardous chemical waste.
-
Do not dispose of the solid compound in the regular trash.
4. Decontamination:
-
Decontaminate all surfaces and non-disposable equipment after use.
-
A recommended procedure is to first wipe surfaces with a detergent solution, followed by a thorough rinse.
5. Waste Pickup:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
